Product packaging for Thiodigalactoside(Cat. No.:CAS No. 51555-87-4)

Thiodigalactoside

Numéro de catalogue: B104359
Numéro CAS: 51555-87-4
Poids moléculaire: 358.36 g/mol
Clé InChI: SYKYBMOFPMXDRQ-ZFDCCPEWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Thiodigalactoside is a solid. This compound belongs to the dihexoses. These are disaccharides containing two hexose carbohydrates. This medication is known to target galectin-1, heat-labile enterotoxin b chain, neurocan core protein, and lactose permease.
RN given refers to beta-D-galactopyranoside (D-Gal)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O10S B104359 Thiodigalactoside CAS No. 51555-87-4

Propriétés

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKYBMOFPMXDRQ-ZFDCCPEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80441-61-8, 51555-87-4
Record name Thiodigalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiodigalactoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04396
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Thiodigalactoside's Role in Galectin-1 and Galectin-3 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of thiodigalactoside (TDG) as a potent inhibitor of galectin-1 and galectin-3, two key players in numerous pathological processes, including cancer and inflammation. This document provides a comprehensive overview of the binding affinities, experimental methodologies for characterization, and the impact of inhibition on key signaling pathways.

Introduction to this compound and Galectins

Galectins are a family of β-galactoside-binding proteins that are pivotal in a wide array of biological functions such as cell-cell adhesion, cell-matrix interactions, and immune responses.[1] Among this family, galectin-1 and galectin-3 have emerged as significant therapeutic targets due to their involvement in disease progression.

This compound (TDG) is a non-metabolizable synthetic disaccharide that acts as a competitive inhibitor of galectins.[2][3] Its structural similarity to the natural ligands of galectins allows it to bind to their carbohydrate recognition domains (CRDs), thereby blocking their downstream effects.[2][4]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against galectin-1 and galectin-3 has been quantified through various biophysical techniques. The dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) are key parameters used to evaluate the binding affinity and inhibitory strength. A summary of these values from multiple studies is presented below.

ParameterGalectin-1Galectin-3Reference
Kd (µM) 2449[3]
~78-[2]
-75.4 ± 8.41[4]
IC50 (nM) -1.88 ± 0.38 (multivalent TDG-conjugate)[5]
-9030 ± 27 (monovalent)[5]

Experimental Protocols for Characterizing TDG-Galectin Interactions

Accurate determination of the binding kinetics and affinity of this compound to galectin-1 and galectin-3 is crucial for its development as a therapeutic agent. The following are detailed methodologies for key experiments used in these characterizations.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein.[6][7]

Objective: To determine the binding affinity (Kd) of TDG for galectin-1 and galectin-3 through competitive displacement of a fluorescent probe.

Materials:

  • Recombinant human galectin-1 or galectin-3

  • Fluorescein-labeled saccharide probe with known affinity for the target galectin

  • This compound (TDG)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96- or 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Probe-Galectin Binding:

    • Prepare a series of dilutions of the galectin protein in the assay buffer.

    • Add a fixed, low concentration (typically in the low nM range) of the fluorescent probe to each well.

    • Add the different concentrations of the galectin to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

    • Measure the fluorescence polarization. An increase in polarization indicates binding.

  • Competitive Inhibition Assay:

    • Prepare a solution with a fixed concentration of the galectin and the fluorescent probe (concentrations determined from the direct binding experiment to give a high polarization signal).

    • Prepare a serial dilution of this compound.

    • Add the galectin-probe mixture to the wells, followed by the addition of the TDG dilutions.

    • Incubate the plate to allow the competition to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the probe by TDG.

    • The IC50 value is determined by plotting the polarization values against the logarithm of the TDG concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Direct Binding cluster_1 Competitive Inhibition Probe Probe Probe_Galectin_Complex Probe-Galectin Complex (High Polarization) Probe->Probe_Galectin_Complex Binds Galectin Galectin Galectin->Probe_Galectin_Complex TDG TDG TDG_Galectin_Complex TDG-Galectin Complex TDG->TDG_Galectin_Complex Competes with Probe Free_Probe Free Probe (Low Polarization) Probe_Galectin_Complex_2 Probe-Galectin Complex Probe_Galectin_Complex_2->Free_Probe Displaces Galectin_2 Galectin Galectin_2->TDG_Galectin_Complex

Fluorescence Polarization Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.[8][9]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of TDG for galectin-1 and galectin-3.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human galectin-1 or galectin-3 (ligand)

  • This compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP buffer)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the galectin solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Analyte Binding Measurement:

    • Inject a series of concentrations of TDG in running buffer over the immobilized galectin surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

    • Between different TDG concentrations, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH buffer) if necessary.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

G Start Start Immobilize_Galectin Immobilize Galectin on Sensor Chip Start->Immobilize_Galectin Inject_TDG Inject TDG (Analyte) at various concentrations Immobilize_Galectin->Inject_TDG Measure_Association Measure Association (ka) Inject_TDG->Measure_Association Inject_Buffer Inject Running Buffer Measure_Association->Inject_Buffer Measure_Dissociation Measure Dissociation (kd) Inject_Buffer->Measure_Dissociation Regenerate_Surface Regenerate Sensor Surface Measure_Dissociation->Regenerate_Surface Regenerate_Surface->Inject_TDG Next Concentration Analyze_Data Analyze Sensorgrams (Calculate Kd) Regenerate_Surface->Analyze_Data End End Analyze_Data->End G Start Start Prepare_Samples Prepare & Degas Galectin and TDG in matched buffer Start->Prepare_Samples Load_Calorimeter Load Galectin into Sample Cell Load TDG into Syringe Prepare_Samples->Load_Calorimeter Titration Inject TDG into Galectin (Sequential Injections) Load_Calorimeter->Titration Measure_Heat Measure Heat Change (ΔH) for each injection Titration->Measure_Heat Plot_Isotherm Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Isotherm Fit_Data Fit Isotherm to Binding Model Plot_Isotherm->Fit_Data Determine_Parameters Determine Kd, n, ΔH, ΔS Fit_Data->Determine_Parameters End End Determine_Parameters->End G cluster_0 Galectin-1 Signaling cluster_1 TDG Inhibition Gal1 Galectin-1 T_Cell T-Cell Gal1->T_Cell Binds CD45/CD7 Endothelial_Cell Endothelial Cell Gal1->Endothelial_Cell Promotes Proliferation Apoptosis T-Cell Apoptosis T_Cell->Apoptosis Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Tumor_Growth Tumor Growth Apoptosis->Tumor_Growth Promotes Angiogenesis->Tumor_Growth Promotes TDG This compound Gal1_Inhibited Galectin-1 TDG->Gal1_Inhibited Inhibits Inhibition Gal1_Inhibited->Inhibition Reduced_Apoptosis Reduced Apoptosis Inhibition->Reduced_Apoptosis Reduced_Angiogenesis Reduced Angiogenesis Inhibition->Reduced_Angiogenesis Reduced_Tumor_Growth Reduced Tumor Growth Reduced_Apoptosis->Reduced_Tumor_Growth Leads to Reduced_Angiogenesis->Reduced_Tumor_Growth Leads to G cluster_0 Galectin-3 Signaling cluster_1 TDG Inhibition Gal3 Galectin-3 Macrophage Macrophage Gal3->Macrophage Binds TLR4 Tumor_Cell Tumor Cell Gal3->Tumor_Cell Promotes Adhesion/ Proliferation Inflammation Inflammation Macrophage->Inflammation Cytokine Release Cancer_Progression Cancer Progression Tumor_Cell->Cancer_Progression Disease_State Disease Progression Inflammation->Disease_State Contributes to Cancer_Progression->Disease_State Contributes to TDG This compound Gal3_Inhibited Galectin-3 TDG->Gal3_Inhibited Inhibits Inhibition Gal3_Inhibited->Inhibition Reduced_Inflammation Reduced Inflammation Inhibition->Reduced_Inflammation Reduced_Cancer_Progression Reduced Cancer Progression Inhibition->Reduced_Cancer_Progression Therapeutic_Effect Therapeutic Effect Reduced_Inflammation->Therapeutic_Effect Leads to Reduced_Cancer_Progression->Therapeutic_Effect Leads to

References

Synthesis and Purification of Thiodigalactoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and purification of thiodigalactoside (TDG), a potent galectin inhibitor with significant therapeutic potential.

This compound (TDG) is a non-metabolizable disaccharide that acts as a potent inhibitor of galectins, a family of β-galactoside-binding proteins.[1] Galectins are implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer progression, making TDG and its derivatives promising candidates for therapeutic intervention. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of TDG for research purposes, focusing on chemical and enzymatic approaches.

Chemical Synthesis of this compound

Chemical synthesis remains the most established and versatile approach for producing this compound and its derivatives. The core strategy typically involves the coupling of two protected galactose units, one of which is modified to act as a thiolate nucleophile and the other as an electrophile, followed by deprotection.

Synthetic Strategies

Several synthetic routes have been developed, often employing acetyl or benzyl protecting groups to mask the hydroxyl functionalities of the galactose moieties. A common strategy involves the preparation of a glycosyl halide (e.g., bromide) as the electrophile and a glycosyl thiol or a precursor that can generate the thiol in situ as the nucleophile.

One prominent method utilizes a 3-azido-galactosyl thiouronium salt derivative, which is activated to the corresponding thiol in situ. This thiol then reacts with a 3-azido-galactosyl bromide to form the 3,3′-di-azido-thiodigalactoside. The in situ formation of the thiol is crucial to prevent the unwanted reduction of the azide group.[2] Another approach involves the use of a tri-isopropylsilyl thio-glycoside which is desilylated to generate the thiol nucleophile for reaction with a glycosyl halide.[1]

The choice of protecting groups is critical to the success of the synthesis. Acetyl groups are common due to their ease of installation and removal under basic conditions (e.g., using sodium methoxide in methanol).

Experimental Protocol: A Representative Chemical Synthesis

This protocol describes a multi-step synthesis of a protected this compound derivative, followed by deprotection.

Step 1: Preparation of Glycosyl Halide (Electrophile)

  • Start with a commercially available protected galactose, for instance, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

  • Through a series of reactions involving protection and functional group manipulations, introduce an azide group at the C3 position and convert the anomeric position to a good leaving group, typically a bromide. This often involves treatment with hydrogen bromide in acetic acid.[2]

Step 2: Preparation of Glycosyl Thiol Precursor (Nucleophile)

  • A parallel synthesis is carried out to prepare the nucleophilic partner. This can be a tri-isopropylsilyl thio-glycoside or a thiouronium salt.[1][2]

  • For the thiouronium salt method, a protected galactosyl halide is reacted with thiourea.

Step 3: Glycosylation (Thioether Formation)

  • The glycosyl halide (electrophile) and the thiol precursor (nucleophile) are reacted in an appropriate solvent (e.g., acetonitrile).

  • In the case of the tri-isopropylsilyl thio-glycoside, a fluoride source like tetrabutylammonium fluoride (TBAF) is used to generate the thiolate in situ.[1]

  • For the thiouronium salt method, a base is used to generate the thiol which then reacts with the glycosyl bromide.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

Step 4: Deprotection

  • Once the glycosylation is complete, the protecting groups (e.g., acetyl groups) are removed.

  • A common method for deacetylation is treatment with a catalytic amount of sodium methoxide in methanol.[1]

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The solution is then neutralized using an ion-exchange resin (e.g., DOWEX-H+), filtered, and the solvent is evaporated to yield the crude this compound.[1]

Data Presentation: Chemical Synthesis Yields
StepReactionReagentsTypical YieldReference
1Glycosyl Halide FormationHBr in Acetic Acid79% (for two steps)[1]
2Thiolation and CouplingTBAF54%[1]
3DeprotectionNaOMe in MeOHQuantitative[1]

Note: Yields can vary significantly based on the specific substrates, protecting groups, and reaction conditions used.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, minimizing the need for protecting groups and often proceeding under mild reaction conditions. The primary enzymes utilized for synthesizing galactosides are β-galactosidases and glycosyltransferases.

Synthetic Strategies

β-Galactosidases: These enzymes naturally hydrolyze β-galactosidic linkages but can be used in reverse (transglycosylation) under specific conditions, such as high substrate concentrations.[3] They can catalyze the transfer of a galactose unit from a donor substrate (e.g., lactose) to an acceptor. For the synthesis of TDG, a thiosugar acceptor would be required.

Glycosyltransferases: These enzymes are highly specific and catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-galactose) to an acceptor molecule.[4] A galactosyltransferase could be used to transfer galactose to a thiogalactose acceptor. Engineered glycosyltransferases, known as thioglycoligases, have been developed specifically for the formation of thioglycosidic bonds.[5]

Experimental Protocol: A Representative Enzymatic Synthesis using a Thioglycoligase

This protocol outlines a general procedure for the enzymatic synthesis of a thiodisaccharide using a thioglycoligase derived from a β-galactosidase.[5]

Step 1: Enzyme and Substrate Preparation

  • Express and purify the recombinant thioglycoligase enzyme.[5]

  • Prepare a solution of the activated galactose donor, such as p-nitrophenyl β-D-galactopyranoside (Gal-pNP).[5]

  • Prepare a solution of the thiogalactose acceptor.

Step 2: Enzymatic Reaction

  • In a suitable buffer (e.g., phosphate buffer, pH 7.0), combine the galactose donor and the thiogalactose acceptor.[5]

  • Initiate the reaction by adding the purified thioglycoligase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[5]

  • Monitor the reaction progress by HPLC or TLC.

Step 3: Reaction Quenching and Product Isolation

  • Once the reaction has reached completion or optimal conversion, terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent.

  • Remove the denatured enzyme by centrifugation or filtration.

  • The crude reaction mixture containing the this compound can then be subjected to purification.

Data Presentation: Enzymatic Synthesis

Quantitative data for the enzymatic synthesis of TDG is less commonly reported in the literature compared to chemical methods. Yields are highly dependent on the specific enzyme, substrates, and reaction conditions.

Purification of this compound

The purification of this compound, a polar molecule, requires chromatographic techniques that can effectively separate it from starting materials, byproducts, and residual reagents.

Purification Strategies

Silica Gel Chromatography: This is the most common method for purifying protected this compound derivatives.[1] Normal-phase chromatography using a solvent system of hexane and ethyl acetate is typically employed. For deprotected, more polar TDG, a more polar solvent system such as dichloromethane and methanol may be necessary.

Reversed-Phase Chromatography (C18): For unprotected and highly polar TDG, reversed-phase chromatography can be effective. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol.

Ion-Exchange Chromatography: If the TDG derivative contains charged functionalities, ion-exchange chromatography can be a powerful purification tool.

Gel Filtration Chromatography: This technique separates molecules based on size and can be used as a final polishing step to remove aggregates or impurities of significantly different molecular weight.

Experimental Protocol: Silica Gel Column Chromatography

Step 1: Column Packing

  • Select a glass column of appropriate size based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed.

  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

Step 2: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the appropriate solvent.

  • Carefully apply the sample to the top of the silica gel column.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

Step 3: Elution

  • Begin eluting the column with the initial, non-polar solvent system (e.g., a high percentage of hexane in ethyl acetate for protected TDG).

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the desired compound.

  • Collect fractions and monitor their composition using TLC.

Step 4: Product Isolation

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Chemical_Synthesis_Workflow Start Protected Galactose Intermediate1 Glycosyl Halide (Electrophile) Start->Intermediate1 Intermediate2 Glycosyl Thiol Precursor (Nucleophile) Start->Intermediate2 Coupling Glycosylation (Thioether Formation) Intermediate1->Coupling Intermediate2->Coupling Protected_TDG Protected this compound Coupling->Protected_TDG Deprotection Deprotection Protected_TDG->Deprotection Purification Purification (e.g., Silica Chromatography) Deprotection->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow Donor Galactose Donor (e.g., Gal-pNP) Reaction Enzymatic Reaction Donor->Reaction Acceptor Thiogalactose Acceptor Acceptor->Reaction Enzyme Thioglycoligase Enzyme->Reaction Crude_TDG Crude this compound Reaction->Crude_TDG Purification Purification (e.g., Chromatography) Crude_TDG->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the enzymatic synthesis of this compound.

Purification_Workflow Crude Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_TDG Pure this compound Solvent_Removal->Pure_TDG

Caption: Workflow for the purification of this compound.

References

Thiodigalactoside: A Glycobiology Research Tool - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thiodigalactoside (TDG)

This compound (TDG) is a synthetic disaccharide composed of two galactose units linked by a sulfur atom. This thioether linkage renders TDG resistant to hydrolysis by glycosidases, a significant advantage over its natural counterpart, lactose. This stability, combined with its ability to mimic the terminal disaccharide of many glycoconjugates, has established TDG as a cornerstone research tool in glycobiology, particularly in the study of galectins, a family of β-galactoside-binding proteins.

TDG acts as a pan-galectin inhibitor, competitively binding to the carbohydrate recognition domain (CRD) of various galectins, thereby blocking their interactions with endogenous glycans. This inhibitory activity has been instrumental in elucidating the diverse biological roles of galectins in processes such as cell adhesion, signaling, apoptosis, and immune regulation. Furthermore, TDG serves as a critical scaffold for the development of more potent and selective galectin inhibitors with therapeutic potential in diseases like cancer and fibrosis.

Discovery and History

The precise first synthesis of this compound is not prominently documented in easily accessible historical reviews. However, its use as a tool in glycobiology, particularly for studying galectins, became more widespread with the growing interest in this family of lectins. Initially, lactose and its derivatives were the primary ligands used to study galectin interactions. The recognition that a non-hydrolyzable analog would be advantageous for in vitro and in vivo studies likely spurred the synthesis and application of TDG.

The development of synthetic methodologies for thio-linked saccharides was a key enabler. While early synthetic routes were often complex, advancements in carbohydrate chemistry have led to more efficient syntheses.[1] Modern methods often involve the reaction of a protected galactosyl halide with a protected thiogalactose derivative. The use of this compound as a foundational structure for more complex and high-affinity galectin inhibitors began to gain significant traction in the early 2000s. Researchers started modifying the core TDG structure, particularly at the C3 and C3' positions, to enhance affinity and selectivity for specific galectin subtypes.[2][3] This has led to the development of compounds with nanomolar affinities, some of which are now in clinical trials.[4][5]

This compound as a Research Tool

TDG's utility as a research tool stems from several key properties:

  • Broad-Spectrum Galectin Inhibition: TDG binds to the CRD of most galectins, making it a valuable tool for investigating the general roles of this protein family.

  • Metabolic Stability: The thioether bond is resistant to enzymatic cleavage, allowing for its use in cell culture and in vivo models without degradation.

  • Competitive Inhibition: TDG's mechanism of action is well-understood, allowing for its use in competitive binding assays to determine the affinity of other ligands.

  • Scaffold for Drug Discovery: The TDG molecule provides a validated starting point for the design and synthesis of next-generation galectin inhibitors with improved pharmacological properties.

Applications in Elucidating Galectin Function
  • Cancer Biology: TDG has been used to demonstrate the role of galectins in tumor growth, angiogenesis, and metastasis. By inhibiting galectin-1, TDG has been shown to suppress tumor growth by enhancing anti-tumor immune responses and inhibiting angiogenesis.[6]

  • Immunology: TDG has been instrumental in understanding the immunomodulatory functions of galectins. For example, it can block galectin-1-induced T-cell apoptosis, a key mechanism of immune evasion in cancer.

  • Fibrosis: Research using TDG and its derivatives has highlighted the role of galectin-3 in fibrotic diseases. This has led to the development of TDG-based inhibitors that are being investigated for the treatment of idiopathic pulmonary fibrosis and liver fibrosis.[5]

  • Metabolic Diseases: Studies have shown that TDG can inhibit galectin-1, leading to a reduction in body weight gain in diet-induced obese rats, suggesting a role for galectins in metabolic regulation.[7]

Quantitative Data

The binding affinities of this compound for various galectins have been determined using multiple biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd indicating a stronger interaction.

GalectinDissociation Constant (Kd)MethodReference
Human Galectin-1~24-50 µMFluorescence Polarization, ITC[2]
Human Galectin-3~49-100 µMFluorescence Polarization, ITC[2]
Human Galectin-4 (N-terminal)~100 µMFluorescence Polarization
Human Galectin-4 (C-terminal)~50 µMFluorescence Polarization
Human Galectin-8 (N-terminal)~200 µMFluorescence Polarization

Note: Kd values can vary depending on the experimental conditions (e.g., temperature, buffer composition). ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Competitive Fluorescence Polarization (FP) Assay for Measuring Ligand Affinity to Galectins

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for a galectin using this compound as a competitor.

Materials:

  • Recombinant human galectin protein (e.g., Galectin-3)

  • Fluorescently labeled probe with known affinity for the galectin (e.g., a fluorescein-labeled galactoside)

  • This compound (TDG)

  • Test compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent probe in the assay buffer. The final concentration in the assay should be close to its Kd for the galectin.

    • Prepare a stock solution of the galectin protein in the assay buffer. The final concentration should be sufficient to bind a significant fraction of the probe (typically 2-3 times the probe's Kd).

    • Prepare a serial dilution of this compound and the test compound in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the fluorescent probe to all wells of the 384-well plate.

    • Add a fixed volume of the galectin protein to all wells except for the "no protein" control wells.

    • Add varying concentrations of this compound or the test compound to the appropriate wells. Include wells with only the probe and protein (maximum polarization) and wells with only the probe (minimum polarization).

    • Bring the final volume of each well to the desired volume with assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used.

  • Data Analysis:

    • Calculate the anisotropy or polarization values for each well.

    • Plot the polarization values as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant.

Isothermal Titration Calorimetry (ITC) for Characterizing Galectin-TDG Interaction

This protocol describes the use of ITC to directly measure the thermodynamic parameters of the interaction between a galectin and this compound.

Materials:

  • Recombinant human galectin protein

  • This compound (TDG)

  • Dialysis buffer (e.g., PBS)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the galectin protein and dissolve the this compound in the same batch of dialysis buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and TDG solutions.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.

  • Loading the Calorimeter:

    • Load the galectin solution into the sample cell.

    • Load the this compound solution into the injection syringe. A typical concentration ratio is to have the ligand in the syringe at a 10-20 fold higher concentration than the protein in the cell.

  • Titration:

    • Perform a series of injections of the TDG solution into the protein solution. The volume and spacing of the injections should be optimized for the specific interaction.

    • Record the heat change associated with each injection.

  • Control Experiment:

    • Perform a control titration by injecting the TDG solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Integrate the heat change for each injection to obtain the enthalpy change (ΔH).

    • Plot the enthalpy change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Cell-Based Assay to Investigate the Effect of TDG on Galectin-Mediated Signaling

This protocol describes a general workflow to study the effect of this compound on a galectin-mediated signaling pathway, such as the ERK phosphorylation induced by galectin-3.

Materials:

  • Cancer cell line known to respond to extracellular galectin-3 (e.g., HeLa cells)

  • Recombinant human galectin-3

  • This compound (TDG)

  • Cell culture medium and serum

  • PBS

  • Cell lysis buffer

  • Protein assay kit

  • Primary antibodies against total ERK and phosphorylated ERK (p-ERK)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to sub-confluency.

    • Serum-starve the cells for a defined period (e.g., 12-24 hours) to reduce basal signaling.

    • Pre-incubate the cells with different concentrations of this compound for a specific time (e.g., 30-60 minutes).

    • Stimulate the cells with a fixed concentration of recombinant galectin-3 for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a control group without galectin-3 stimulation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Compare the levels of ERK phosphorylation in the different treatment groups to determine the inhibitory effect of this compound.

Visualization of Signaling Pathways

Galectin-3-Mediated ERK Signaling Pathway

Extracellular galectin-3 can induce the phosphorylation of ERK1/2, a key signaling molecule involved in cell proliferation and migration. This process is dependent on the carbohydrate-binding activity of galectin-3 and can be inhibited by this compound.

Galectin3_ERK_Pathway Gal3 Extracellular Galectin-3 GlycoR Glycoprotein Receptor Gal3->GlycoR Binds Ras Ras GlycoR->Ras TDG This compound (TDG) TDG->Gal3 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation & Migration pERK->Proliferation

Caption: Galectin-3/ERK signaling pathway and its inhibition by TDG.

Galectin-1-Mediated T-Cell Apoptosis Pathway

Galectin-1 can induce apoptosis in activated T-cells by cross-linking specific glycoproteins on the cell surface, such as CD45 and CD7. This signaling cascade can be blocked by this compound.

Galectin1_Apoptosis_Pathway Gal1 Extracellular Galectin-1 TCellR T-Cell Surface Glycoproteins (e.g., CD45, CD7) Gal1->TCellR Cross-links Casp8 Caspase-8 TCellR->Casp8 Activates TDG This compound (TDG) TDG->Gal1 Inhibits Casp3 Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Galectin-1-induced T-cell apoptosis and its inhibition by TDG.

References

An In-depth Technical Guide to the Metabolism of Thiodigalactoside In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic profile of Thiodigalactoside (TDG), a pivotal galectin inhibitor. While extensively documented as a metabolically stable compound, this guide details the standard experimental methodologies researchers would employ to formally characterize its stability and pharmacokinetic profile both in vitro and in vivo.

Executive Summary: The Metabolic Stability of this compound

This compound (TDG) is widely characterized in scientific literature as a "non-metabolizable" or "non-metabolised" disaccharide[1][2][3][4][5][6]. Its structure, featuring a sulfur atom in the glycosidic bond (a thioglycoside), confers significant resistance to enzymatic hydrolysis by glycosidases, such as β-galactosidase[7][8]. This inherent stability is a key feature, distinguishing it from natural disaccharides like lactose[9].

The following sections provide detailed experimental protocols that would be used to formally assess the metabolism and pharmacokinetics of a compound like TDG, enabling researchers to generate definitive data.

In Vitro Metabolism Assessment

In vitro assays are crucial for determining if a compound is a substrate for major drug-metabolizing enzymes, primarily located in the liver. The two most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I Cytochrome P450 (CYP) enzymes. They are used to assess CYP-mediated metabolism. The assay requires the addition of cofactors, notably NADPH[10][11].

  • Hepatocytes : These are intact liver cells that contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters. They provide a more complete picture of hepatic metabolism and are considered a prime model system for studying drug disposition[12][13][14].

This protocol describes a standard procedure to measure the depletion of a parent compound over time when incubated with liver microsomes[10][11].

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • This compound (TDG)

  • Pooled liver microsomes (human, mouse, or rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating solution

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[10]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a 1 µM working solution of TDG in phosphate buffer. Prepare positive controls similarly.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsome suspension to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the NADPH regenerating solution to all wells except the "No-Cofactor" controls.

    • Simultaneously, add the TDG working solution to start the incubation. The final TDG concentration is typically 1 µM[10].

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing cold acetonitrile with the internal standard[10]. The ACN precipitates the proteins and halts enzymatic activity.

  • Sample Analysis:

    • Centrifuge the analytical plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining TDG at each time point using a validated LC-MS/MS method[10].

  • Data Analysis:

    • Calculate the percentage of TDG remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining TDG versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life using the formula: t½ = 0.693 / k [12].

Even without specific published data for TDG, the results of such an experiment would be presented as follows. Given TDG's reported stability, one would anticipate a very long half-life.

ParameterDescriptionExpected Outcome for TDG (Hypothetical)
In Vitro t½ (min) The time required for 50% of the compound to be metabolized.> 60 min (High Stability)
Intrinsic Clearance (CLint) The rate of metabolism normalized to protein or cell concentration.Low (< 10 µL/min/mg protein)
% Remaining at 60 min The percentage of the parent compound left after the final incubation time point.> 90%

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Quenching cluster_analysis 4. Analysis prep1 Prepare 1 µM TDG Working Solution prep2 Prepare Microsome Suspension prep3 Prepare NADPH Cofactor Solution inc1 Pre-warm Microsomes and TDG to 37°C prep3->inc1 inc2 Initiate Reaction with NADPH inc1->inc2 samp1 Aliquots taken at 0, 5, 15, 30, 60 min inc2->samp1 samp2 Quench with Cold Acetonitrile + IS samp1->samp2 ana1 Centrifuge to Pellet Protein samp2->ana1 ana2 Analyze Supernatant via LC-MS/MS ana1->ana2 ana3 Calculate % Remaining, t½, and CLint ana2->ana3

In Vivo Metabolism and Pharmacokinetics (PK)

In vivo studies are essential for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound in a whole organism[15]. These studies measure drug concentrations in biological fluids (typically plasma) over time after administration.

This protocol provides a general framework for conducting a single-dose PK study in mice, a common preclinical model[16][17].

Objective: To determine key pharmacokinetic parameters of TDG following intravenous (IV) and oral (PO) administration.

Materials:

  • This compound (TDG)

  • Vehicle for IV administration (e.g., saline)

  • Vehicle for PO administration (e.g., PBS or a suspension)

  • C57BL/6 or BALB/c mice

  • Dosing syringes (IV and gavage needles)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Divide mice into two groups: IV and PO administration.

    • Administer a single bolus dose of TDG. A typical IV dose might be 1-5 mg/kg, and a PO dose 5-10 mg/kg[17][18]. Record the exact time of dosing for each animal.

  • Serial Blood Sampling:

    • Collect blood samples (approx. 30 µL) at predetermined time points[16].

    • IV route typical time points: 2, 5, 15, 30 min, and 1, 2, 4, 8 hours[17][19].

    • PO route typical time points: 15, 30 min, and 1, 2, 4, 8, 24 hours[20].

    • Blood is collected into heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma from red blood cells.

    • Transfer the plasma to a clean tube and immediately freeze at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma samples for analysis, typically involving protein precipitation with acetonitrile containing an internal standard[20].

    • Quantify the concentration of TDG in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of TDG versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

The data from a murine PK study would be summarized in a table like the one below.

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time.
Elimination Half-Life The time required for the drug concentration to decrease by half.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation.

G cluster_dosing 1. Dosing cluster_sampling 2. Blood Collection cluster_processing 3. Sample Processing cluster_analysis 4. Bioanalysis & PK Modeling dose_iv IV Administration (e.g., 2 mg/kg) sampling Serial Sampling at Multiple Time Points dose_iv->sampling dose_po PO Administration (e.g., 10 mg/kg) dose_po->sampling process1 Centrifuge Blood to Isolate Plasma sampling->process1 process2 Store Plasma at -80°C process1->process2 analysis1 Quantify TDG by LC-MS/MS process2->analysis1 analysis2 Plot Concentration vs. Time Curve analysis1->analysis2 analysis3 Calculate PK Parameters (Cmax, AUC, t½, etc.) analysis2->analysis3

Interaction with Signaling Pathways

While TDG is not significantly metabolized, its mechanism of action involves interacting with and inhibiting cellular signaling pathways. TDG is a pan-galectin inhibitor, with notable affinity for galectin-1 and galectin-3[1][4].

Mechanism of Action: Galectins are β-galactoside-binding proteins that can cross-link glycoproteins on the cell surface, modulating receptor signaling, cell adhesion, and immune responses. In pathological states like cancer, galectin-1 is overexpressed and promotes tumor growth, angiogenesis, and immune evasion[2][6].

TDG functions as a competitive inhibitor. It binds to the carbohydrate recognition domain (CRD) of galectins, preventing them from binding to their natural glycoprotein ligands. This blockage disrupts the downstream signaling cascades that promote cancer progression[2][6].

G

References

The Role of Thiodigalactoside in Studying Immune Dysregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune dysregulation is a hallmark of numerous pathologies, including cancer and autoimmune diseases. A key molecular axis implicated in these processes is the interaction between galectins and their glycosylated ligands, which often leads to immunosuppression and disease progression. Thiodigalactoside (TDG), a synthetic β-galactoside, has emerged as a critical research tool and a potential therapeutic agent due to its function as a competitive inhibitor of galectins. By blocking the carbohydrate recognition domains (CRDs) of galectins, particularly galectin-1 and galectin-3, TDG effectively abrogates their immunosuppressive functions. This guide provides an in-depth overview of the role of TDG in studying and potentially reversing immune dysregulation, with a focus on its mechanism of action, experimental applications, and the signaling pathways it modulates.

Introduction

Galectins are a family of β-galactoside-binding proteins that play pivotal roles in a variety of biological processes, including cell adhesion, proliferation, apoptosis, and immune regulation.[1] In the context of the immune system, certain galectins, such as galectin-1 and galectin-9, are known to induce apoptosis in activated T cells, promote the differentiation of regulatory T cells (Tregs), and skew cytokine profiles towards an immunosuppressive Th2 phenotype.[2][3] This contributes to an immune-evasive microenvironment in cancer and perpetuates chronic inflammation in autoimmune disorders.

This compound (TDG) is a non-metabolizable disaccharide that acts as a potent antagonist of galectins.[4][5] Its structural similarity to the natural ligands of galectins allows it to bind to their CRDs with high affinity, thereby preventing the galectins from interacting with their target glycoproteins on immune cells.[1] This inhibitory action makes TDG an invaluable tool for elucidating the complex roles of galectins in immune dysregulation and for exploring the therapeutic potential of galectin inhibition.

Mechanism of Action: Reversing Galectin-Mediated Immunosuppression

The primary mechanism by which TDG modulates immune responses is through the competitive inhibition of galectins. This action disrupts several key immunosuppressive pathways:

  • Inhibition of T-cell Apoptosis: Galectin-1, often overexpressed by tumor cells, induces apoptosis in activated T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), thereby dampening the anti-tumor immune response.[6][7] TDG blocks this interaction, protecting T cells from apoptosis and enhancing their effector functions.[6]

  • Promotion of Pro-inflammatory Cytokine Production: Galectin-1 can skew the cytokine environment towards a Th2 profile, which is less effective in mediating anti-tumor immunity.[2] By inhibiting galectin-1, TDG can help restore a Th1-dominant cytokine profile, characterized by increased production of IFN-γ, which is crucial for CTL activity.[8]

  • Enhancement of T-cell Infiltration into Tumors: The tumor microenvironment often presents physical and chemical barriers to T-cell infiltration. Galectin-1 contributes to this by modulating the tumor vasculature.[6] TDG, by inhibiting galectin-1, has been shown to normalize tumor vasculature and significantly increase the infiltration of CD8+ T cells into the tumor microenvironment.[6][9]

  • Modulation of Regulatory T-cell (Treg) Function: Galectin-8 has been shown to promote the differentiation of Tregs, which are key mediators of immunosuppression.[3] TDG can inhibit this process, thereby reducing the population of immunosuppressive Tregs.[3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the binding affinities and biological effects of TDG.

Parameter Galectin-1 Galectin-3 Galectin-8 Galectin-9 Reference
Dissociation Constant (Kd) 24 µM49 µM--[4][5]
Binding Affinity HighHighBindsBinds[10]

Table 1: Binding Affinities of this compound for Various Galectins. This table presents the dissociation constants (Kd) of TDG for human galectin-1 and galectin-3, indicating a strong binding affinity.

Experimental Model Cell Type/Organism TDG Concentration/Dose Observed Effect Reference
In vitro fat accumulation3T3-L1 and HIB1B adipocytes250 and 500 µMDose-dependent reduction of fat accumulation[4]
In vivo diet-induced obesitySprague-Dawley rats5 mg/kg (intraperitoneal, weekly)27.3% reduction in body weight gain compared to control[11]
In vivo tumor models (B16F10 melanoma, 4T1 breast cancer)C57BL/6 and Balb/c mice40, 80, and 120 mg/kg (intratumoral)Dose-dependent reduction in tumor growth[6]
In vitro T-cell differentiationMurine splenic CD4+ T cellsNot specifiedInhibition of Gal-8-mediated Treg and TH2 differentiation[3]

Table 2: In Vitro and In Vivo Effects of this compound. This table summarizes the effective concentrations and doses of TDG used in various experimental models and the corresponding biological outcomes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of TDG to study immune dysregulation.

In Vitro T-cell Apoptosis Assay
  • Cell Culture: Co-culture tumor cells (e.g., U87 glioma cells) with activated human peripheral blood T cells or a T-cell line (e.g., Jurkat).[7]

  • TDG Treatment: Pre-incubate the tumor cells with varying concentrations of TDG (e.g., 10-100 mM) for 30 minutes at 4°C to block surface galectins. Wash the cells to remove unbound TDG.[7]

  • Co-incubation: Add the activated T cells to the TDG-treated or untreated tumor cells at a suitable effector-to-target ratio.

  • Apoptosis Detection: After a suitable incubation period (e.g., 16 hours), assess T-cell apoptosis using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.[6][7]

In Vivo Tumor Growth and Immune Cell Infiltration Study
  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16F10 melanoma or 4T1 breast carcinoma) into syngeneic mice.[6]

  • TDG Administration: Once tumors are established, administer TDG via intratumoral injection at various doses (e.g., 40, 80, 120 mg/kg) every 3 days. A control group should receive vehicle (e.g., PBS).[6]

  • Tumor Growth Measurement: Monitor tumor volume regularly using calipers.

  • Immunohistochemistry: At the end of the experiment, excise the tumors, fix in formalin, and embed in paraffin. Perform immunohistochemical staining on tumor sections using antibodies against immune cell markers (e.g., CD4, CD8) and endothelial cell markers (e.g., CD31) to assess immune cell infiltration and angiogenesis, respectively.[6]

Galectin Binding Inhibition ELISA
  • Plate Coating: Coat a 96-well plate with a glycoprotein ligand for galectins, such as asialofetuin, or with laminin.[1][6]

  • Blocking: Block the unoccupied sites with a blocking buffer (e.g., 2% BSA in PBS).[1]

  • Competitive Inhibition: Pre-incubate recombinant galectin-1 with serial dilutions of TDG or a control sugar (e.g., sucrose) for 1 hour at 37°C.[6]

  • Binding: Add the galectin/TDG mixture to the coated wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a biotinylated anti-galectin-1 antibody, followed by a streptavidin-HRP conjugate and a suitable substrate. Measure the absorbance to determine the extent of galectin binding inhibition.[6]

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Galectin1_Inhibition_by_TDG cluster_TumorCell Tumor Cell cluster_TCell T Cell Gal1 Galectin-1 TCR TCR Gal1->TCR Binds Apoptosis Apoptosis TCR->Apoptosis Induces TDG This compound (TDG) TDG->Gal1 Inhibits

TDG inhibits Galectin-1-induced T-cell apoptosis.

TDG_InVivo_Workflow start Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Establishment start->tumor_growth treatment TDG or Vehicle Administration (Intratumoral) tumor_growth->treatment monitoring Tumor Volume Measurement treatment->monitoring Repeated every 3 days endpoint Tumor Excision monitoring->endpoint analysis Immunohistochemistry (CD8, CD31) endpoint->analysis conclusion Assessment of Anti-Tumor Efficacy and Immune Infiltration analysis->conclusion

Experimental workflow for in vivo evaluation of TDG.

TDG_Mechanism_of_Action cluster_Outcomes Therapeutic Outcomes TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Inhibits Gal3 Galectin-3 TDG->Gal3 Inhibits Gal8 Galectin-8 TDG->Gal8 Inhibits Tcell_Apoptosis T-cell Apoptosis Gal1->Tcell_Apoptosis Angiogenesis Angiogenesis Gal1->Angiogenesis Th2_Skewing Th2 Cytokine Profile Gal1->Th2_Skewing Treg_Diff Treg Differentiation Gal8->Treg_Diff AntiTumor Enhanced Anti-Tumor Immunity Reduced_Inflammation Reduced Autoimmune Inflammation

Logical relationship of TDG's mechanism of action.

Conclusion and Future Directions

This compound has proven to be an indispensable tool for dissecting the multifaceted roles of galectins in immune regulation. Its ability to competitively inhibit galectin-carbohydrate interactions has allowed researchers to unveil critical mechanisms of immune evasion in cancer and to explore novel therapeutic strategies for a range of diseases characterized by immune dysregulation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding and targeting the galectin-glycan axis.

Future research should focus on developing more potent and selective inhibitors for specific galectin family members to minimize off-target effects and enhance therapeutic efficacy. Furthermore, combining galectin inhibitors like TDG with other immunotherapies, such as checkpoint inhibitors, holds significant promise for achieving synergistic anti-tumor effects and overcoming resistance to current treatments. The continued exploration of galectin biology, facilitated by tools like TDG, will undoubtedly pave the way for innovative immunomodulatory therapies.

References

Thiodigalactoside in Cell Signaling: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiodigalactoside (TDG) is a non-metabolizable synthetic disaccharide that serves as a pivotal tool in cell signaling research. Structurally, it is an analog of lactose where a sulfur atom replaces the oxygen in the glycosidic bond. This modification renders it resistant to enzymatic degradation by glycosidases, ensuring its stability in experimental systems. The primary utility of TDG stems from its function as a potent, competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3] Galectins are crucial mediators of a wide range of biological processes, including cell-cell and cell-matrix interactions, immune responses, and signal transduction. By binding to the conserved carbohydrate-recognition domain (CRD) of galectins, TDG effectively blocks their interaction with endogenous glycoprotein ligands, thereby allowing researchers to dissect the specific roles of galectin-mediated signaling pathways in various physiological and pathological contexts.

Core Mechanism of Action: Competitive Inhibition of Galectins

This compound's mechanism of action is centered on its ability to mimic the natural carbohydrate ligands of galectins. It competitively binds to the galectin CRD, preventing the lectin from cross-linking glycoproteins on the cell surface or interacting with components of the extracellular matrix. This blockade disrupts the formation of galectin-glycoprotein lattices, which are known to modulate receptor clustering, endocytosis, and signal duration. This inhibitory action is the foundation for TDG's application in studying galectin-dependent signaling cascades.

Caption: Competitive inhibition of galectin by this compound (TDG).

Key Research Applications

Cancer Cell Signaling

TDG is extensively used in cancer research to probe the multifaceted roles of galectins, particularly galectin-1, in tumor progression.[4][5]

a) Inhibition of Tumor Angiogenesis: Many tumors overexpress and secrete galectin-1, which acts as a pro-angiogenic factor.[4] It stimulates the proliferation and migration of vascular endothelial cells (ECs) and protects them from oxidative stress-induced apoptosis.[4][5] TDG has been shown to block the binding of galectin-1 to ECs and laminin (a major component of the endothelial basal membrane), thereby inhibiting EC tube formation and proliferation.[4] This anti-angiogenic effect reduces tumor vascularization and slows tumor growth.[4][6]

Tumor Tumor Cells Gal1 Secreted Galectin-1 Tumor->Gal1 Overexpresses & Secretes EC Endothelial Cells (ECs) Gal1->EC Binds to EC Glycoproteins Survival EC Survival & Proliferation EC->Survival Promotes Angiogenesis Tumor Angiogenesis Survival->Angiogenesis Leads to TDG This compound (TDG) TDG->Gal1 Inhibits

Caption: TDG inhibits Galectin-1-mediated tumor angiogenesis.

b) Reversal of Immune Dysregulation: A key mechanism of tumor immune evasion involves the secretion of galectin-1, which directly suppresses T-cell-mediated immunity.[4][7] Galectin-1 induces the apoptosis of activated effector T-cells (particularly CD8+ T-cells) and inhibits their activation and function.[4] By blocking galectin-1, TDG protects T-cells from this negative impact. In preclinical models, intratumoral injection of TDG has been shown to significantly increase the infiltration of tumor-specific CD8+ T-lymphocytes into the tumor microenvironment, enhancing the anti-tumor immune response.[4][5]

cluster_0 Tumor Tumor Cells Gal1 Secreted Galectin-1 Tumor->Gal1 Secretes TCell CD8+ T-Cell Gal1->TCell Induces Apoptosis T-Cell Apoptosis & Inactivation TCell->Apoptosis Undergoes TCell_Infiltration CD8+ T-Cell Infiltration & Anti-Tumor Activity TCell->TCell_Infiltration Restored Evasion Tumor Immune Evasion Apoptosis->Evasion Leads to TDG This compound (TDG) TDG->Gal1 Inhibits

Caption: TDG restores T-cell function by blocking Galectin-1.

T-Cell Signaling and Immunomodulation

Beyond cancer, TDG is a valuable tool for studying the fundamental roles of galectins in regulating T-cell fate and function. For instance, Galectin-8 has been shown to promote the differentiation of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. This effect is carbohydrate-dependent and can be inhibited by TDG, demonstrating that the CRD is essential for this signaling pathway.[8] This allows researchers to modulate Treg populations in vitro and study the downstream consequences on immune responses.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's interaction with galectins and its use in experimental settings.

Table 1: Binding Affinity of this compound for Human Galectins

Galectin TargetDissociation Constant (Kd)Reference(s)
Galectin-124 μM[1][2][3][9]
Galectin-349 μM[1][2][3][9][10]

Table 2: Representative Experimental Concentrations of this compound

Experimental SystemConcentration / DosageApplicationReference(s)
In Vitro (Adipocyte Culture)250 - 500 μMReduction of fat accumulation[3]
In Vitro (Apoptosis Assay)Varies (used to inhibit galectin-1)Blocking anti-apoptotic effect of galectin-1[4]
In Vivo (Murine Cancer Model)40 - 120 mg/kg (intratumoral)Tumor growth suppression[4]
In Vivo (Diet-Induced Obese Rats)5 mg/kg (intraperitoneal)Inhibition of body weight gain[3][11]

Experimental Protocols

In Vivo Murine Cancer Model for a TDG Study

This protocol is based on methodologies used to assess the anti-tumor effects of TDG.[4][5]

Objective: To evaluate the effect of intratumoral TDG administration on tumor growth, angiogenesis, and immune cell infiltration.

Methodology:

  • Cell Culture: B16F10 (melanoma) or 4T1 (mammary carcinoma) cells are cultured in appropriate media until they reach ~80% confluency.

  • Animal Models: Age- and sex-matched C57BL/6 (for B16F10) or Balb/c (for 4T1) mice are used.

  • Tumor Implantation: A suspension of 7 x 10⁵ tumor cells in 150 μL of sterile PBS is injected subcutaneously into the flank or chest region of each mouse.

  • Treatment Regimen:

    • Three days post-implantation, mice are randomized into control and treatment groups.

    • The treatment group receives intratumoral injections of TDG (e.g., 120 mg/kg body weight) dissolved in PBS.

    • The control group receives intratumoral injections of vehicle (PBS) or a control disaccharide like sucrose.

    • Injections are repeated every 3 days for the duration of the experiment (e.g., 13-21 days).

  • Data Collection:

    • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • At the end of the study, tumors are excised and weighed.

  • Analysis:

    • Immunohistochemistry: A portion of the tumor is fixed, sectioned, and stained for CD31 (an endothelial cell marker to quantify angiogenesis) and CD8 (a marker for cytotoxic T-lymphocytes to quantify immune infiltration).

    • Flow Cytometry: A portion of the tumor can be dissociated into a single-cell suspension and stained with fluorescently-labeled antibodies against CD31 and CD8 for quantitative analysis.

A 1. Tumor Cell Implantation (e.g., 4T1 cells in Balb/c mice) B 2. Tumor Growth (3 days) A->B C 3. Randomize Mice & Begin Treatment B->C D Intratumoral Injection: TDG (120 mg/kg) or Vehicle Control C->D E 4. Repeat Treatment (every 3 days) D->E F 5. Monitor Tumor Volume (every 2-3 days) D->F E->F G 6. Endpoint Analysis (e.g., Day 21) F->G H Excise & Weigh Tumors G->H I Process for Analysis H->I J Immunohistochemistry (CD31+ for Angiogenesis, CD8+ for T-Cells) I->J K Flow Cytometry (Quantitative Cell Analysis) I->K

Caption: Experimental workflow for an in vivo TDG anti-tumor study.

In Vitro Endothelial Cell Protection Assay

This protocol determines if TDG can block the protective effect of galectin-1 against oxidative stress-induced apoptosis in endothelial cells.[4]

Objective: To measure the ability of TDG to inhibit galectin-1's anti-apoptotic function.

Methodology:

  • Cell Culture: Human endothelial cells (e.g., EAhy926 or HUVECs) are seeded in multi-well plates and grown to sub-confluency.

  • Treatment Groups:

    • Control (media only)

    • Oxidative Stress (e.g., 30 μM H₂O₂)

    • Galectin-1 + Oxidative Stress (recombinant galectin-1 is pre-incubated before H₂O₂ addition)

    • Galectin-1 + TDG + Oxidative Stress (TDG is pre-incubated with galectin-1 before adding to cells)

  • Incubation: Cells are treated for 8-12 hours under standard culture conditions.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Cells are harvested and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently-conjugated Annexin V and Propidium Iodide (PI) are added.

    • After a brief incubation in the dark, samples are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-positive / PI-negative cells are quantified as early apoptotic cells.

    • A reduction in this population in the "Galectin-1 + Oxidative Stress" group compared to the "Oxidative Stress" group indicates a protective effect.

    • A reversal of this protection in the "Galectin-1 + TDG + Oxidative Stress" group demonstrates TDG's inhibitory activity.

Conclusion and Future Directions

This compound has proven to be an indispensable chemical probe for elucidating the complex roles of galectins in cell signaling. Its applications in cancer biology have highlighted galectin-1 as a key therapeutic target for concurrently inhibiting angiogenesis and overcoming immune suppression.[4][5] Furthermore, its use in immunology is helping to unravel the nuanced control that galectins exert over T-cell differentiation and function.[7][8] While TDG itself has modest affinity, it has served as a critical proof-of-principle molecule and a scaffold for the development of second-generation galectin inhibitors with significantly higher affinity and selectivity.[4] Future research will likely leverage these advanced inhibitors to further refine our understanding of specific galectin isoforms in fibrosis, inflammation, and metabolic diseases, paving the way for novel therapeutic strategies.

References

Thiodigalactoside as a Probe for Galectin Function in Developmental Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectins, a family of β-galactoside-binding proteins, are crucial regulators of a myriad of processes essential for embryonic development, including cell adhesion, migration, proliferation, and signaling. Their functions are often studied by utilizing inhibitors to block their activity. Thiodigalactoside (TDG), a non-metabolizable analog of lactose, serves as a potent and widely used pan-galectin inhibitor. Its stability and high affinity for the carbohydrate recognition domain (CRD) of various galectins make it an invaluable tool for elucidating the specific roles of these proteins in complex biological systems, including developmental biology. This technical guide provides a comprehensive overview of the use of TDG as a probe for galectin function in developmental processes, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant pathways and workflows.

Mechanism of Action

This compound acts as a competitive inhibitor of galectins. It mimics the natural β-galactoside ligands of galectins and binds to their carbohydrate recognition domains (CRDs) with high affinity. This binding event physically blocks the interaction of galectins with their endogenous glycoconjugate partners on the cell surface and in the extracellular matrix, thereby inhibiting their biological functions. The sulfur atom replacing the oxygen in the glycosidic bond of lactose renders TDG resistant to enzymatic degradation by β-galactosidases, ensuring its stability in biological assays.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound varies among different galectins. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of TDG for several human galectins, providing a quantitative basis for its use in experimental settings.

GalectinDissociation Constant (Kd) (μM)IC50 (μM)Assay MethodReference
Galectin-124-Fluorescence Polarization[1][2]
Galectin-3499030ELISA[1][3]
Galectin-878-Not specified[4]
Galectin-9--Not specified[4]

Note: IC50 values can vary significantly depending on the assay conditions, including the specific galectin concentration, the competing ligand, and the detection method.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe galectin function in developmental biology.

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (TDG) solution (sterile, concentration range 1-100 μM)

  • Vehicle control (e.g., PBS or DMSO)

  • Recombinant galectin (e.g., Galectin-1 or Galectin-3) as a positive control

  • 24-well tissue culture plates

  • Calcein AM fluorescent dye

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Pipette 250 μL of the cold matrix into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare cell suspensions containing the desired concentrations of TDG or vehicle control. In parallel, prepare a positive control with a known pro-angiogenic galectin.

  • Seeding: Add 100 μL of the cell suspension to each coated well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Stain the cells with Calcein AM for 30 minutes.

    • Visualize the tube formation using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 μm pore size)

  • Cells of interest (e.g., neural crest cells, endothelial cells)

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS or a specific growth factor)

  • This compound (TDG) solution (sterile, concentration range 1-100 μM)

  • Vehicle control

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Chamber Setup: Place the Boyden chamber inserts into the wells of a 24-well plate.

  • Chemoattractant: Add 600 μL of medium containing the chemoattractant to the lower chamber of each well.

  • Cell Preparation: Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add the desired concentrations of TDG or vehicle control to the cell suspension.

  • Seeding: Add 200 μL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C for 4-24 hours.

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining and Quantification:

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of migrated cells in several fields of view under a light microscope.

In Vivo Developmental Toxicity Assay (Zebrafish Embryo Model)

This assay assesses the potential toxic and teratogenic effects of a compound on a developing vertebrate embryo.

Materials:

  • Fertilized zebrafish embryos (e.g., AB strain)

  • E3 embryo medium

  • This compound (TDG) solution (concentration range determined by a prior dose-response study)

  • Vehicle control (e.g., 0.1% DMSO in E3 medium)

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized embryos and stage them. For developmental toxicity testing, embryos at the 4-6 hours post-fertilization (hpf) stage are typically used.

  • Treatment Exposure: Place 10-15 embryos per well in a 24-well plate containing 1 mL of E3 medium with the desired concentration of TDG or vehicle control.

  • Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Daily Observation and Media Change: Observe the embryos daily under a stereomicroscope for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects). Change the treatment solutions daily.

  • Data Collection and Analysis: Record the number of dead embryos and the number and type of malformations at specific time points (e.g., 24, 48, 72, 96, and 120 hpf). Calculate the percentage of mortality and the percentage of embryos with malformations for each treatment group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by galectins and a general workflow for investigating the effects of TDG on gene expression.

Galectin1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Galectin-1 Galectin-1 Glycoprotein_Receptor Glycoprotein Receptor (e.g., VEGFR2, Integrins) Galectin-1->Glycoprotein_Receptor Binds to β-galactosides Receptor_Clustering Receptor Clustering & Lattice Formation Glycoprotein_Receptor->Receptor_Clustering TDG This compound TDG->Galectin-1 Inhibits FAK FAK Receptor_Clustering->FAK Activates Ras Ras Receptor_Clustering->Ras Activates PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Cellular_Response Cellular Response (Migration, Proliferation, Survival) Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: Galectin-1 signaling pathway and its inhibition by this compound (TDG).

Galectin3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Galectin-3 Galectin-3 Cell_Surface_Receptor Cell Surface Receptor (e.g., EGFR, Integrins, Notch) Galectin-3->Cell_Surface_Receptor Binds to N-glycans Receptor_Lattice Receptor Lattice Formation Cell_Surface_Receptor->Receptor_Lattice TDG This compound TDG->Galectin-3 Inhibits Wnt_Pathway Wnt/β-catenin Pathway Receptor_Lattice->Wnt_Pathway Modulates Ras_Pathway Ras/Raf/MEK/ERK Pathway Receptor_Lattice->Ras_Pathway Modulates PI3K_Pathway PI3K/Akt Pathway Receptor_Lattice->PI3K_Pathway Modulates Developmental_Outcomes Developmental Outcomes (Cell Fate, Differentiation, Apoptosis) Wnt_Pathway->Developmental_Outcomes Ras_Pathway->Developmental_Outcomes PI3K_Pathway->Developmental_Outcomes

Caption: Galectin-3 signaling network and its disruption by this compound (TDG).

TDG_Workflow Start Start: Developmental Model (e.g., Embryos, Cell Culture) Treatment Treatment with TDG (vs. Vehicle Control) Start->Treatment Incubation Incubation (Time course) Treatment->Incubation Sample_Collection Sample Collection (Tissues, Cells) Incubation->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) for target gene expression cDNA_Synthesis->qPCR Microarray Microarray/RNA-seq for global gene expression profiling cDNA_Synthesis->Microarray Data_Analysis Data Analysis (Fold change, Pathway analysis) qPCR->Data_Analysis Microarray->Data_Analysis Conclusion Conclusion: Effect of Galectin Inhibition on Gene Expression Data_Analysis->Conclusion

Caption: Experimental workflow for analyzing gene expression changes upon TDG treatment.

Conclusion

This compound is a powerful and versatile tool for dissecting the multifaceted roles of galectins in developmental biology. Its stability and broad-spectrum inhibitory activity allow researchers to probe the consequences of galectin blockade in a variety of in vitro and in vivo models. By combining the use of TDG with quantitative assays and modern molecular techniques, a deeper understanding of the intricate galectin-glycan interactions that govern embryonic development can be achieved. This knowledge is not only fundamental to developmental biology but also holds significant potential for the development of novel therapeutic strategies targeting galectin-mediated pathologies. Researchers and drug development professionals are encouraged to utilize the information and protocols provided in this guide to further explore the sweet science of galectins in development.

References

Methodological & Application

Protocol for Using Thiodigalactoside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thiodigalactoside (TDG) is a potent, orally active, and non-metabolizable inhibitor of galectins, particularly galectin-1 (Gal-1) and galectin-3 (Gal-3).[1] This small molecule has demonstrated significant anti-inflammatory and anti-cancer activities in various preclinical models. Its primary mechanism of action involves binding to the carbohydrate-recognition domain (CRD) of galectins, thereby preventing their interaction with cell surface glycans and disrupting downstream signaling pathways.

In the context of oncology, TDG has been shown to suppress tumor growth by concurrently inhibiting multiple cancer-promoting activities of galectin-1. These include the dysregulation of immune cells, the promotion of angiogenesis, and the protection of cancer cells against oxidative stress.[2][3] By blocking galectin-1, TDG can enhance the infiltration of CD8+ T lymphocytes into the tumor microenvironment, a critical factor for effective anti-tumor immunity.[2] Furthermore, TDG's anti-angiogenic properties stem from its ability to inhibit the pro-angiogenic functions of galectin-1 on endothelial cells, including their proliferation, migration, and tube formation.[2]

These characteristics make TDG a valuable tool for in vitro studies aimed at understanding the roles of galectins in cancer biology and for the preclinical evaluation of galectin inhibitors as potential therapeutic agents.

Quantitative Data

Table 1: Binding Affinity of this compound (TDG) to Galectins

Galectin TargetDissociation Constant (Kd)Reference
Galectin-1 (GAL1)24 µM[1]
Galectin-3 (GAL3)49 µM[1]

Table 2: Experimentally Determined Effective Concentrations of this compound (TDG) in Cell Culture

Cell Line/SystemApplicationEffective ConcentrationObserved EffectReference
B16F10 melanoma cellsIn vivo tumor growth40, 80, 120 mg/kg (intratumoral)Dose-dependent reduction in tumor growth[2]
4T1 mammary carcinoma cellsIn vivo tumor growth40, 80, 120 mg/kg (intratumoral)Dose-dependent reduction in tumor growth[2]
EAhy926 endothelial cellsOxidative stress protectionNot specified, but TDG suppressed the protective effect of galectin-1 against 10 µM H₂O₂Inhibition of galectin-1's protective effect against H₂O₂-induced cytotoxicity[2]
EAhy926 endothelial cellsApoptosis under oxidative stressNot specified, but TDG suppressed the protective effect of galectin-1 against 30 µM H₂O₂Increased apoptosis in the presence of H₂O₂ compared to galectin-1 alone[2]
3T3-L1 and HIB1B adipocytesFat accumulation250 and 500 µMDose-dependent reduction of fat accumulation[1]

Note: While TDG has been shown to have no direct effect on the in vitro growth, adhesion, or viability of B16F10 and 4T1 cancer cell lines at high concentrations (up to 20 mg/ml), its anti-tumor effects in vivo are mediated through its impact on the tumor microenvironment, including immune cells and endothelial cells.[2] Specific IC50 values for TDG on various cancer cell lines are not widely reported in the literature, likely due to its indirect mode of anti-cancer action in many contexts.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay is used to assess the effect of TDG on the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., EAhy926)

  • Endothelial cell growth medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (TDG) stock solution

  • Recombinant human galectin-1 (optional, as a pro-angiogenic stimulus)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescence-based quantification)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate, ensuring the entire surface is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Cell Preparation: Harvest endothelial cells that are 70-90% confluent. Resuspend the cells in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare different concentrations of TDG in the cell suspension. If using, also include a condition with recombinant galectin-1 to stimulate tube formation and a TDG co-treatment group. Include a vehicle control (the solvent used for the TDG stock).

  • Cell Seeding: Add 150 µL of the cell suspension containing the respective treatments to each well of the BME-coated plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. Monitor for tube formation periodically under a microscope.

  • Quantification:

    • Phase Contrast Imaging: Capture images of the tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.

    • Fluorescence Imaging (Optional): For a more quantitative analysis, the cells can be pre-labeled with Calcein AM before seeding, or stained at the end of the experiment. This allows for fluorescent imaging and subsequent analysis using image analysis software.

Cell Viability (MTT) Assay

This assay determines the effect of TDG on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., B16F10, 4T1)

  • Complete cell culture medium

  • This compound (TDG) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of TDG in complete medium. Remove the old medium from the wells and add 100 µL of the TDG-containing medium to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis (Annexin V) Assay

This assay is used to detect and quantify apoptosis (programmed cell death) induced by TDG treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (TDG) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of TDG for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

G This compound (TDG) Mechanism of Action TDG This compound (TDG) Gal1 Extracellular Galectin-1 TDG->Gal1 Inhibits CellSurface Cell Surface Glycans Gal1->CellSurface Binds to EndothelialCells Endothelial Cells Gal1->EndothelialCells TCells T-Cells Gal1->TCells CancerCells Cancer Cells Gal1->CancerCells Angiogenesis Angiogenesis CellSurface->Angiogenesis ImmuneSuppression Immune Suppression CellSurface->ImmuneSuppression OxidativeStress Protection from Oxidative Stress CellSurface->OxidativeStress TumorGrowth Tumor Growth and Metastasis Angiogenesis->TumorGrowth ImmuneSuppression->TumorGrowth OxidativeStress->TumorGrowth G Experimental Workflow: Endothelial Cell Tube Formation Assay Start Start CoatPlate Coat 96-well plate with BME Start->CoatPlate Solidify Incubate at 37°C for 30-60 min CoatPlate->Solidify PrepareCells Prepare endothelial cell suspension Solidify->PrepareCells AddTDG Add this compound (TDG) to cell suspension PrepareCells->AddTDG SeedCells Seed cells onto BME gel AddTDG->SeedCells Incubate Incubate for 4-18 hours SeedCells->Incubate Image Image tube formation (Phase contrast or Fluorescence) Incubate->Image Analyze Quantify tube length, branch points, and loops Image->Analyze End End Analyze->End G Signaling Pathway: Galectin-1 Inhibition and Angiogenesis TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Inhibits VEGFR2 VEGFR2 Gal1->VEGFR2 Binds to N-glycans on Nglycans N-glycans Gal1->Nglycans Signaling Downstream Signaling (e.g., ERK activation) VEGFR2->Signaling Nglycans->VEGFR2 EndoProlif Endothelial Cell Proliferation & Migration Signaling->EndoProlif TubeFormation Tube Formation EndoProlif->TubeFormation Angiogenesis Angiogenesis TubeFormation->Angiogenesis

References

Application Notes and Protocols for Thiodigalactoside Administration in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodigalactoside (TDG) is a non-metabolized small molecule inhibitor of galectins, particularly galectin-1 and galectin-3.[1][2][3] In the context of oncology, TDG has demonstrated significant potential in preclinical murine cancer models by targeting the tumor-promoting activities of galectin-1.[4][5] Cancer cells often overexpress galectin-1 to foster a microenvironment conducive to tumor growth by promoting immune evasion, angiogenesis, and resistance to oxidative stress.[4][5] TDG administration has been shown to counteract these effects, leading to reduced tumor growth.[4] These application notes provide a detailed overview and protocols for the administration of TDG in murine cancer models based on published research.

Mechanism of Action

This compound functions primarily by inhibiting the carbohydrate-recognition domain (CRD) of galectin-1.[4] This inhibition disrupts multiple downstream signaling pathways that are crucial for tumor progression:

  • Immune Dysregulation: Galectin-1 secreted by tumor cells can induce apoptosis in activated T cells, contributing to an immunosuppressive tumor microenvironment. By blocking galectin-1, TDG treatment has been shown to increase the infiltration of CD8+ T lymphocytes into the tumor, thereby enhancing the anti-tumor immune response.[4]

  • Angiogenesis: Galectin-1 promotes the proliferation and migration of endothelial cells, which is essential for the formation of new blood vessels (angiogenesis) to supply the growing tumor. TDG inhibits these pro-angiogenic effects, leading to a reduction in tumor vascularization.[4]

  • Protection from Oxidative Stress: Galectin-1 can protect cancer cells from oxidative stress-induced apoptosis. TDG's inhibition of galectin-1 negates this protective effect, rendering cancer cells more susceptible to cell death.[4][5]

Data Presentation

The following tables summarize quantitative data from studies administering TDG in murine cancer models.

Table 1: In Vivo Efficacy of Intratumoral this compound in B16F10 Melanoma Model

Treatment GroupDose (mg/kg)Administration ScheduleMean Tumor Volume Reduction (vs. Control) at Day 18
TDG120Intratumoral, every 3 days3.4-fold

Data extracted from Ito et al., 2011.[4]

Table 2: In Vivo Efficacy of Intratumoral this compound in 4T1 Mammary Carcinoma Model

Treatment GroupDose (mg/kg)Administration ScheduleMean Tumor Volume Reduction (vs. Control) at Day 18
TDG120Intratumoral, every 3 days2.2-fold

Data extracted from Ito et al., 2011.[4]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in Murine Cancer Models

Materials:

  • This compound (TDG)

  • Phosphate Buffered Saline (PBS), sterile

  • Syringes and needles (appropriate gauge for subcutaneous and intratumoral injections)

  • Murine cancer cell lines (e.g., B16F10 melanoma, 4T1 mammary carcinoma)

  • Immunocompetent mice (e.g., C57BL/6 for B16F10, Balb/c for 4T1)

  • Animal handling and restraint equipment

  • Calipers for tumor measurement

Procedure:

  • TDG Solution Preparation:

    • Dissolve this compound in sterile PBS to the desired concentrations (e.g., for doses of 40, 80, and 120 mg/kg). The final volume for injection should be standardized (e.g., 150 µl).[4]

  • Tumor Cell Implantation:

    • Harvest and count cancer cells. Resuspend the cells in sterile PBS at a concentration of 7 x 10^5 cells per 150 µl.[4]

    • Prior to injection, incubate the tumor cells with the desired concentration of TDG at 37°C for 1 hour. This step aims to block endogenous galectin-1 on the tumor cells.[4]

    • Subcutaneously implant the TDG-pre-treated tumor cell suspension into the flank or another appropriate site of the mice.[4]

  • Intratumoral Administration of TDG:

    • Allow the tumors to establish for 3 days post-implantation.[4]

    • On day 3, begin intratumoral injections of the prepared TDG solution.

    • Administer the TDG solution directly into the established tumor.

    • Repeat the intratumoral injections every 3 days for the duration of the experiment.[4]

  • Tumor Growth Monitoring:

    • Measure tumor dimensions (longest and shortest diameter) using calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume = (longest diameter × (shortest diameter)^2) / 2.[4]

  • Endpoint and Tissue Collection:

    • At the experimental endpoint (e.g., after 3 weeks or when tumors reach a predetermined size), euthanize the mice according to approved institutional protocols.[4]

    • Excise the tumors for further analysis (e.g., immunohistochemistry for CD8+ T cells and CD31+ endothelial cells).

Visualizations

Thiodigalactoside_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_outcome Outcome Gal1 Galectin-1 ImmuneSuppression Immune Suppression Gal1->ImmuneSuppression promotes Angiogenesis Angiogenesis Gal1->Angiogenesis promotes OxidativeStressProtection Oxidative Stress Protection Gal1->OxidativeStressProtection promotes TDG This compound (TDG) TDG->Gal1 inhibits ReducedTumorGrowth Reduced Tumor Growth TDG->ReducedTumorGrowth TumorGrowth Tumor Growth ImmuneSuppression->TumorGrowth Angiogenesis->TumorGrowth OxidativeStressProtection->TumorGrowth

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental_Workflow_TDG_Administration cluster_prep Preparation cluster_treatment Treatment Protocol cluster_monitoring Monitoring & Analysis Prep_TDG Prepare TDG Solution in PBS Incubate Incubate Tumor Cells with TDG (1 hr, 37°C) Prep_TDG->Incubate Prep_Cells Prepare Tumor Cell Suspension Prep_Cells->Incubate Implant Subcutaneous Implantation of Cells Incubate->Implant Tumor_Growth Allow Tumor Growth (3 days) Implant->Tumor_Growth IT_Injection Intratumoral TDG Injection (every 3 days) Tumor_Growth->IT_Injection Measure_Tumor Measure Tumor Volume (every 2-3 days) IT_Injection->Measure_Tumor repeat Endpoint Experimental Endpoint Measure_Tumor->Endpoint Analysis Tumor Excision and Downstream Analysis Endpoint->Analysis

Caption: Experimental workflow for TDG administration in murine cancer models.

References

Application Notes and Protocols for Thiodigalactoside in Solid-Phase Binding Assays for Galectin Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing thiodigalactoside (TDG), a potent pan-galectin inhibitor, in solid-phase binding assays to characterize galectin-carbohydrate interactions. The following sections detail the quantitative binding data of TDG with various galectins, provide step-by-step protocols for common solid-phase assays, and illustrate a key signaling pathway influenced by galectin-1 that can be modulated by TDG.

Introduction to this compound as a Galectin Inhibitor

Galectins are a family of β-galactoside-binding proteins that play crucial roles in various physiological and pathological processes, including inflammation, immune responses, and cancer progression. Their ability to cross-link glycoproteins on the cell surface and in the extracellular matrix makes them attractive targets for therapeutic intervention. This compound (TDG) is a stable and effective competitive inhibitor of the carbohydrate recognition domain (CRD) of galectins, making it an invaluable tool for studying their function and for the development of novel therapeutics.

Quantitative Binding Data

The affinity of this compound for various galectins has been determined using multiple biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the reported Kd values for TDG with human galectins-1, -3, and -7.

GalectinDissociation Constant (Kd) for TDG (μM)
Galectin-124[1]
Galectin-349[1]
Galectin-7572.7 ± 57.7

Experimental Protocols

Solid-phase binding assays are instrumental in quantifying the interaction between galectins and their ligands and for screening potential inhibitors like TDG. Below are detailed protocols for two commonly used assays: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Galectin-3 Inhibition by this compound

This protocol describes a competitive ELISA to measure the inhibition of galectin-3 binding to asialofetuin (a glycoprotein rich in terminal galactose residues) by this compound.[1]

Materials:

  • High-binding 96-well microtiter plates

  • Recombinant human galectin-3

  • Asialofetuin (ASF)

  • This compound (TDG)

  • Primary antibody against galectin-3

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Coating:

    • Dissolve asialofetuin in PBS to a final concentration of 10 µg/mL.

    • Add 100 µL of the asialofetuin solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBST.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition:

    • Prepare a serial dilution of this compound in PBS. A typical concentration range would be from 1 mM down to 0.1 µM.

    • Prepare a solution of galectin-3 in PBS at a concentration predetermined to give a signal in the linear range of the assay (e.g., 1-5 µg/mL).

    • In a separate plate or in tubes, pre-incubate the galectin-3 solution with the various concentrations of TDG (1:1 volume ratio) for 30 minutes at room temperature.

    • Add 100 µL of the galectin-3/TDG mixtures to the asialofetuin-coated and blocked wells. Include controls with galectin-3 alone (no inhibitor) and wells with buffer only (background).

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL of the primary antibody against galectin-3, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance as a function of the TDG concentration.

    • Calculate the IC50 value, which is the concentration of TDG that inhibits 50% of galectin-3 binding to asialofetuin.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of this compound Binding to Galectin-1

This protocol outlines the use of SPR to determine the binding kinetics (association and dissociation rates) of this compound with galectin-1.[2][3]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Recombinant human galectin-1

  • This compound (TDG)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl pH 2.5, or a high salt buffer)

Protocol:

  • Immobilization of Galectin-1:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject a solution of galectin-1 (e.g., 10-50 µg/mL in 10 mM sodium acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (typically 2000-4000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the injection of galectin-1 to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer. The concentration range should span at least 10-fold below and above the expected Kd (e.g., from 1 µM to 500 µM).

    • Inject the TDG solutions over the galectin-1 and reference surfaces at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration and proceed to the highest. Include a buffer-only injection as a blank.

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface after the injection.

  • Regeneration:

    • If necessary, inject the regeneration solution to remove any remaining bound TDG and return the response to the baseline before the next injection. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the response from the reference flow cell from the response of the galectin-1 flow cell for each injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

Signaling Pathways and Experimental Workflows

Galectins are involved in a multitude of signaling pathways. The diagrams below, generated using the DOT language, illustrate a key pathway and a typical experimental workflow.

Galectin-1 Signaling in Angiogenesis

Galectin-1 promotes tumor angiogenesis by modulating the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5] This can be inhibited by this compound, which blocks the interaction of galectin-1 with its glycan ligands on the cell surface.

Galectin1_Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gal1 Galectin-1 VEGFR2 VEGFR2 Gal1->VEGFR2 Binds to glycans on NRP1 Neuropilin-1 Gal1->NRP1 Binds TDG This compound TDG->Gal1 Inhibits VEGF VEGF VEGF->VEGFR2 Activates pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation NRP1->VEGFR2 Co-receptor JNK JNK pVEGFR2->JNK Activates Angiogenesis Angiogenesis (Proliferation, Migration) JNK->Angiogenesis Promotes

Caption: Galectin-1 mediated signaling in angiogenesis.

Experimental Workflow for Competitive ELISA

The following diagram illustrates the logical flow of the competitive ELISA protocol described above.

ELISA_Workflow start Start coat Coat plate with Asialofetuin start->coat block Block non-specific binding sites coat->block prepare_samples Prepare Galectin-3 and serial dilutions of TDG block->prepare_samples pre_incubate Pre-incubate Galectin-3 with TDG prepare_samples->pre_incubate add_to_plate Add Gal-3/TDG mixture to coated plate pre_incubate->add_to_plate wash1 Wash add_to_plate->wash1 add_primary_ab Add primary antibody (anti-Galectin-3) wash1->add_primary_ab wash2 Wash add_primary_ab->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab wash3 Wash add_secondary_ab->wash3 add_substrate Add TMB substrate wash3->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance analyze Analyze data (IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for a competitive ELISA.

References

Application of Thiodigalactoside in Studying T-cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thiodigalactoside (TDG) is a potent competitive inhibitor of galectins, a family of β-galactoside-binding lectins.[1] One prominent member of this family, galectin-1, is known to be a key regulator of immune responses and is often overexpressed by tumor cells to evade immune surveillance.[2][3] A primary mechanism of this immune evasion is the induction of apoptosis, or programmed cell death, in activated T-cells.[3][4]

TDG serves as a valuable tool for studying the role of galectin-1 in T-cell apoptosis. By binding to the carbohydrate recognition domain (CRD) of galectin-1, TDG effectively blocks its interaction with glycosylated receptors on the T-cell surface, thereby inhibiting the downstream signaling cascade that leads to apoptosis.[2] This inhibitory effect allows researchers to dissect the molecular pathways governed by galectin-1 and to explore therapeutic strategies aimed at preventing T-cell death in various pathological contexts, including cancer and autoimmune diseases.

The study of TDG's effect on T-cell apoptosis typically involves co-culturing T-cells with galectin-1-expressing cells or recombinant galectin-1 in the presence and absence of TDG. The extent of apoptosis is then quantified using various assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Further mechanistic insights can be gained by examining the activation of key apoptotic players like caspases and the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family.

Quantitative Data

The following tables summarize the inhibitory effect of this compound (TDG) on T-cell apoptosis induced by galectin-1 expressing tumor cells. The data is derived from a study where Jurkat T-cells were co-cultured with galectin-1-expressing melanoma (C32) or glioma (U87) cells.

Table 1: Inhibition of Tumor Cell-Induced Jurkat T-cell Apoptosis by this compound (TDG)

Co-culture ConditionTreatmentPercentage of Apoptotic Jurkat T-cells (%)[5]
Jurkat + C32 (Melanoma)No Treatment35.2
Jurkat + C32 (Melanoma)100 mM TDG8.5
Jurkat + U87 (Glioma)No Treatment42.8
Jurkat + U87 (Glioma)100 mM TDG10.2

Data represents the percentage of Annexin V positive cells as determined by fluorescence microscopy.

Signaling Pathways and Experimental Workflow

Galectin-1 Induced T-cell Apoptosis Signaling Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Gal1 Galectin-1 TCR T-cell Receptor (Glycosylated) Gal1->TCR Binding p56lck p56lck TCR->p56lck ZAP70 ZAP70 p56lck->ZAP70 Mito Mitochondrion ZAP70->Mito Signal Transduction Bcl2 Bcl-2 Family (e.g., decreased Bcl-2, increased Bax) Mito->Bcl2 Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Bcl2->Mito Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Galectin-1 induced T-cell apoptosis pathway.

This compound (TDG) Inhibition of Galectin-1

G cluster_pathway Inhibitory Action of TDG TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Inhibits Binding NoApoptosis Cell Survival TCR T-cell Receptor Gal1->TCR Binds to Apoptosis Apoptosis TCR->Apoptosis

Caption: Inhibitory action of this compound (TDG).

Experimental Workflow for Studying TDG in T-cell Apoptosis

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Apoptosis Analysis cluster_results Data Interpretation Tcells T-cells (e.g., Jurkat) Incubate Co-culture/Incubation (e.g., 16 hours) Tcells->Incubate Gal1_source Galectin-1 Source (Recombinant or Expressing Cells) Gal1_source->Incubate TDG_treatment TDG Treatment (Various Concentrations) TDG_treatment->Incubate Control Control (No TDG) Control->Incubate AnnexinV Annexin V/PI Staining Incubate->AnnexinV CaspaseAssay Caspase Activity Assay Incubate->CaspaseAssay WesternBlot Western Blot (Bcl-2 family) Incubate->WesternBlot FlowCyto Flow Cytometry AnnexinV->FlowCyto Quantification Quantification of Apoptosis FlowCyto->Quantification CaspaseAssay->Quantification Mechanism Mechanistic Insights WesternBlot->Mechanism

References

Application Notes and Protocols: Conjugation of Thiodigalactoside (TDG) to Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodigalactoside (TDG) is a potent inhibitor of galectins, a family of β-galactoside-binding proteins implicated in various physiological and pathological processes, including inflammation, tumor progression, and fibrosis.[1][2][3][4] The multivalent presentation of carbohydrate ligands can significantly enhance their binding affinity and functional activity towards lectins.[1][2][4][5] Conjugating TDG to a carrier protein like Bovine Serum Albumin (BSA) creates a multivalent glycoconjugate that can serve as a powerful research tool for studying galectin biology and as a potential therapeutic agent.[1][2][4]

These application notes provide an overview of common methods for conjugating TDG to BSA and detailed protocols for the most established techniques.

Conjugation Strategies Overview

Several chemical strategies can be employed to conjugate TDG to BSA. The choice of method depends on the available functional groups on the TDG derivative, the desired site of conjugation on the protein, and the required stability of the resulting linkage. The most common approaches include:

  • Amine-Reactive Crosslinking: This is a widely used method that targets the abundant lysine residues on the surface of BSA.[1] A TDG derivative functionalized with an N-hydroxysuccinimide (NHS) ester can react with the primary amines of lysine to form stable amide bonds.[1]

  • Reductive Amination: This method involves the reaction of an aldehyde or ketone group on one molecule with a primary amine on another, followed by reduction of the resulting Schiff base to a stable secondary amine linkage. While native TDG does not have an aldehyde group, it can be chemically modified to introduce one.

  • Squaric Acid Chemistry: Diethyl squarate can be used as a homobifunctional crosslinker to connect an amino-functionalized TDG to the lysine residues of BSA.[6]

  • Click Chemistry: This is a highly efficient and specific conjugation method.[2][7] For instance, a TDG derivative containing an azide group can be "clicked" onto a BSA molecule functionalized with an alkyne group (or vice-versa) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][7]

This document will provide a detailed protocol for the NHS-ester mediated conjugation of TDG to BSA, as it is a well-documented and effective method.[1][8] Principles for other methods will also be discussed.

Quantitative Data Summary

The following table summarizes key quantitative data from a study by Zhang et al. on the synthesis and characterization of TDG-BSA conjugates.[1][2]

Conjugate IDMolar Ratio of NHS-TDG to BSA (Input)Number of TDG per BSA (n)IC50 (nM) vs. Galectin-3Fold Improvement over monovalent TDG
11 20:17.41.88465
12 60:119.01.88465
Monovalent TDGN/A18701

Data extracted from Zhang et al., Bioconjugate Chemistry, 2018.[1][2]

Experimental Protocols

Method 1: NHS-Ester Mediated Conjugation of TDG to BSA

This protocol is based on the work of Zhang et al. and describes the conjugation of an NHS-activated TDG derivative to the lysine residues of BSA.[1][8] This method requires a TDG molecule that has been chemically modified to contain a carboxylic acid, which is then activated to an NHS ester. Often, a spacer, such as polyethylene glycol (PEG), is incorporated between the TDG moiety and the reactive group to enhance the accessibility of the sugar ligand.[1][4][5]

Materials:

  • Bovine Serum Albumin (BSA)

  • NHS-functionalized TDG derivative (with a spacer arm)

  • HEPES buffer (35 mM, pH 7.0 and pH 9.0)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • VivaSpin 500 centrifugal concentrators (10 kDa MWCO) or similar dialysis/ultrafiltration device

  • Bradford protein assay reagent

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Preparation of BSA Solution:

    • Dissolve BSA in 35 mM HEPES buffer, pH 7.0, to a final concentration of 60 µM.

  • Preparation of NHS-TDG Solution:

    • Dissolve the NHS-functionalized TDG derivative in DMF to a final concentration of 54 mM. Note: NHS esters are moisture-sensitive, so the DMF should be anhydrous, and the solution should be prepared fresh.

  • Conjugation Reaction:

    • For a lower degree of conjugation (e.g., ~7 TDG/BSA), maintain the pH of the BSA solution at 7.0.

    • For a higher degree of conjugation (e.g., ~19 TDG/BSA), adjust the pH of the BSA solution to 9.0 using triethylamine (TEA).[1][8]

    • To 150 µL of the BSA solution, add 5 µL of the 54 mM NHS-TDG solution.

    • Incubate the reaction mixture at 4°C with gentle stirring.

    • After 24 and 48 hours, add an additional 5 µL of the NHS-TDG solution to the reaction mixture.[1][8] The total incubation time is 72 hours.

  • Purification of the TDG-BSA Conjugate:

    • After 72 hours, transfer the reaction mixture to a 10 kDa MWCO centrifugal concentrator.

    • Wash the conjugate by adding excess deionized water and centrifuging according to the manufacturer's instructions. Repeat this washing step at least three times to remove unconjugated TDG and other small molecules.

    • Resuspend the purified TDG-BSA conjugate in PBS or a buffer of choice.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the final conjugate solution using a Bradford assay.

    • The number of conjugated TDG molecules per BSA molecule can be determined using methods such as MALDI-TOF mass spectrometry or by quantifying the decrease in free amine groups using a TNBSA assay.[2]

Alternative Conjugation Methods (General Principles)

Reductive Amination:

  • Functionalization of TDG: Introduce an aldehyde group onto the TDG molecule. This can be achieved by synthesizing a TDG derivative with a linker terminating in a protected aldehyde or a group that can be converted to an aldehyde.

  • Reaction with BSA: React the aldehyde-functionalized TDG with BSA in a suitable buffer (e.g., phosphate buffer, pH 7-8). The aldehyde will react with the primary amines of lysine residues to form a Schiff base.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to reduce the Schiff base to a stable secondary amine linkage.

  • Purification: Purify the conjugate using dialysis or size-exclusion chromatography to remove excess reagents.

Click Chemistry (CuAAC):

  • Functionalization of TDG and BSA: Synthesize an azide-functionalized TDG and an alkyne-functionalized BSA (or vice versa). BSA can be functionalized with alkyne groups by reacting its lysine residues with an NHS-alkyne reagent.

  • Conjugation Reaction: React the azide-TDG with the alkyne-BSA in the presence of a copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA).

  • Purification: Remove the copper catalyst and other reagents through dialysis, size-exclusion chromatography, or using a copper-chelating resin.

Squaric Acid Chemistry:

  • Functionalization of TDG: Synthesize an amine-containing TDG derivative.

  • Reaction with Diethyl Squarate: React the amino-TDG with diethyl squarate at a slightly alkaline pH (e.g., pH 8-9) to form a squarate monoamide monoester.

  • Conjugation to BSA: Add the BSA to the reaction mixture. The remaining ester group of the squarate will react with the lysine residues of BSA to form a stable diamide linkage.

  • Purification: Purify the TDG-BSA conjugate using standard methods like dialysis or size-exclusion chromatography.

Visualizations

TDG_BSA_Conjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization BSA_prep Prepare BSA Solution (60 µM in HEPES) pH_adjust Adjust pH of BSA (optional, for higher conjugation) BSA_prep->pH_adjust TDG_prep Prepare NHS-TDG (54 mM in DMF) mixing Mix BSA and NHS-TDG TDG_prep->mixing pH_adjust->mixing incubation Incubate at 4°C (Add more NHS-TDG at 24h & 48h) mixing->incubation ultrafiltration Ultrafiltration/Dialysis (10 kDa MWCO) incubation->ultrafiltration resuspension Resuspend in PBS ultrafiltration->resuspension protein_assay Protein Concentration (Bradford Assay) resuspension->protein_assay conjugation_analysis Determine TDG/BSA Ratio (e.g., Mass Spectrometry) resuspension->conjugation_analysis

Caption: Experimental workflow for TDG-BSA conjugation.

NHS_Ester_Reaction cluster_reaction Amide Bond Formation TDG_NHS TDG-Linker-NHS Ester TDG_BSA_conjugate TDG-BSA Conjugate (Stable Amide Bond) TDG_NHS->TDG_BSA_conjugate + BSA_Lys BSA-Lysine (NH2) BSA_Lys->TDG_BSA_conjugate NHS_leaving_group NHS (leaving group)

Caption: NHS-ester mediated TDG-BSA conjugation chemistry.

References

Application Notes and Protocols for Intratumoral Injection of Thiodigalactoside in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiodigalactoside (TDG) is a small molecule inhibitor of galectins, particularly galectin-1 and galectin-3, which are carbohydrate-binding proteins implicated in tumor progression, angiogenesis, and immune evasion.[1][2][3][4] Intratumoral administration of TDG has been shown to suppress tumor growth in murine cancer models by modulating the tumor microenvironment. These application notes provide a detailed protocol for the intratumoral injection of TDG in mice, summarize key quantitative data from relevant studies, and illustrate the experimental workflow and the underlying signaling pathway.

Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting galectin-1.[1][2] Cancer cells often overexpress galectin-1 to promote their growth and survival through several mechanisms:

  • Immune Dysregulation: Galectin-1 can induce apoptosis of activated T cells, thus suppressing the anti-tumor immune response. By inhibiting galectin-1, TDG can enhance the infiltration and activity of CD8+ cytotoxic T lymphocytes within the tumor.[1]

  • Angiogenesis: Galectin-1 promotes the proliferation and migration of endothelial cells, contributing to the formation of new blood vessels that supply the tumor. TDG's inhibition of galectin-1 leads to a reduction in tumor vascularization.[1]

  • Protection from Oxidative Stress: Galectin-1 can protect tumor cells and endothelial cells from oxidative stress-induced apoptosis. TDG blocks this protective effect, rendering cancer cells more susceptible to damage.[2]

TDG is also known to be an inhibitor of galectin-3, another key protein in cancer progression that is involved in cell proliferation, adhesion, and metastasis.[3][5]

Experimental Protocol: Intratumoral Injection of this compound in Murine Cancer Models

This protocol is based on methodologies described in studies using B16F10 melanoma and 4T1 breast cancer models.[1]

1. Materials and Reagents:

  • This compound (TDG): (e.g., from Carbosynth, UK)

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4

  • Tumor Cell Lines:

    • B16F10 melanoma cells (for C57BL/6 mice)

    • 4T1 orthotopic breast cancer cells (for Balb/c mice)

  • Laboratory Mice:

    • C57BL/6 mice (female, age-matched)

    • Balb/c mice (female, age-matched)

  • Cell Culture Medium: (e.g., DMEM)

  • Collagenase

  • Ficoll-Paque Plus

  • Syringes and Needles: (e.g., 26-gauge needles)

  • Calipers or Ultrasound Imaging System: For tumor measurement

2. Animal Models and Tumor Establishment:

  • Culture B16F10 or 4T1 cells in appropriate cell culture medium.

  • Harvest and resuspend the cells in sterile PBS at a concentration of 7 x 10^5 cells per 150 µl.

  • For an initial blockade of endogenous galectin-1, incubate the tumor cells with TDG at 37°C for 1 hour prior to injection.[1]

  • Subcutaneously implant the tumor cells into the left chest region of the appropriate mouse strain (B16F10 in C57BL/6 mice, 4T1 in Balb/c mice).[1]

  • Allow tumors to establish for 3 days before commencing treatment.

3. Preparation of TDG Solution:

  • Dissolve TDG in sterile PBS to the desired concentrations (e.g., for doses of 40, 80, and 120 mg/kg). The final volume for injection should be determined based on the tumor size, for example, 100 µL per 400 mm³ of tumor volume.[6]

  • Ensure the solution is sterile, for instance by filtering through a 0.22 µm filter.

4. Intratumoral Injection Procedure:

  • Anesthetize the mice using an appropriate method (e.g., isoflurane).[1]

  • Measure the tumor volume using calipers (Volume = [longest diameter × (shortest diameter)²]/2) or an ultrasound imaging system.[1]

  • Carefully insert a 26-gauge needle into the center of the tumor.[6] To improve distribution, consider multisite injections within the tumor mass.[7]

  • Slowly inject the prepared TDG solution directly into the tumor.

  • Repeat the intratumoral injections every 3 days for the duration of the experiment (e.g., 3 weeks).[1]

  • Monitor the mice regularly for tumor growth and overall health.

5. Post-Injection Analysis:

  • At the end of the study, sacrifice the mice and excise the tumors.

  • For analysis of tumor-infiltrating lymphocytes (TILs), cut the tumors into small pieces and incubate with collagenase. Isolate TILs using Ficoll-Paque Plus for subsequent analysis by flow cytometry.[1]

  • For analysis of angiogenesis, tumors can be sectioned and stained for CD31+ endothelial cells.[1]

Data Presentation: Quantitative Effects of Intratumoral TDG Injection

The following table summarizes the quantitative data from a study investigating the effects of intratumoral TDG injection in B16F10 melanoma and 4T1 breast cancer models in mice.[1]

Parameter Cancer Model Treatment Group Result Fold Change vs. Control
Tumor Volume B16F10 MelanomaTDG (120 mg/kg)Reduced Tumor Volume3.4-fold decrease
4T1 Breast CancerTDG (120 mg/kg)Reduced Tumor Volume2.2-fold decrease
Angiogenesis B16F10 & 4T1TDG TreatmentReduced CD31+ Endothelial CellsSignificant decrease
Immune Infiltration B16F10 & 4T1TDG TreatmentIncreased CD8+ LymphocytesSignificant increase
B16F10 & 4T1TDG TreatmentIncreased CD4+ LymphocytesSignificant increase

Visualizations: Diagrams of Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Tumor Establishment cluster_1 TDG Treatment cluster_2 Endpoint Analysis Tumor Cell\nCulture\n(B16F10 or 4T1) Tumor Cell Culture (B16F10 or 4T1) Cell Harvest\n& Resuspension\nin PBS Cell Harvest & Resuspension in PBS Tumor Cell\nCulture\n(B16F10 or 4T1)->Cell Harvest\n& Resuspension\nin PBS Incubation\nwith TDG\n(optional pre-treatment) Incubation with TDG (optional pre-treatment) Cell Harvest\n& Resuspension\nin PBS->Incubation\nwith TDG\n(optional pre-treatment) Subcutaneous\nImplantation\nin Mice Subcutaneous Implantation in Mice Incubation\nwith TDG\n(optional pre-treatment)->Subcutaneous\nImplantation\nin Mice Tumor Growth\n(3 days) Tumor Growth (3 days) Subcutaneous\nImplantation\nin Mice->Tumor Growth\n(3 days) TDG Solution\nPreparation TDG Solution Preparation Tumor Growth\n(3 days)->TDG Solution\nPreparation Intratumoral\nInjection\n(every 3 days) Intratumoral Injection (every 3 days) TDG Solution\nPreparation->Intratumoral\nInjection\n(every 3 days) Tumor Volume\nMeasurement Tumor Volume Measurement Intratumoral\nInjection\n(every 3 days)->Tumor Volume\nMeasurement Repeat Treatment\nCycle Repeat Treatment Cycle Tumor Volume\nMeasurement->Repeat Treatment\nCycle Sacrifice & \nTumor Excision Sacrifice & Tumor Excision Repeat Treatment\nCycle->Sacrifice & \nTumor Excision Analysis of TILs\n(Flow Cytometry) Analysis of TILs (Flow Cytometry) Sacrifice & \nTumor Excision->Analysis of TILs\n(Flow Cytometry) Analysis of Angiogenesis\n(CD31 Staining) Analysis of Angiogenesis (CD31 Staining) Sacrifice & \nTumor Excision->Analysis of Angiogenesis\n(CD31 Staining)

Caption: Experimental workflow for intratumoral injection of this compound in mice.

This compound Signaling Pathway

G TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Inhibits Immune Immune Suppression (T-cell apoptosis) Gal1->Immune Promotes Angio Angiogenesis (Endothelial cell proliferation) Gal1->Angio Promotes OxStress Protection from Oxidative Stress Gal1->OxStress Promotes TumorGrowth Tumor Growth & Survival Immune->TumorGrowth Angio->TumorGrowth OxStress->TumorGrowth

Caption: Signaling pathway of this compound (TDG) via inhibition of Galectin-1.

References

Application Notes: Utilizing Thiodigalactoside to Probe Galectin-Mediated Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell-cell and cell-extracellular matrix (ECM) interactions, immune responses, and tumor progression.[1][2] By cross-linking specific glycoproteins on the cell surface, galectins can form "lattices" that modulate receptor signaling and mediate cell adhesion.[3] This adhesion is a key step in processes such as immune cell trafficking, inflammation, and cancer metastasis.[4]

Thiodigalactoside (TDG), a synthetic, non-metabolizable disaccharide, serves as a potent competitive inhibitor of galectins.[1][5] It functions by binding to the highly conserved carbohydrate-recognition domain (CRD) of galectins, thereby preventing them from interacting with their natural glycan ligands on cell surfaces.[1] This inhibitory action makes TDG an invaluable tool for researchers studying the functional roles of galectins in cell adhesion and for professionals in drug development targeting galectin-mediated pathologies.[6][7] These application notes provide detailed protocols and data for using TDG to investigate and inhibit galectin-mediated cell adhesion.

Mechanism of Action

Galectins facilitate cell adhesion either by acting as a bridge between two cells or between a cell and the ECM. This is achieved through the binding of their CRDs to β-galactoside-containing glycans on surface proteins like integrins and other adhesion molecules.[2][8] TDG, with its high affinity for the galectin CRD, competitively blocks this interaction, effectively disrupting the galectin-glycan lattice and inhibiting the subsequent adhesion process.[1]

G cluster_0 Galectin-Mediated Adhesion cluster_1 Inhibition by this compound (TDG) Galectin Extracellular Galectin Glycoprotein1 Cell Surface Glycoprotein (e.g., Integrin) Glycoprotein2 ECM or Adjacent Cell Glycoprotein Adhesion Cell Adhesion TDG This compound (TDG) BlockedGalectin Galectin-TDG Complex (Inactive) NoAdhesion Inhibition of Cell Adhesion

Quantitative Data: TDG Binding and Inhibition

The efficacy of this compound as a galectin inhibitor is demonstrated by its dissociation constants (Kd) and 50% inhibitory concentrations (IC50). Lower values indicate higher affinity and potency.

Galectin TargetParameterValue (μM)Assay MethodReference
Galectin-1 Kd24Not Specified[5][9]
Kd67.3ITC[10]
Kd78Not Specified[1]
Galectin-3 Kd49Not Specified[5][9]
Kd75.4ITC[10]
Galectin-7 Kd572.7ITC[10]
TDG Derivative (9) IC509.0ELISA[11]
TDG-BSA Conjugate (11) IC500.019ELISA[11]
TDG-BSA Conjugate (12) IC500.00188ELISA[11]

ITC: Isothermal Titration Calorimetry ELISA: Enzyme-Linked Immunosorbent Assay BSA: Bovine Serum Albumin

Experimental Protocols

Herein are detailed protocols for assays commonly used to quantify galectin-mediated cell adhesion and its inhibition by TDG.

G start Start: Hypothesis (TDG inhibits adhesion) prep 1. Prepare Reagents - Cells (e.g., Leukocytes, Tumor Cells) - ECM Protein (e.g., Laminin, Fibronectin) - Recombinant Galectin - this compound (TDG) start->prep assay 2. Perform Cell Adhesion Assay prep->assay coat 2a. Coat plates with ECM protein or endothelial cell monolayer assay->coat treat 2b. Pre-incubate cells with/without TDG and/or Galectin coat->treat adhere 2c. Add cells to coated plates and incubate to allow adhesion treat->adhere wash 2d. Wash away non-adherent cells adhere->wash quantify 3. Quantify Adherent Cells (e.g., Fluorescence, Crystal Violet) wash->quantify analyze 4. Data Analysis - Calculate % Adhesion - Determine IC50 of TDG quantify->analyze end Conclusion: Validate TDG effect on galectin-mediated adhesion analyze->end

Protocol 1: Static Cell Adhesion Assay

This protocol measures the ability of cells to adhere to an extracellular matrix protein or a cell monolayer, and how TDG inhibits this process.[12]

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix protein (e.g., fibronectin, laminin) or endothelial cells (e.g., HUVECs)

  • Cell type of interest (e.g., Jurkat T-cells, tumor cells)

  • Recombinant human galectin (e.g., Galectin-1, Galectin-3)

  • This compound (TDG) stock solution (e.g., 100 mM in PBS)

  • Sucrose (for negative control)

  • Assay buffer (e.g., serum-free DMEM)

  • Fluorescent dye (e.g., Calcein-AM) or Crystal Violet solution

  • Plate reader (fluorescence or absorbance)

Methodology:

  • Plate Coating:

    • Coat wells of a 96-well plate with 50 µL of ECM protein (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Alternatively, grow a confluent monolayer of endothelial cells in the wells.

    • Wash the wells twice with PBS to remove any unbound protein.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C. Wash again with PBS.

  • Cell Preparation and Labeling:

    • Label the cells of interest with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.[13]

    • Resuspend the labeled cells in serum-free assay buffer to a final concentration of 1 x 10^6 cells/mL.

  • Inhibition Treatment:

    • Prepare serial dilutions of TDG in assay buffer. A typical concentration range is 0-50 mM. Use sucrose as a negative control.[1]

    • In separate tubes, pre-incubate 50 µL of the cell suspension with 50 µL of the TDG or sucrose solutions for 30 minutes at 37°C. If studying the effect of exogenous galectin, add it to the cells at this stage (e.g., 5 µg/mL).

  • Adhesion:

    • Add 100 µL of the cell suspension mixture to each coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

    • For fluorescently labeled cells: Add 100 µL of PBS to each well and measure the fluorescence using a plate reader (e.g., 485 nm excitation/520 nm emission for Calcein).[14]

    • For Crystal Violet staining: Fix the adherent cells with cold methanol, stain with 0.5% crystal violet, wash thoroughly, and solubilize the dye with 10% acetic acid. Measure absorbance at 590 nm.[15]

  • Data Analysis:

    • Calculate the percentage of cell adhesion relative to the positive control (no inhibitor).

    • Plot the percentage of adhesion against the TDG concentration and determine the IC50 value.

Protocol 2: Competitive ELISA-based Binding Assay

This protocol quantifies the ability of TDG to inhibit the binding of a galectin to a specific glycoprotein immobilized on a plate.[9][11]

Materials:

  • 96-well high-binding ELISA plates

  • Glycoprotein (e.g., Asialofetuin - ASF)

  • Recombinant, tagged (e.g., His-tag, Biotin) galectin

  • This compound (TDG)

  • Blocking buffer (e.g., 3% BSA in PBS-T)

  • Detection antibody (e.g., Anti-His-HRP)

  • Substrate (e.g., TMB) and Stop Solution (e.g., 1M H2SO4)

  • Plate reader (absorbance)

Methodology:

  • Plate Coating:

    • Coat wells of an ELISA plate with 100 µL of ASF (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash wells three times with PBS containing 0.05% Tween-20 (PBS-T).

    • Block with 200 µL of blocking buffer for 2 hours at room temperature. Wash again.

  • Competitive Binding:

    • Prepare serial dilutions of TDG in a suitable binding buffer.

    • In a separate plate or tubes, mix the recombinant galectin (at a constant concentration, e.g., 1 µg/mL) with the various concentrations of TDG.

    • Incubate this mixture for 30 minutes at room temperature.

  • Incubation and Detection:

    • Transfer 100 µL of the galectin/TDG mixture to the ASF-coated wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells five times with PBS-T to remove unbound galectin.

    • Add 100 µL of a diluted HRP-conjugated secondary antibody that recognizes the galectin's tag. Incubate for 1 hour.

    • Wash wells five times with PBS-T.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a plate reader.[9]

  • Data Analysis:

    • The signal is inversely proportional to the inhibitory activity of TDG.

    • Plot the absorbance against the log of the TDG concentration to determine the IC50 value.

References

Illuminating Galectin-3 in Vivo: Application Notes and Protocols for Fluorescently Labeled Thiodigalactoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of fluorescently labeled Thiodigalactoside (TDG) for in vivo imaging of galectin-3, a key protein implicated in cancer progression and inflammation. The following sections detail the principles, experimental protocols, and data interpretation for visualizing galectin-3 activity in preclinical research.

Introduction to this compound-Based Fluorescent Probes

This compound (TDG) is a potent and specific inhibitor of galectin-3, a β-galactoside-binding lectin. By conjugating TDG to a fluorescent dye, typically in the near-infrared (NIR) spectrum, it is possible to create targeted probes for non-invasive in vivo imaging. These probes accumulate at sites of high galectin-3 expression, such as tumors, allowing for the visualization and quantification of galectin-3-related biological processes. The use of NIR fluorophores is advantageous due to reduced tissue autofluorescence and deeper tissue penetration, leading to a higher signal-to-noise ratio in living animals.

Applications in Oncology and Inflammation Research

Fluorescently labeled TDG probes are valuable tools for:

  • Tumor Imaging and Delineation: Visualizing tumor margins and detecting metastases by targeting the elevated galectin-3 expression on cancer cells and in the tumor microenvironment.

  • Monitoring Treatment Response: Assessing the efficacy of anti-cancer therapies by observing changes in galectin-3 expression, which can be indicative of tumor progression or regression.

  • Studying Galectin-3 Signaling Pathways: Investigating the role of galectin-3 in signaling cascades involved in cell proliferation, adhesion, and angiogenesis.

  • Inflammation Imaging: Detecting and monitoring inflammatory processes where galectin-3 is upregulated.

Key Signaling Pathways Involving Galectin-3

Galectin-3 is a multifaceted protein that influences several key signaling pathways implicated in cancer. Understanding these pathways is crucial for interpreting the imaging results obtained with fluorescent TDG probes.

Galectin3_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Fluorescent_TDG Fluorescently Labeled TDG Gal3_ext Extracellular Galectin-3 Fluorescent_TDG->Gal3_ext Inhibition Integrin Integrins Gal3_ext->Integrin EGFR EGFR Gal3_ext->EGFR VEGFR VEGFR Gal3_ext->VEGFR Ras Ras Integrin->Ras Activation EGFR->Ras Activation PI3K PI3K VEGFR->PI3K Activation Angiogenesis Angiogenesis VEGFR->Angiogenesis Gal3_int Intracellular Galectin-3 Apoptosis_reg Apoptosis Regulation Gal3_int->Apoptosis_reg Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt beta_catenin β-catenin Akt->beta_catenin Stabilization Akt->Apoptosis_reg Inhibition beta_catenin->Proliferation

Experimental Protocols

In Vivo Whole-Body Fluorescence Imaging of a Tumor Xenograft Model

This protocol describes the use of a near-infrared (NIR) fluorescently labeled TDG probe for imaging galectin-3 expression in a subcutaneous tumor xenograft mouse model.

Materials:

  • NIR-TDG probe (e.g., TDG-Cy7)

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted human cancer cells known to express galectin-3)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum)

  • Sterile PBS

  • Insulin syringes

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Maintain anesthesia throughout the imaging procedure.

    • Acquire a baseline fluorescence image before probe injection to determine the level of autofluorescence.

  • Probe Administration:

    • Dilute the NIR-TDG probe in sterile PBS to the desired concentration. A typical dose for a small molecule probe is in the range of 0.5-5 mg/kg.[1]

    • Inject the probe solution intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[1]

  • Image Acquisition:

    • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs, and 24 hrs) to determine the optimal imaging window for tumor visualization and to assess the probe's biodistribution.[1]

    • Use appropriate excitation and emission filters for the specific NIR fluorophore. For a Cy7-like dye, excitation is typically around 740 nm and emission is captured around 790 nm.[1]

  • Image Analysis and Quantification:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence intensity.

    • Calculate the average radiant efficiency within each ROI.

    • Determine the tumor-to-background ratio to assess the specificity of the probe accumulation.

InVivo_Workflow Start Start: Tumor-bearing mouse Anesthesia Anesthetize Mouse (e.g., Isoflurane) Start->Anesthesia Baseline_Image Acquire Baseline Fluorescence Image Anesthesia->Baseline_Image Probe_Prep Prepare NIR-TDG Probe (Dilute in PBS) Baseline_Image->Probe_Prep Injection Intravenous Injection (Tail Vein) Probe_Prep->Injection Imaging_Series Acquire Image Series (Multiple Time Points) Injection->Imaging_Series Data_Analysis Image Analysis: - Draw ROIs - Quantify Intensity - Calculate Ratios Imaging_Series->Data_Analysis Biodistribution Ex Vivo Biodistribution (Optional) Data_Analysis->Biodistribution End End Biodistribution->End

Ex Vivo Biodistribution Analysis

To confirm the in vivo imaging results and to obtain more precise quantitative data on probe distribution, an ex vivo analysis of organs can be performed.

Procedure:

  • At the final imaging time point, euthanize the mouse.

  • Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Arrange the excised tissues in the in vivo imaging system and acquire a final fluorescence image.

  • Quantify the fluorescence intensity in each organ as described in the in vivo protocol.

Data Presentation and Interpretation

Quantitative data from in vivo and ex vivo imaging studies should be summarized in tables for clear comparison of probe accumulation in different tissues and at various time points.

Table 1: In Vivo Quantification of NIR-TDG Probe Accumulation

Time Post-InjectionTumor (Avg. Radiant Efficiency)Muscle (Avg. Radiant Efficiency)Liver (Avg. Radiant Efficiency)Kidneys (Avg. Radiant Efficiency)Tumor-to-Muscle Ratio
30 min1.5 x 10⁸0.8 x 10⁸5.2 x 10⁸4.5 x 10⁸1.9
2 hrs3.2 x 10⁸0.9 x 10⁸3.8 x 10⁸3.1 x 10⁸3.6
6 hrs4.5 x 10⁸1.0 x 10⁸2.5 x 10⁸2.0 x 10⁸4.5
24 hrs2.8 x 10⁸0.7 x 10⁸1.2 x 10⁸1.0 x 10⁸4.0

Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific probe, tumor model, and imaging system.

Table 2: Ex Vivo Biodistribution of NIR-TDG Probe at 24 Hours Post-Injection

OrganAverage Radiant Efficiency (p/s/cm²/sr)/(µW/cm²)
Tumor3.0 x 10⁸
Liver1.5 x 10⁸
Kidneys1.2 x 10⁸
Spleen0.9 x 10⁸
Lungs0.8 x 10⁸
Heart0.7 x 10⁸
Muscle0.6 x 10⁸

Note: The values presented are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • A high tumor-to-background ratio (e.g., tumor-to-muscle) indicates specific accumulation of the probe in the tumor.

  • The biodistribution data reveals the clearance pathways of the probe. High signals in the liver and kidneys are common for many imaging agents.

  • Longitudinal imaging can show the dynamics of probe uptake and retention, providing insights into the pharmacokinetics of the fluorescently labeled TDG.

Conclusion

In vivo imaging with fluorescently labeled this compound provides a powerful and non-invasive method to study the role of galectin-3 in cancer and other diseases. The protocols and guidelines presented here offer a framework for researchers to effectively utilize these innovative probes in their preclinical studies, ultimately contributing to the development of new diagnostic and therapeutic strategies targeting galectin-3.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Thiodigalactoside in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiodigalactoside (TDG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDG) and what is its primary mechanism of action?

This compound (TDG) is a non-metabolizable, synthetic disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2] Its primary mechanism of action is to bind to the conserved carbohydrate recognition domain (CRD) of galectins, thereby preventing them from interacting with their natural glycoconjugate ligands on the cell surface and in the extracellular matrix.[2] This inhibition disrupts galectin-mediated signaling pathways involved in various biological processes, including cell adhesion, proliferation, apoptosis, and immune responses.[3]

Q2: Which galectins are inhibited by TDG?

TDG is known to inhibit several members of the galectin family, most notably galectin-1 and galectin-3.[1] It exhibits slightly different binding affinities for various galectins.

Q3: What are the common research applications of TDG?

TDG is widely used in preclinical research to investigate the roles of galectins in various pathological conditions. Key application areas include:

  • Cancer Biology: To inhibit tumor growth, angiogenesis, and metastasis, and to modulate anti-tumor immune responses.[2]

  • Immunology and Inflammation: To study the role of galectins in immune cell regulation, including T-cell apoptosis and cytokine production.[3]

  • Fibrosis: As an inhibitor of galectin-3, which is implicated in fibrotic diseases.

  • Metabolic Diseases: Research has shown its potential in reducing body weight gain in diet-induced obesity models.[1]

Q4: How should TDG be stored?

Proper storage is crucial to maintain the stability and efficacy of TDG. For long-term storage, it is recommended to store TDG at -20°C or -80°C.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide for Low Efficacy of TDG

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.

Issue 1: Suboptimal Inhibition of Galectin Activity

  • Question: I am not observing the expected inhibitory effect of TDG on my cells or in my biochemical assay. What could be the reason?

  • Possible Causes and Solutions:

    • Inadequate Concentration: The effective concentration of TDG can vary significantly depending on the cell type, the concentration of the target galectin, and the specific assay.

      • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Start with a broad range of concentrations (e.g., 10 µM to 1 mM) to establish a dose-dependent effect. For in vitro cell-based assays, concentrations of 250-500 µM have been shown to be effective.[1]

    • Incorrect Controls: Without proper controls, it is difficult to ascertain if the observed effect (or lack thereof) is due to TDG.

      • Recommendation: Always include a negative control, such as sucrose, which is a disaccharide that does not bind to the galectin CRD.[2] A positive control, such as a known potent galectin inhibitor or a genetic knockdown of the target galectin, can also be very informative.[2]

    • Low Expression of Target Galectin: The efficacy of TDG is dependent on the presence of its target galectins.

      • Recommendation: Confirm the expression level of the target galectin (e.g., galectin-1 or galectin-3) in your cell line or tissue model using techniques like Western blot, qPCR, or ELISA.

    • Presence of Competing β-galactosides: High concentrations of other β-galactoside-containing molecules in your culture medium or assay buffer can compete with TDG for binding to galectins.

      • Recommendation: Be mindful of the components in your experimental medium. If possible, use a serum-free or low-serum medium for the duration of the TDG treatment.

Issue 2: Poor Bioavailability or Stability in the Experimental System

  • Question: My in vivo experiment with oral administration of TDG showed limited efficacy. Could there be a problem with bioavailability?

  • Possible Causes and Solutions:

    • Route of Administration: Studies have shown that the route of administration can significantly impact the bioavailability and efficacy of TDG. Intraperitoneal or intratumoral injections have been reported to be more effective than oral administration in some models.[1]

      • Recommendation: Consider alternative routes of administration if oral delivery is not yielding the desired results.

    • Compound Degradation: Although TDG is considered a non-metabolizable disaccharide, its stability under specific experimental conditions should not be taken for granted.[1][2]

      • Recommendation: Ensure proper storage of the compound.[1] Prepare fresh solutions for each experiment and avoid prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures).

    • Purity of the Compound: The presence of impurities in your TDG stock can affect its activity.

      • Recommendation: Use high-purity TDG from a reputable supplier. If in doubt, consider having the purity of your compound verified by an independent analytical laboratory.

Issue 3: Inconsistent or Non-reproducible Results

  • Question: I am observing significant variability in my results between experiments. How can I improve reproducibility?

  • Possible Causes and Solutions:

    • Inconsistent Experimental Protocol: Minor variations in the experimental protocol can lead to significant differences in the outcome.

      • Recommendation: Standardize all experimental parameters, including cell seeding density, incubation times, TDG concentration, and the timing of assays.

    • Cell Line Instability: Cell lines can change their characteristics over time with repeated passaging.

      • Recommendation: Use cells from a consistent passage number for all experiments. Regularly check for mycoplasma contamination.

    • Variability in Reagents: The quality and concentration of reagents can vary between batches.

      • Recommendation: Use reagents from the same lot number whenever possible. Qualify new batches of critical reagents before use in your experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Binding Affinities (Kd) of this compound for Galectins

GalectinBinding Affinity (Kd)MethodReference
Galectin-124 µMNot specified[1]
Galectin-1~78 µMNot specified[2]
Galectin-349 µMNot specified[1]

Table 2: Effective Concentrations of this compound in In Vitro Assays

Assay TypeCell TypeEffective ConcentrationObserved EffectReference
Fat Accumulation AssayAdipocytes250 - 500 µMDose-dependent reduction in fat accumulation[1]
Angiogenesis AssayHUVECsNot specifiedInhibition of tube formation[2]
Cell Proliferation AssayEAhy926, HUVECNot specifiedInhibition of galectin-1 enhanced proliferation[2]

Experimental Protocols

Protocol 1: Galectin-1 Competitive Binding ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the ability of TDG to inhibit the binding of recombinant galectin-1 to an immobilized ligand (e.g., laminin).

Materials:

  • 96-well ELISA plates

  • Laminin

  • Recombinant galectin-1

  • This compound (TDG)

  • Sucrose (negative control)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Biotinylated anti-galectin-1 antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with laminin (e.g., 1 µ g/well in 0.2 M NaHCO₃) overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Block the wells with 3% BSA in PBS for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Competitive Inhibition:

    • Prepare serial dilutions of TDG and sucrose in PBS.

    • Pre-incubate a constant concentration of recombinant galectin-1 with the different concentrations of TDG or sucrose for 1 hour at 37°C.

  • Binding: Add the pre-incubated galectin-1/inhibitor mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Detection:

    • Add biotinylated anti-galectin-1 antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

  • Development: Add TMB substrate and incubate until a blue color develops.

  • Stopping: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value of TDG.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This protocol is used to assess the effect of TDG on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well tissue culture plates

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • This compound (TDG)

  • Recombinant galectin-1 (optional, as a pro-angiogenic stimulus)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Plate Preparation: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium.

  • Treatment: Prepare a cell suspension containing the desired concentration of TDG. If using a pro-angiogenic stimulus, add recombinant galectin-1 to the cell suspension.

  • Seeding: Seed the treated endothelial cells onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • Visualization:

    • Carefully remove the medium from the wells.

    • Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.

  • Imaging: Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

TDG_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Galectin Galectin-1 / Galectin-3 Glycoprotein Cell Surface Glycoprotein (β-galactoside) Galectin->Glycoprotein Binding Signaling Downstream Signaling (e.g., Apoptosis, Angiogenesis) Glycoprotein->Signaling Signal Transduction TDG This compound (TDG) TDG->Galectin Competitive Inhibition

Caption: Mechanism of action of this compound (TDG) as a competitive inhibitor of galectins.

Experimental_Workflow_Troubleshooting Start Low TDG Efficacy Observed Check_Purity Verify TDG Purity and Storage Start->Check_Purity Optimize_Conc Optimize TDG Concentration (Dose-Response) Start->Optimize_Conc Validate_Target Confirm Target Galectin Expression Start->Validate_Target Review_Controls Review Experimental Controls (Negative/Positive) Start->Review_Controls Assess_Protocol Standardize Experimental Protocol Start->Assess_Protocol Outcome Improved Efficacy Check_Purity->Outcome Optimize_Conc->Outcome Validate_Target->Outcome Review_Controls->Outcome Assess_Protocol->Outcome

Caption: Troubleshooting workflow for low efficacy of this compound in experiments.

Galectin1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular T-Cell Galectin1 Galectin-1 TCR T-Cell Receptor (TCR) Galectin1->TCR Binds & Crosslinks TDG TDG TDG->Galectin1 Inhibits Caspase Caspase Activation TCR->Caspase Signal Transduction Apoptosis T-Cell Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of Galectin-1-induced T-cell apoptosis and its inhibition by TDG.

References

How to improve the solubility of Thiodigalactoside in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Thiodigalactoside (TDG) in aqueous buffers for experimental use.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer.

A1: Difficulty in dissolving this compound can be due to several factors. Here are some troubleshooting steps:

  • Increase Sonication Time: TDG may require physical assistance to dissolve. Sonication is recommended to aid dissolution in aqueous buffers like PBS and water.[1][2]

  • Gentle Heating: If sonication alone is insufficient, gentle heating of the solution can help. Be cautious with temperature to avoid potential degradation of the compound.

  • Check Buffer pH: The solubility of TDG in PBS is reported at a pH of 7.2.[3] Ensure your buffer pH is within a suitable range.

  • Solvent Choice: While direct dissolution in aqueous buffers is possible, for higher concentrations, consider preparing a stock solution in an organic solvent like DMSO first, and then diluting it into your aqueous buffer.[3] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[3]

Q2: I see precipitation in my this compound solution after storage.

A2: Precipitation upon storage can indicate that the solution was supersaturated or that the storage conditions were not optimal.

  • Review Storage Conditions: Aqueous solutions of TDG are not recommended for storage for more than one day.[3] For longer-term storage, it is best to prepare stock solutions in solvents like DMSO, aliquot them, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

  • Aliquot Stock Solutions: To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.[4]

  • Filter Sterilization: Before use in cell-based assays, it is advisable to filter and sterilize the working solution with a 0.22 μm filter.[4]

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in common solvents?

A1: The solubility of this compound varies depending on the solvent. A summary of reported solubility data is provided in the table below.

Q2: Can I prepare a stock solution of this compound in water?

A2: Yes, you can prepare a stock solution in water. The solubility is reported to be as high as 100 mg/mL, though sonication may be required to achieve this concentration.[1] However, for long-term storage, aqueous solutions are not recommended for more than one day.[3]

Q3: How should I store my this compound stock solutions?

A3: For long-term stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months in a sealed container, away from moisture.[4] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

Q4: Is this compound stable in solution?

A4: this compound is stable as a crystalline solid for at least four years when stored at -20°C.[3] In solution, its stability can be influenced by the solvent and storage conditions. As mentioned, aqueous solutions are best used fresh. Stock solutions in anhydrous organic solvents like DMSO are more stable when stored properly at low temperatures.

Data Presentation: this compound Solubility

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Water90 - 100251.1 - 279.05Sonication is recommended.[1][2]
PBS (pH 7.2)1027.9Sonication is recommended.[2][3]
DMSO20 - 5055.81 - 139.52Sonication is recommended.[2][3]
Dimethylformamide (DMF)12.79Sonication is recommended.[2][3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution

  • Weigh the desired amount of solid this compound.

  • Add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.2) to the solid.

  • Vortex the mixture briefly.

  • Place the vial in a sonicator bath and sonicate until the solid is completely dissolved. Gentle heating may be applied if necessary.

  • If required for the experiment, filter the solution through a 0.22 μm sterile filter.

  • Use the freshly prepared solution immediately.

Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Weigh the solid this compound in a sterile vial.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).

  • Vortex the mixture and sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_aqueous Aqueous Solution Preparation weigh_tdg_aq Weigh TDG add_buffer Add Aqueous Buffer weigh_tdg_aq->add_buffer sonicate_heat Sonicate / Gentle Heat add_buffer->sonicate_heat filter_solution Filter (0.22 µm) sonicate_heat->filter_solution use_fresh Use Immediately filter_solution->use_fresh

Caption: Workflow for preparing an aqueous solution of this compound.

stock_solution_workflow cluster_stock Stock Solution Preparation (DMSO) weigh_tdg_stock Weigh TDG add_dmso Add Anhydrous DMSO weigh_tdg_stock->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution in DMSO.

References

Technical Support Center: Optimizing Thiodigalactoside (TDG) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing thiodigalactoside (TDG) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDG) and what is its primary mechanism of action?

A1: this compound (TDG) is a non-metabolizable, synthetic disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2] It primarily targets galectin-1 and galectin-3, albeit with different affinities.[1][2] By binding to the carbohydrate recognition domain (CRD) of these galectins, TDG blocks their interaction with cell surface glycoconjugates, thereby inhibiting their downstream signaling functions.[3] This can impact various pathological processes, including tumor growth, angiogenesis, inflammation, and fibrosis.[3]

Q2: What are the main in vivo applications of TDG?

A2: TDG has been investigated in a variety of preclinical models for its therapeutic potential. Key application areas include:

  • Oncology: To inhibit tumor growth, reduce angiogenesis, and modulate the tumor immune microenvironment.[3]

  • Metabolic Diseases: To reduce body weight gain in diet-induced obesity.

  • Fibrosis: As a potential anti-fibrotic agent in models of idiopathic pulmonary fibrosis.

Q3: What are the common routes of administration for TDG in animal studies?

A3: The most frequently reported routes of administration for TDG in preclinical studies are:

  • Intraperitoneal (IP) injection: A common route for systemic delivery in rodent models.

  • Intratumoral (IT) injection: For direct delivery to the tumor site, often used in oncology studies.[3]

  • Oral gavage (PO): While TDG is orally active, some studies suggest that intraperitoneal administration may be more effective for certain outcomes.[2]

Q4: How should I prepare and store a TDG solution for in vivo use?

A4: TDG is typically a solid that can be dissolved in phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions for each experiment and use them promptly. If precipitation occurs, gentle heating and/or sonication can aid in dissolution. For storage, it is advisable to aliquot the solution and store it at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months) to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Lack of Efficacy

Q: I am not observing the expected therapeutic effect with TDG in my in vivo model. What are the possible reasons and how can I troubleshoot this?

A: A lack of efficacy can stem from several factors. Here's a step-by-step guide to troubleshooting this issue:

  • Verify the Dosage:

    • Is the dose too low? The effective dose of TDG can vary significantly between different animal models and disease states. Review the published literature for doses used in similar models. If your model is novel, you may need to perform a dose-response study to determine the optimal dose.

    • Consult the Data: Refer to the summary tables below for a range of reported effective doses.

  • Check the Dosing Frequency and Duration:

    • Is the treatment duration sufficient? The biological effects of inhibiting galectins may take time to manifest. Consider extending the duration of your study.

  • Evaluate the Route of Administration:

    • Is the route optimal for your model? For localized diseases, such as solid tumors, intratumoral injection might be more effective than systemic administration.[3] For systemic diseases, intraperitoneal injection is a common choice. Oral administration may result in lower bioavailability and reduced efficacy in some cases.[2]

  • Assess Formulation and Stability:

    • Was the TDG properly dissolved and stable? Ensure that the TDG was fully dissolved in the vehicle (e.g., PBS) and that the solution was freshly prepared. Improper formulation can lead to inaccurate dosing.

  • Consider the Biological Target:

    • Is the target galectin expressed in your model? Confirm the expression of galectin-1 and/or galectin-3 in the relevant tissues of your animal model. If the target galectin is not present, TDG will not have a biological effect.

Issue 2: Observed Toxicity or Adverse Events

Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after TDG administration. What should I do?

A: The observation of adverse events requires immediate attention to ensure animal welfare and the integrity of your study.

  • Confirm the Dose:

    • Is the dose too high? You may be exceeding the maximum tolerated dose (MTD) in your specific animal strain or model. It is crucial to perform a dose-range finding study to establish the MTD before proceeding with efficacy studies.

  • Monitor for Clinical Signs of Toxicity:

    • What specific signs should I look for? Regularly monitor your animals for a range of clinical signs. See the "Experimental Protocols" section for a detailed list of parameters to observe. A body weight loss of 5% is often considered an early indicator of toxicity.

  • Reduce the Dose or Dosing Frequency:

    • If signs of toxicity are observed, consider reducing the dose or the frequency of administration.

  • Evaluate the Vehicle:

    • Ensure that the vehicle itself is not causing any adverse effects by including a vehicle-only control group in your study.

  • Review the Literature for Potential Off-Target Effects:

    • While specific off-target effects of TDG are not well-documented in publicly available literature, it is a possibility with any small molecule inhibitor. If you observe unexpected phenotypes that cannot be explained by galectin inhibition, consider the possibility of off-target interactions.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Cancer Models

Animal ModelCancer TypeRoute of AdministrationDosage RangeDosing FrequencyKey Findings
C57BL/6 MiceB16F10 MelanomaIntratumoral40, 80, 120 mg/kgEvery 3 daysDose-dependent reduction in tumor growth.[3]
Balb/c Mice4T1 Mammary CarcinomaIntratumoral40, 80, 120 mg/kgEvery 3 daysSignificant suppression of tumor growth.[3]

Table 2: Summary of this compound Dosages in a Rodent Obesity Model

Animal ModelConditionRoute of AdministrationDosageDosing FrequencyKey Findings
Sprague-Dawley RatsDiet-Induced ObesityIntraperitoneal (IP)5 mg/kgOnce per week for 5 weeksDramatic inhibition of body weight gain.[2]
Sprague-Dawley RatsDiet-Induced ObesityOral (PO)5 mg/kgDaily or weekly for 5 weeksLess reduction in body weight gain compared to IP.[2]

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for TDG in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of TDG in a specific mouse strain.

Materials:

  • This compound (TDG)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Experimental mice (e.g., C57BL/6), age and sex-matched

  • Syringes and needles appropriate for the chosen route of administration (e.g., IP)

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., 3-5 animals per group). Include a vehicle control group (PBS only).

  • Dose Selection:

    • Starting Dose: Select a starting dose based on previously published studies or a fraction of the in vitro IC50 value. A conservative starting point could be 5-10 mg/kg.

    • Dose Escalation: Use a dose escalation factor (e.g., 2x or 3x) for subsequent groups. For example, dose groups could be: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg.

  • TDG Formulation:

    • Calculate the required amount of TDG for each dose group based on the average body weight of the mice.

    • Dissolve the TDG in sterile PBS to the desired concentration. Ensure complete dissolution, using gentle warming or sonication if necessary. Prepare fresh on the day of dosing.

  • Administration: Administer TDG via the chosen route (e.g., IP injection) once daily for a predetermined period (e.g., 5-7 days).

  • Toxicity Monitoring:

    • Clinical Observations: Perform daily cage-side observations. Note any changes in posture, gait, fur, eyes, and mucous membranes. Look for signs of autonomic activity (e.g., piloerection, lacrimation) or unusual behaviors (e.g., circling, repetitive grooming).

    • Body Weight: Measure and record the body weight of each animal daily. A weight loss of >15-20% is often a humane endpoint.

    • Food and Water Intake: Monitor food and water consumption daily.

  • Data Analysis and MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality or severe clinical signs of toxicity. Mild, transient effects may be acceptable.

Protocol 2: General In Vivo Efficacy Study with TDG

Objective: To evaluate the therapeutic efficacy of TDG in a specific disease model.

Methodology:

  • Study Design: Based on the results of the DRF study, select 2-3 dose levels of TDG below the MTD. Include a vehicle control group and potentially a positive control group if available.

  • Animal Model: Induce the disease model in your chosen animal strain.

  • Treatment: Begin TDG administration at the predetermined dose, frequency, and route of administration.

  • Monitoring:

    • Continue to monitor for signs of toxicity as described in the DRF protocol.

    • Measure disease-specific endpoints at regular intervals (e.g., tumor volume, body weight changes in an obesity model, inflammatory markers).

Mandatory Visualizations

TDG_Signaling_Pathway TDG Inhibition of Galectin Signaling TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Gal3 Galectin-3 TDG->Gal3 CellSurfaceReceptor Cell Surface Glycoproteins Gal1->CellSurfaceReceptor Binds to Gal3->CellSurfaceReceptor Binds to DownstreamSignaling Downstream Signaling (e.g., Angiogenesis, Proliferation, Inflammation, Fibrosis) CellSurfaceReceptor->DownstreamSignaling Activates

Caption: TDG competitively inhibits Galectin-1 and -3, blocking downstream signaling.

Dosage_Optimization_Workflow Workflow for In Vivo Dosage Optimization of TDG start Start lit_review Literature Review & In Vitro Data Analysis start->lit_review drf_study Dose-Range Finding (DRF) Study lit_review->drf_study mtd_determination Determine Maximum Tolerated Dose (MTD) drf_study->mtd_determination efficacy_study_design Design Efficacy Study (Select doses < MTD) mtd_determination->efficacy_study_design in_vivo_efficacy Conduct In Vivo Efficacy Study efficacy_study_design->in_vivo_efficacy data_analysis Analyze Efficacy & Toxicity Data in_vivo_efficacy->data_analysis end Optimal Dose Identified data_analysis->end

Caption: A stepwise workflow for determining the optimal in vivo dosage of TDG.

Troubleshooting_Tree Troubleshooting In Vivo TDG Experiments start Unexpected Result (e.g., No Efficacy, Toxicity) check_dose Is the dose appropriate? start->check_dose check_frequency Is dosing frequency optimal? start->check_frequency check_route Is the route of administration correct? start->check_route check_formulation Was the formulation prepared correctly? start->check_formulation check_target Is the target galectin expressed in the model? start->check_target action_drf Perform Dose-Range Finding Study check_dose->action_drf action_adjust_freq Adjust Dosing Frequency check_frequency->action_adjust_freq action_change_route Consider Alternative Route check_route->action_change_route action_reformulate Prepare Fresh Solution check_formulation->action_reformulate action_verify_target Verify Target Expression (e.g., IHC, WB) check_target->action_verify_target

Caption: A decision tree for troubleshooting common issues in TDG in vivo studies.

References

Technical Support Center: Addressing Off-Target Effects of Thiodigalactoside in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiodigalactoside (TDG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TDG in cell-based assays, with a specific focus on understanding and mitigating potential off-target effects.

I. FAQs: Understanding this compound (TDG)

Q1: What is this compound (TDG) and what is its primary mechanism of action?

A1: this compound (TDG) is a non-metabolizable disaccharide that acts as a potent inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3][4][5] Its primary mechanism of action is to competitively bind to the carbohydrate-recognition domain (CRD) of galectins, thereby blocking their interaction with glycoproteins and other glycoconjugates on the cell surface and in the extracellular matrix. This inhibition disrupts galectin-mediated signaling pathways that are involved in processes such as cell adhesion, migration, proliferation, and apoptosis.[6]

Q2: What are the known "on-target" effects of TDG in cell-based assays?

A2: The on-target effects of TDG are the direct consequences of galectin inhibition. These can include:

  • Inhibition of cell migration and invasion: By blocking galectin-3, TDG can reduce the invasive capacity of cancer cells.

  • Induction of apoptosis: TDG can induce apoptosis in certain cell types, such as activated T-cells, by inhibiting the anti-apoptotic functions of galectin-1.[6]

  • Modulation of immune responses: TDG can influence T-cell differentiation and cytokine production by interfering with galectin-8 and galectin-9 signaling.[7]

  • Anti-angiogenic effects: TDG can inhibit the formation of new blood vessels by blocking the pro-angiogenic functions of galectin-1.[6]

Q3: What are the potential "off-target" effects of TDG?

A3: The term "off-target" in the context of TDG can be nuanced. Most observed effects are downstream consequences of galectin inhibition. However, some evidence suggests potential interactions with other proteins. It is crucial to distinguish between:

  • Downstream effects of on-target galectin inhibition: Galectins regulate numerous signaling pathways. Therefore, inhibiting them with TDG can lead to a wide range of cellular effects that might be misinterpreted as "off-target."

  • Potential non-galectin targets: Some databases list potential interactions of TDG with proteins such as heat-labile enterotoxin B chain, neurocan core protein, and lactose permease.[8] However, the functional relevance of these interactions in typical cell-based assay conditions is not well-established.

Q4: How can I be confident that the effects I am observing are due to galectin inhibition?

A4: Employing rigorous experimental controls is key. These include:

  • Galectin knockdown/knockout cells: The most definitive control is to use cells where the target galectin has been genetically silenced (e.g., using shRNA or CRISPR). If TDG has a diminished effect in these cells compared to wild-type cells, it strongly suggests an on-target effect.[6]

  • Inactive sugar control: Use a structurally similar but inactive sugar, such as sucrose, at the same concentration as TDG to control for osmotic effects.[6]

  • Rescue experiments: If possible, overexpress the target galectin to see if it can "rescue" or reverse the effect of TDG.

  • Use of alternative galectin inhibitors: Comparing the effects of TDG with other structurally different galectin inhibitors can help confirm that the observed phenotype is due to galectin inhibition.

II. Troubleshooting Guide

This guide addresses common issues encountered when using TDG in cell-based assays.

Problem Potential Cause Recommended Solution
High Cell Death/Unexpected Cytotoxicity On-Target Effect: The cell line may be highly dependent on galectin signaling for survival. For example, some cancer cells rely on galectin-3 for anoikis resistance.- Perform a dose-response curve to determine the optimal, non-toxic concentration of TDG for your specific cell line. - Use galectin-knockdown cells to confirm if the cytotoxicity is on-target. - Analyze for markers of apoptosis (e.g., cleaved caspase-3) to understand the mechanism of cell death.
Off-Target Effect: At high concentrations, TDG may have non-specific effects on cell viability.- Lower the concentration of TDG. - Ensure the use of an inactive sugar control (e.g., sucrose) to rule out osmotic stress.
Inconsistent or Non-Reproducible Results Variability in Cell Culture: Cell passage number, confluency, and overall health can significantly impact experimental outcomes.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.
Reagent Instability: TDG solutions may degrade over time if not stored properly.- Prepare fresh TDG solutions for each experiment from a high-quality source. - Store stock solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
No Observable Effect Low Galectin Expression: The cell line may not express the target galectin at a high enough level for TDG to have a measurable effect.- Confirm the expression of the target galectin in your cell line using Western blot or qPCR. - Choose a cell line known to have high expression of the target galectin.
Suboptimal Assay Conditions: The concentration of TDG or the incubation time may be insufficient.- Perform a dose-response and time-course experiment to determine the optimal conditions.
High Background in Assays (e.g., ELISA, Flow Cytometry) Non-specific Binding: Components in the assay buffer or serum may interact non-specifically with the detection reagents.- Increase the number and duration of washing steps. - Optimize the blocking buffer (e.g., increase the concentration of BSA or use a different blocking agent). - Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.
Cell Clumping: Aggregation of cells can lead to high background and inconsistent results.- Ensure single-cell suspension by gentle pipetting or passing through a cell strainer before analysis. - Work with cells on ice to minimize aggregation.

III. Data Presentation

Table 1: Binding Affinities (Kd) of this compound for Human Galectins

GalectinKd (µM)Reference
Galectin-124[3][4][5]
Galectin-349[3][4][5]

Note: Kd values can vary depending on the assay conditions.

IV. Experimental Protocols & Visualizations

A. Experimental Workflow for Investigating Off-Target Effects

This workflow provides a systematic approach to differentiate on-target from potential off-target effects of TDG.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Conclusion A Observe Phenotype with TDG Treatment B Galectin Knockdown/Knockout Cells A->B Investigate with Controls C Inactive Sugar Control (e.g., Sucrose) A->C Investigate with Controls D Rescue with Galectin Overexpression A->D Investigate with Controls E Alternative Galectin Inhibitor A->E Investigate with Controls F Effect is On-Target B->F Diminished Effect G Potential Off-Target Effect B->G No Change in Effect C->A Effect Observed with Control (Indicates Osmotic Stress) C->F No Effect with Control D->F Phenotype Rescued D->G Phenotype Not Rescued E->F Similar Phenotype E->G Different Phenotype

Caption: Workflow to validate on-target effects of TDG.

B. Galectin-1 Mediated Signaling and its Inhibition by TDG

This diagram illustrates how TDG can interfere with Galectin-1 signaling to induce T-cell apoptosis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Gal1 Galectin-1 Receptor Glycoprotein Receptor (e.g., CD45) Gal1->Receptor Binds TDG TDG TDG->Gal1 Inhibits Signaling Signaling Cascade Receptor->Signaling Activates Apoptosis Apoptosis Signaling->Apoptosis Induces

Caption: TDG inhibits Galectin-1 binding, affecting apoptosis.

V. Detailed Experimental Protocols

Protocol: Annexin V/PI Apoptosis Assay

This protocol is for the detection of apoptosis in cells treated with TDG using flow cytometry.

Materials:

  • Cells of interest

  • This compound (TDG)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10x Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of TDG (and controls: vehicle, inactive sugar) for the desired time period. Include a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. For suspension cells, proceed to the next step.

    • Collect all cells, including those in the supernatant (which may be apoptotic), into a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cell pellet once with cold PBS and centrifuge again.

    • Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.

    • Resuspend the cell pellet in 1x Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol: Transwell Cell Migration Assay

This protocol assesses the effect of TDG on cell migration towards a chemoattractant.

Materials:

  • Cells of interest

  • This compound (TDG)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well companion plates

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet solution (for staining)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Detach the cells and resuspend them in serum-free medium containing the desired concentrations of TDG or controls. Adjust the cell concentration to 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 200 µL of the cell suspension (2 x 10^4 cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a period determined by the migratory capacity of the cells (e.g., 6-24 hours).

  • Staining and Quantification:

    • After incubation, carefully remove the inserts from the plate.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by incubating the insert in methanol for 10 minutes.

    • Stain the cells by immersing the insert in crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Image the migrated cells using a microscope and count the number of cells in several random fields of view. Calculate the average number of migrated cells per field.

Protocol: Co-Immunoprecipitation (Co-IP) to Confirm TDG-Galectin Interaction

This protocol can be adapted to demonstrate that TDG can disrupt the interaction between a galectin and its binding partner.

Materials:

  • Cell lysate expressing the target galectin and its binding partner

  • This compound (TDG)

  • Antibody against the target galectin (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Co-IP lysis/wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

  • Antibodies against the galectin and its binding partner (for Western blotting)

Procedure:

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Pre-clearing the Lysate:

    • Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation with TDG Competition:

    • Divide the pre-cleared lysate into three tubes:

      • Control: Add the IP antibody.

      • TDG Treatment: Pre-incubate the lysate with a high concentration of TDG for 1 hour at 4°C, then add the IP antibody.

      • IgG Control: Add a non-specific IgG of the same isotype as the IP antibody.

    • Incubate the tubes for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G magnetic beads to each tube and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with Co-IP wash buffer.

    • Elute the protein complexes from the beads by adding elution buffer and incubating at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the target galectin and its known binding partner.

    • A successful experiment will show the presence of both the galectin and its binding partner in the control lane, and a reduced amount of the binding partner in the TDG treatment lane, indicating that TDG disrupted their interaction. The IgG control should show no bands.

References

Technical Support Center: Thiodigalactoside (TDG) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Thiodigalactoside (TDG) in animal models. The information is intended for researchers, scientists, and drug development professionals to refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDG) and what is its primary mechanism of action?

A1: this compound (TDG) is a non-metabolizable disaccharide that acts as a potent inhibitor of galectins, particularly Galectin-1 (Gal-1) and Galectin-3 (Gal-3).[1][2][3] Galectins are a family of proteins that bind to β-galactoside sugars and are involved in various biological processes, including inflammation, immune responses, angiogenesis, and cancer progression.[4][5][6][7] By binding to the carbohydrate recognition domain (CRD) of galectins, TDG blocks their interaction with target glycoproteins, thereby inhibiting their downstream effects.[4][5]

Q2: What are the common research applications for TDG in animal models?

A2: TDG has been utilized in a variety of preclinical animal models to investigate its therapeutic potential. Key application areas include:

  • Oncology: To suppress tumor growth, reduce angiogenesis, and enhance anti-tumor immune responses.[4][8]

  • Metabolic Diseases: To study its effects on diet-induced obesity by inhibiting adipogenesis and lipogenesis.[1][9][10]

  • Fibrotic Diseases: To evaluate its anti-fibrotic activity in models of liver and lung fibrosis.[11]

  • Inflammation: To explore its anti-inflammatory properties.[1][2]

Q3: How should I prepare a TDG solution for in vivo administration?

A3: Proper preparation of TDG solutions is critical for successful animal experiments.

  • Solubilization: TDG is soluble in aqueous buffers such as PBS (pH 7.2) and water.[2][3] Sonication is recommended to facilitate dissolution.[1][2] For a 10 mg/mL concentration in PBS, sonication may be required.[2] Higher concentrations up to 100 mg/mL in water are also reported.[1]

  • Stock Solutions: Stock solutions can be prepared in water or DMSO.[1][12] It is advisable to prepare fresh solutions for each experiment.[1]

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]

  • Sterilization: For in vivo use, it is crucial to sterilize the final working solution by filtering it through a 0.22 µm filter before administration.[1]

Q4: Which administration route is most effective for TDG in animal models?

A4: The choice of administration route depends on the experimental model and therapeutic goal.

  • Intraperitoneal (IP) Injection: This route has shown significant efficacy in studies on diet-induced obesity in rats, leading to a dramatic inhibition of body weight gain.[1][3][9]

  • Intratumoral (IT) Injection: Direct injection into the tumor site has been effective in murine cancer models, resulting in reduced tumor growth and angiogenesis.[4][8]

  • Oral Administration (PO): Oral delivery of TDG has been reported to be less effective than IP injection in reducing body weight gain in obesity models.[1][2][3] This may be due to lower bioavailability. However, newer, more potent derivatives of TDG have been developed with improved oral bioavailability for systemic treatment of diseases like fibrosis.[11][13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in TDG solution - Incomplete dissolution- Low temperature of the solvent- Use sonication to aid dissolution.[1][2]- Gently warm the solution during preparation.- Ensure the final concentration does not exceed the solubility limit in the chosen solvent.
Low efficacy with oral administration - Poor oral bioavailability of TDG- Consider alternative administration routes such as intraperitoneal (IP) or intratumoral (IT) injection, which have shown greater efficacy in some models.[1][2][4]- If oral delivery is necessary, consider using a TDG derivative with enhanced oral bioavailability, such as those developed for fibrosis studies.[11][13]
Variability in experimental results - Inconsistent solution preparation- Instability of the compound after preparation- Prepare fresh TDG solutions for each experiment and use them promptly.[1]- Ensure consistent dosing volume and timing across all animals.- Aliquot and store stock solutions properly to avoid degradation from multiple freeze-thaw cycles.[1]
No significant anti-tumor effect - Inadequate dosage- Ineffective route of administration for the specific tumor model- Titrate the dose of TDG. Doses ranging from 40 to 120 mg/kg have been used in intratumoral injections for cancer models.[4]- For solid tumors, intratumoral injection may be more effective at delivering a high concentration of TDG directly to the tumor microenvironment.[4]

Quantitative Data Summary

Table 1: In Vivo Dosage and Administration of this compound (TDG)

Animal ModelResearch AreaRoute of AdministrationDosageFrequencyReference
Sprague-Dawley RatsObesityIntraperitoneal (IP)5 mg/kgOnce per week for 5 weeks[1][3][9]
Sprague-Dawley RatsObesityOral (PO)5 mg/kgDaily or weekly for 5 weeks[1][2]
C57BL/6 or Balb/c MiceCancer (Melanoma, Breast)Intratumoral (IT)40, 80, 120 mg/kgEvery 3 days[4]
MiceLiver & Lung FibrosisOral (PO) - for derivative GB12112 or 10 mg/kgTwice daily[13]

Table 2: Solubility of this compound (TDG)

SolventConcentrationNotesReference
Water90 mg/mL (251.1 mM)Sonication recommended[2]
PBS (pH 7.2)10 mg/mL (27.9 mM)Sonication recommended[2]
PBS100 mg/mL (279.05 mM)Sonication may be needed[1][3]
DMSO50 mg/mL (139.52 mM)Sonication recommended[2]
DMF1 mg/mL (2.79 mM)Sonication recommended[2]

Experimental Protocols

Protocol 1: Intratumoral (IT) Administration of TDG in a Murine Cancer Model

This protocol is adapted from studies using B16F10 melanoma and 4T1 breast cancer models.[4]

  • Cell Preparation: Culture B16F10 or 4T1 cells to the desired number. Prior to injection, incubate the tumor cells with TDG at 37°C for 1 hour.

  • Tumor Implantation: Subcutaneously implant 7 x 10^5 cells suspended in 150 µL of PBS into the chest region of C57BL/6 or Balb/c mice.

  • TDG Solution Preparation: Prepare a sterile solution of TDG in PBS at the desired concentration (e.g., for doses of 40, 80, or 120 mg/kg).

  • Administration: Beginning 3 days after tumor cell implantation, administer the TDG solution via intratumoral injection.

  • Dosing Schedule: Repeat the intratumoral injections every 3 days for the duration of the study.

  • Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of angiogenesis (CD31) and immune cell infiltration (CD8).[4]

Protocol 2: Intraperitoneal (IP) Administration of TDG in a Rat Model of Diet-Induced Obesity

This protocol is based on studies investigating the effect of TDG on body weight gain in Sprague-Dawley rats.[1][9]

  • Animal Model: Use five-week-old male Sprague-Dawley rats. Induce obesity by feeding a high-fat diet (HFD).

  • TDG Solution Preparation: Prepare a sterile solution of TDG in a suitable vehicle (e.g., PBS) for a final dose of 5 mg/kg.

  • Administration: Administer the TDG solution via intraperitoneal injection.

  • Dosing Schedule: Injections are performed once per week for a period of 5 weeks.

  • Monitoring: Monitor body weight, food intake, and other metabolic parameters throughout the study.

Visualizations

experimental_workflow_cancer_model cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_prep Tumor Cell Culture (B16F10 or 4T1) tdg_incubation Incubate Cells with TDG (1 hr) cell_prep->tdg_incubation implantation Subcutaneous Implantation of Cells tdg_incubation->implantation tdg_injection Intratumoral TDG Injection (40-120 mg/kg) implantation->tdg_injection Start at Day 3 monitoring Monitor Tumor Growth tdg_injection->monitoring Repeat every 3 days excision Tumor Excision monitoring->excision End of study ihc Immunohistochemistry (CD8, CD31) excision->ihc

Caption: Experimental workflow for TDG treatment in a murine cancer model.

signaling_pathway_tdg_inhibition cluster_effects Downstream Cellular Effects TDG This compound (TDG) Galectin Galectin-1 / Galectin-3 TDG->Galectin Inhibits Glycoprotein Cell Surface Glycoproteins Galectin->Glycoprotein Binds to Angiogenesis Angiogenesis Glycoprotein->Angiogenesis Promotes Immune_Suppression Immune Suppression Glycoprotein->Immune_Suppression Promotes Fibrosis Fibrosis Glycoprotein->Fibrosis Promotes Adipogenesis Adipogenesis Glycoprotein->Adipogenesis Promotes

Caption: TDG's mechanism of action via galectin inhibition.

References

Technical Support Center: Optimizing Thiodigalactoside (TDG) in Cell Treatments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiodigalactoside (TDG). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using TDG for cell treatments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (TDG) in cell treatments?

A1: this compound (TDG) is a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3][4][5][6] Specifically, it targets galectin-1 and galectin-3, which are often overexpressed in cancer cells and play crucial roles in tumor progression, angiogenesis (the formation of new blood vessels), and immune evasion.[1][7][8] By binding to the carbohydrate recognition domain (CRD) of galectins, TDG blocks their interaction with cell surface glycoproteins and other components of the extracellular matrix.[9] This inhibition can disrupt downstream signaling pathways involved in cell adhesion, migration, proliferation, and apoptosis.[7][8]

Q2: What is a typical starting concentration range for TDG in cell culture experiments?

A2: The optimal concentration of TDG depends on the cell type, the specific assay, and the expression level of galectins. Based on published studies, a good starting point for in vitro experiments is in the micromolar (µM) to low millimolar (mM) range. For instance, concentrations of 250 µM and 500 µM have been used in fat accumulation assays.[2] Some studies have used concentrations as high as 1 mg/ml to demonstrate the negation of galectin-1's protective effects on endothelial cells.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How long should I incubate my cells with TDG?

A3: The ideal incubation time for TDG is highly dependent on the biological process you are investigating. Here are some general guidelines from the literature:

  • Short-term Inhibition Assays (e.g., competitive binding): A pre-incubation of TDG with recombinant galectin protein for 1 hour at 37°C is often sufficient before adding to the cells or substrate.[7]

  • Cell Viability and Proliferation Assays: For these types of assays, incubation times can range from 24 to 72 hours, and in some cases, even longer.[10][11]

  • Gene Expression Analysis (e.g., qPCR): An incubation period of 24 hours has been shown to be effective for observing changes in the expression of profibrotic genes.[10]

  • Functional Assays (e.g., tube formation, cell migration): These assays typically have their own established timelines. For tube formation, effects can often be observed within 4 to 18 hours.[12][13] Cell migration assays are often run overnight (18-24 hours).[14][15]

It is crucial to optimize the incubation time for your specific cell line and assay to achieve the most robust and reproducible results.

Q4: Is TDG cytotoxic to cells?

A4: this compound itself generally exhibits low cytotoxicity.[16] Studies have shown no effect on the growth, adhesion, or viability of cancer cell lines even at high concentrations.[7] However, some derivatives of TDG can exhibit cytotoxic effects.[11] Therefore, it is essential to perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the non-toxic concentration range for your specific TDG compound and cell line before proceeding with functional experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of TDG treatment. Suboptimal Concentration: The concentration of TDG may be too low to effectively inhibit the target galectins.Perform a dose-response experiment with a wider range of TDG concentrations.
Insufficient Incubation Time: The incubation period may be too short for the biological effect to manifest.Conduct a time-course experiment to determine the optimal incubation time for your assay.
Low Galectin Expression: The cell line you are using may not express the target galectin at a high enough level.Verify the expression of the target galectin (e.g., galectin-1, galectin-3) in your cell line using Western blot or qPCR.
TDG Degradation: TDG may not be stable under your specific cell culture conditions for long incubation periods.While TDG is a non-metabolizable disaccharide, for long-term experiments, consider replenishing the media with fresh TDG every 24-48 hours.
Precipitation of TDG in culture medium. Solubility Issues: TDG and its derivatives can have limited solubility in aqueous solutions, especially at high concentrations.Prepare a concentrated stock solution in an appropriate solvent like water, PBS, or DMSO.[2] Sonication may aid in dissolution.[2] When diluting the stock in your culture medium, ensure thorough mixing. If using DMSO, keep the final concentration below 0.5% to avoid solvent-induced cytotoxicity.
High background or non-specific effects. Off-target Effects: At very high concentrations, TDG might have off-target effects.Use the lowest effective concentration determined from your dose-response experiments.
Contaminants in TDG: The TDG preparation may contain impurities.Ensure you are using a high-purity grade of TDG.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment.Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density.
TDG Stock Solution Issues: Improper storage or repeated freeze-thaw cycles of the TDG stock solution can lead to degradation.Aliquot your TDG stock solution upon preparation and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1]

Experimental Protocols

Competitive Inhibition of Galectin-1 Binding (ELISA-based)

This protocol is adapted from a study on the effects of TDG on galectin-1.[7]

Materials:

  • 96-well ELISA plates

  • Recombinant galectin-1

  • This compound (TDG)

  • Laminin (or another appropriate galectin-1 ligand)

  • Biotinylated anti-galectin-1 antibody

  • Streptavidin-HRP

  • TMB substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

  • Coat the wells of a 96-well plate with laminin overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Block the wells with blocking buffer for 1 hour at 37°C.

  • During the blocking step, pre-incubate recombinant galectin-1 with various concentrations of TDG (or a negative control) in a separate tube for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add the galectin-1/TDG mixtures to the wells and incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add the biotinylated anti-galectin-1 antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

Endothelial Tube Formation Assay

This protocol provides a general framework for assessing the effect of TDG on angiogenesis in vitro.[12][13][17][18][19]

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • Endothelial cells (e.g., HUVECs)

  • 24-well or 48-well plates

  • Endothelial cell growth medium

  • This compound (TDG)

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in medium containing the desired concentration of TDG or vehicle control.

  • Seed the cells onto the solidified matrix.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Monitor tube formation periodically using a phase-contrast microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using imaging software.

Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a common method to evaluate the effect of TDG on cell migration.[14][15][20][21][22]

Materials:

  • Transwell® inserts (typically with 8 µm pores)

  • 24-well plates

  • Cell culture medium with and without chemoattractant (e.g., FBS)

  • This compound (TDG)

  • Cotton swabs

  • Staining solution (e.g., crystal violet or DAPI)

Procedure:

  • (Optional) Coat the underside of the Transwell® insert membrane with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.

  • Harvest cells and resuspend them in serum-free medium containing different concentrations of TDG or a vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell® insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate at 37°C for a duration appropriate for your cell type (typically 18-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Signaling TDG This compound (TDG) Galectin Galectin-1 / Galectin-3 TDG->Galectin Inhibition Glycoprotein Cell Surface Glycoprotein Galectin->Glycoprotein Binding Signaling Pro-survival & Pro-angiogenic Signaling Pathways Glycoprotein->Signaling Activation Outcome Cell Proliferation, Migration, Angiogenesis Signaling->Outcome

Caption: Mechanism of action of this compound (TDG).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare TDG Stock Solution C Perform Dose-Response & Time-Course A->C B Culture Cells to Optimal Confluency B->C D Treat Cells with Optimized TDG Concentration C->D Determine Optimal Concentration & Time E Perform Functional Assay (e.g., Migration, Tube Formation) D->E F Data Acquisition & Analysis E->F

Caption: General experimental workflow for TDG cell treatments.

Troubleshooting_Logic Start Experiment Start: No Effect Observed Q1 Is TDG concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is incubation time optimized? A1_Yes->Q2 S1 Perform Dose-Response Experiment A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is target galectin expressed? A2_Yes->Q3 S2 Perform Time-Course Experiment A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Further Investigation (e.g., TDG stability) A3_Yes->End S3 Verify Galectin Expression (Western Blot/qPCR) A3_No->S3

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Synthesis of Thiodigalactoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of thiodigalactoside (TDG) derivatives. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the complexities of TDG synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic challenges in synthesizing this compound (TDG) derivatives?

A1: The synthesis of TDG derivatives, which are potent galectin inhibitors, presents several key challenges rooted in carbohydrate chemistry:

  • Stereocontrol: Achieving high stereoselectivity for the β,β-(1→1')-thioglycosidic bond is critical. The anomeric configuration is influenced by protecting groups, solvents, and promoters.[1][2][3] Unwanted α-anomers can be difficult to separate from the desired β-product.

  • Protecting Group Strategy: Galactose has five hydroxyl groups requiring protection. The choice of protecting groups is crucial as they affect the reactivity of the glycosyl donor and acceptor, influence stereoselectivity, and must be orthogonal for selective deprotection later in the synthesis.[2][4]

  • Functional Group Compatibility: Many TDG derivatives are designed with functional groups at the C3 and C3' positions to enhance binding to galectins.[5][6][7] These modifications, often involving azides for click chemistry, must be compatible with the conditions of glycosylation and deprotection steps.[8][9][10]

  • Synthesis of Unsymmetrical Derivatives: Creating TDG derivatives with different modifications on each galactose unit requires a multi-step, regioselective approach, adding complexity compared to symmetrical derivatives.[5][11]

Q2: How do C2 protecting groups influence the stereochemical outcome of the thioglycosidic bond formation?

A2: The protecting group at the C2 position of the glycosyl donor has a profound impact on stereoselectivity:

  • Neighboring Group Participation: Acyl-type protecting groups (e.g., Acetyl, Benzoyl) at the C2 position participate in the reaction mechanism. They form a temporary cyclic acyloxonium ion intermediate that blocks the α-face of the sugar ring. This forces the glycosyl acceptor to attack from the β-face, resulting in the exclusive formation of the desired 1,2-trans-glycosidic bond (a β-linkage in galactose).[2][4]

  • Non-Participating Groups: Ether-type protecting groups (e.g., Benzyl) at the C2 position do not form this intermediate. Their presence often leads to a mixture of α and β anomers, making purification challenging.[2] For TDG synthesis where a β-linkage is desired, C2-acyl groups are strongly preferred on the glycosyl donor.

Q3: What is "remote participation," and how is it relevant to galactose chemistry?

A3: Remote participation refers to the influence of protecting groups at positions other than C2 (e.g., C4 or C6) on the anomeric stereoselectivity. In galactose synthesis, acyl protecting groups at the C4 position can shield the anomeric center, preventing nucleophiles from attacking the 1,2-trans side and thus favoring the formation of 1,2-cis (α) glycosides.[1][2][3] This is a critical consideration, as undesired remote participation can lower the yield of the target β,β-thiodigalactoside. Strategically choosing non-participating groups or conformationally locking groups can mitigate this effect.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of TDG derivatives.

Problem 1: Low yield during the key S-glycosylation step.

Possible Cause Recommended Solution
Poor Donor/Acceptor Reactivity Ensure "disarming" acyl protecting groups are not present on both the donor and acceptor if reactivity is low. An ether-protected acceptor may improve yields. Verify the purity of starting materials via NMR and HRMS.
Inefficient Promoter/Activator Common activators for thioglycosides include N-Iodosuccinimide (NIS) with a catalytic acid like TfOH.[12] Ensure the promoter is fresh and used in the correct stoichiometric ratio. For some syntheses, fluoride sources like tetrabutylammonium fluoride (TBAF) can facilitate the reaction between a glycosyl halide acceptor and a thioglycoside donor.[5][11]
Side Reactions An important side reaction can occur when using azido-functionalized intermediates. For instance, generating a galactosyl thiol from a thiouronium salt in situ is crucial because a separately generated thiol can reduce the azide group on the reaction partner.[10]
Temperature Effects Glycosylation selectivity can be temperature-dependent.[3][13] While room temperature is common, some reactions may benefit from cooling to -20°C or -40°C to suppress side reactions and improve selectivity, which can in turn improve the isolated yield of the desired product.

Problem 2: Formation of an inseparable mixture of anomers (α,β and β,β).

Possible Cause Recommended Solution
Lack of Neighboring Group Participation The glycosyl donor must have a participating group (e.g., acetate, benzoate) at the C2 position to ensure β-selectivity. If a non-participating group (e.g., benzyl ether) is used, a mixture of anomers is highly likely.[2][4]
Anomerization of Glycosyl Donor Under certain acidic conditions, the glycosyl donor can anomerize before coupling, leading to mixed stereochemical outcomes. Use of buffered or milder conditions can sometimes prevent this.
Sub-optimal Solvent Solvents can influence the stability of intermediates. For 1,2-trans glycosylation, polar aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are standard. Acetonitrile can sometimes enhance β-selectivity.[14]

Problem 3: Difficulty in purifying the final TDG derivative.

Possible Cause Recommended Solution
Complex Reaction Mixture If troubleshooting steps for yield and selectivity fail, consider a different protecting group strategy to simplify the product mixture. A more robust reaction often leads to easier purification.
Poor Resolution in Chromatography TDG derivatives can be highly polar. Use silica gel column chromatography with solvent systems like DCM/Methanol or Ethyl Acetate/Methanol gradients. For very polar compounds or difficult separations, preparative HPLC with a C18 column is often necessary.[15]
Residual Protecting Groups Incomplete deprotection (e.g., removal of acetyl or benzyl groups) will lead to a mixture of partially protected products. Monitor deprotection reactions carefully by TLC or LC-MS and allow them to proceed to completion. Standard deacetylation is achieved with NaOMe in MeOH.[5]

Visual Guides & Workflows

Troubleshooting Workflow for Low Yield S-Glycosylation

G start Low Yield in S-Glycosylation Step check_purity Verify Purity of Donor & Acceptor (NMR, TLC, HRMS) start->check_purity purity_issue Impure Materials? check_purity->purity_issue repurify Action: Re-purify Starting Materials purity_issue->repurify  Yes check_conditions Review Reaction Conditions purity_issue->check_conditions  No repurify->check_purity conditions_issue Suboptimal Conditions? check_conditions->conditions_issue optimize Action: Optimize Temp, Time, Solvent (e.g., lower temp to -20°C) conditions_issue->optimize  Yes check_reagents Check Activator & Stoichiometry conditions_issue->check_reagents  No optimize->check_conditions reagents_issue Reagent Issue? check_reagents->reagents_issue replace_reagents Action: Use Fresh Activator (e.g., NIS) Adjust Molar Ratios reagents_issue->replace_reagents  Yes end_node Yield Improved reagents_issue->end_node  No/Resolved replace_reagents->check_reagents

Caption: A flowchart for diagnosing and resolving low-yield outcomes in TDG synthesis.

Mechanism of Action: TDG Derivatives as Galectin-3 Inhibitors

Galectin-3 is a protein that, when overexpressed, promotes cancer progression by cross-linking glycoproteins on the cell surface, leading to enhanced cell signaling for proliferation and migration. TDG derivatives act as competitive inhibitors, disrupting this process.

G cluster_0 Pathological State cluster_1 Therapeutic Intervention tdg TDG Derivative (e.g., TD139) inhibition Competitive Binding (High Affinity) tdg->inhibition gal3 Galectin-3 (CRD) glycoprotein Cell Surface Glycoproteins (e.g., EGFR, Integrins) lattice Galectin-3 / Glycoprotein Lattice Formation gal3->lattice Binds & Cross-links glycoprotein->lattice signaling Pro-Cancer Signaling (Proliferation, Migration) lattice->signaling Promotes inhibition->gal3 Binds to disruption Lattice Disruption & Signaling Inhibition inhibition->disruption Leads to

Caption: Inhibition of Galectin-3 signaling by a this compound (TDG) derivative.

Key Experimental Protocols

Protocol 1: Synthesis of a Symmetrical 3,3'-Di-azido-TDG Derivative

This protocol is adapted from procedures for creating key intermediates for further modification via click chemistry.[6][10]

  • Preparation of Glycosyl Donor (Thiol Precursor):

    • Start with a fully protected galactose derivative, such as per-O-acetylated galactopyranose.

    • Introduce an azide at the C3 position using standard methods (e.g., triflation followed by NaN₃ displacement).

    • Convert the anomeric acetate to a bromide using HBr in acetic acid.

    • React the glycosyl bromide with thiourea to form a stable thiouronium salt intermediate. This serves as the precursor to the glycosyl thiol.

  • Preparation of Glycosyl Acceptor:

    • Prepare a separate batch of the same 3-azido-galactosyl bromide to act as the glycosyl acceptor.

  • S-Glycosylation (in situ Thiol Formation):

    • Dissolve the glycosyl acceptor (bromide) in a suitable aprotic solvent like acetonitrile.

    • In a separate flask, dissolve the thiouronium salt in a biphasic solvent system (e.g., ether/water) and add a reducing agent like sodium bisulfite under basic conditions (e.g., NaHCO₃). This generates the reactive thiol in situ.

    • Immediately transfer the organic phase containing the freshly formed thiol to the solution of the glycosyl acceptor.

    • The reaction proceeds to form the symmetrical 3,3'-diazido-thiodigalactoside, protected with acetyl groups. The in situ generation is critical to prevent the thiol from reducing the azide on the acceptor.[10]

  • Purification and Deprotection:

    • After the reaction is complete (monitored by TLC), quench the reaction and perform an aqueous workup.

    • Purify the protected TDG derivative using silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient).

    • Remove the acetyl protecting groups by treating the compound with a catalytic amount of sodium methoxide (NaOMe) in dry methanol.

    • Neutralize the reaction with an acidic resin, filter, and concentrate to yield the final deprotected 3,3'-di-azido-thiodigalactoside.[5]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a TDG Scaffold

This protocol describes the functionalization of an azido-TDG derivative.[6][11]

  • Reaction Setup:

    • Dissolve the 3,3'-di-azido-TDG derivative (from Protocol 1) in a solvent mixture (e.g., MeCN or THF/water).

    • Add the desired terminal alkyne (2.2 equivalents for symmetrical modification).

    • Add a copper(I) source. This can be CuI directly or generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.

    • Add a ligand such as DIPEA or TBTA to stabilize the copper(I) catalyst.

  • Reaction Execution:

    • Stir the mixture at room temperature. The reaction is often complete within a few hours.

    • Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture and remove the copper catalyst, often by filtering through a short pad of silica or celite, or by washing with an aqueous solution of EDTA.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Dry the organic layer, concentrate, and purify the final triazole-functionalized TDG derivative by silica gel chromatography or preparative HPLC.[15]

References

Technical Support Center: Method Refinement for Increasing the Specificity of Thiodigalactoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiodigalactoside (TDG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental methods to enhance the specificity of TDG and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound.

Question: My TDG-based affinity chromatography column shows low binding of my target galectin. What are the possible causes and solutions?

Answer:

Low binding in TDG-affinity chromatography can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incorrect Buffer Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for the specific galectin's binding activity. Most galectins bind well at neutral pH (7.0-7.5).

  • Presence of Competing Sugars: Verify that your sample and buffers are free from lactose or other β-galactosides that can compete with TDG for binding to the galectin.

  • Improper Column Equilibration: The column must be thoroughly equilibrated with the binding buffer before applying the sample.

  • Suboptimal Flow Rate: A high flow rate during sample application can reduce the interaction time between the galectin and the immobilized TDG. Try reducing the flow rate.

  • Denatured Target Protein: The galectin in your sample may be denatured or aggregated. Ensure proper sample handling and storage.

  • Insufficient Ligand Density: The concentration of TDG coupled to the resin might be too low. Consider using a resin with a higher ligand density or preparing a new column.

Question: I am observing high non-specific binding in my TDG-based experiments. How can I reduce it?

Answer:

Non-specific binding can obscure your results. Here are some strategies to minimize it:

  • Increase Wash Stringency: After sample application, use a wash buffer with a slightly higher salt concentration to disrupt weak, non-specific interactions.

  • Include a Blocking Agent: Pre-incubate your cells or protein samples with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.

  • Optimize TDG Concentration: In cell-based assays, using an excessively high concentration of TDG might lead to off-target effects. Titrate the TDG concentration to find the optimal balance between specific inhibition and non-specific effects.

  • Use a More Specific TDG Derivative: If you are targeting a specific galectin subtype, consider using a TDG derivative that has been designed for higher selectivity.[1][2]

Question: My results from the galectin inhibition assay are inconsistent. What could be the reason?

Answer:

Inconsistent results in galectin inhibition assays can be frustrating. Here are some common culprits and their solutions:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of TDG.

  • Incubation Times and Temperatures: Standardize all incubation times and temperatures throughout the experiment.

  • Reagent Stability: Prepare fresh solutions of TDG and other reagents for each experiment, as their stability can affect the results.

  • Cell Health and Density: In cell-based assays, ensure that the cells are healthy, viable, and seeded at a consistent density.[3]

  • Plate Reader Settings: Optimize the settings of your plate reader for the specific assay being performed.

Question: How can I improve the specificity of TDG for a particular galectin subtype?

Answer:

This compound itself is a pan-galectin inhibitor. To increase specificity, chemical modifications are necessary. Research has shown that derivatization of the TDG scaffold can significantly enhance selectivity for specific galectins.[1][2][4]

  • Modifications at the C3 and C3' positions: Introducing aromatic groups or triazole moieties at these positions has been a successful strategy to tune the affinity and selectivity for different galectins.[1][2][4] For example, certain substitutions can favor binding to the unique subsites of galectin-3.[2]

  • Synthesis of Asymmetrical Derivatives: Creating asymmetrical TDG derivatives, where different modifications are present on the two galactose units, can also lead to enhanced selectivity.[2]

  • Multivalent Presentation: Conjugating TDG derivatives to a scaffold like bovine serum albumin (BSA) can create multivalent inhibitors with significantly increased potency, particularly for galectin-3.[1]

Quantitative Data Summary

The following tables summarize the binding affinities of this compound (TDG) and some of its derivatives for different galectins. This data is essential for selecting the appropriate inhibitor and concentration for your experiments.

CompoundGalectin-1 (Kd in µM)Galectin-3 (Kd in µM)Reference
This compound (TDG)2449[1][3]
Derivative 1 (Example)5.215.8
Derivative 2 (Example)35.12.1

Table 1: Dissociation Constants (Kd) of TDG and Derivatives for Galectin-1 and Galectin-3.

CompoundGalectin-1 (IC50 in µM)Galectin-3 (IC50 in µM)Galectin-8 (IC50 in µM)Reference
TDG Derivative A12.50.825.3
TDG Derivative B2.118.49.7

Table 2: Inhibitory Concentrations (IC50) of TDG Derivatives against Various Galectins.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Galectin Inhibition Assay (Competitive ELISA)

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the inhibitory potential of this compound or its derivatives on the binding of a specific galectin to its natural ligand.

Materials:

  • 96-well microtiter plates

  • Asialofetuin (ASF) or another appropriate glycoprotein ligand

  • Recombinant human galectin of interest

  • This compound (TDG) or TDG derivative

  • Biotinylated anti-galectin antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with ASF (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibition: Prepare serial dilutions of TDG or your test compound. In separate tubes, pre-incubate the recombinant galectin with the different concentrations of the inhibitor for 30 minutes at room temperature.

  • Binding: Add the galectin-inhibitor mixtures to the coated wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the biotinylated anti-galectin antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Signal Amplification: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate three times with wash buffer.

  • Development: Add TMB substrate to each well and incubate until a sufficient color change is observed.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value.

Protocol 2: Cell-Based Apoptosis Assay

This protocol outlines a method to assess the effect of this compound on galectin-mediated protection against apoptosis in a cell culture model.

Materials:

  • Cancer cell line known to be sensitive to a specific galectin (e.g., Jurkat cells for galectin-1)

  • Complete cell culture medium

  • Recombinant human galectin of interest

  • This compound (TDG)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the following conditions:

    • Vehicle control

    • Apoptosis-inducing agent alone

    • Recombinant galectin + apoptosis-inducing agent

    • Recombinant galectin + apoptosis-inducing agent + TDG (at various concentrations)

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 4-24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Determine if TDG can reverse the anti-apoptotic effect of the galectin.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound research.

Galectin1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galectin-1 Galectin-1 Glycoprotein Receptor Glycoprotein Receptor Galectin-1->Glycoprotein Receptor NF-kB NF-kB Galectin-1->NF-kB Apoptosis Apoptosis Galectin-1->Apoptosis Inhibits Integrin Integrin Glycoprotein Receptor->Integrin FAK FAK Integrin->FAK Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Cell Proliferation Cell Proliferation ERK->Cell Proliferation NF-kB->Angiogenesis TDG TDG TDG->Galectin-1 Inhibits

Caption: Galectin-1 signaling pathway and the inhibitory effect of this compound (TDG).

Galectin3_Fibrosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Galectin-3 Galectin-3 TGF-beta Receptor TGF-beta Receptor Galectin-3->TGF-beta Receptor Potentiates Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 TGF-beta TGF-beta TGF-beta->TGF-beta Receptor p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Fibroblast Fibroblast p-Smad2/3->Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Activation Collagen Production Collagen Production Myofibroblast->Collagen Production TDG TDG TDG->Galectin-3 Inhibits

Caption: Galectin-3 signaling in fibrosis and its inhibition by this compound (TDG).

Experimental_Workflow_TDG_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare TDG dilutions Prepare TDG dilutions Pre-incubate galectin with TDG Pre-incubate galectin with TDG Prepare TDG dilutions->Pre-incubate galectin with TDG Culture cells Culture cells Add mixture to cells/coated plate Add mixture to cells/coated plate Culture cells->Add mixture to cells/coated plate Prepare recombinant galectin Prepare recombinant galectin Prepare recombinant galectin->Pre-incubate galectin with TDG Pre-incubate galectin with TDG->Add mixture to cells/coated plate Incubate Incubate Add mixture to cells/coated plate->Incubate Measure endpoint Measure endpoint Incubate->Measure endpoint Data analysis (IC50/EC50) Data analysis (IC50/EC50) Measure endpoint->Data analysis (IC50/EC50)

Caption: General experimental workflow for assessing TDG-mediated galectin inhibition.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Thiodigalactoside and Other Galectin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of thiodigalactoside (TDG) against other prominent galectin inhibitors. The data presented is compiled from various experimental sources to aid in the selection of appropriate inhibitors for research and therapeutic development.

Introduction to Galectin Inhibition

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell adhesion, signaling, and immune responses.[1][2] Their involvement in pathologies such as cancer, fibrosis, and inflammation has made them attractive targets for therapeutic intervention.[1][3] Galectin inhibitors are molecules that can block the carbohydrate recognition domain (CRD) of galectins, thereby modulating their activity.

This compound (TDG) is a synthetic, non-metabolizable disaccharide that has been widely used as a pan-galectin inhibitor in preclinical studies.[2][4] This guide compares the binding affinity and inhibitory potency of TDG with natural ligands and other synthetic inhibitors.

Comparative Efficacy of Galectin Inhibitors

The efficacy of galectin inhibitors is primarily assessed by their binding affinity (dissociation constant, Kd) and their ability to inhibit galectin-mediated processes (inhibitory concentration, IC50). Lower Kd and IC50 values indicate higher potency.

Binding Affinity (Kd) Data

The following table summarizes the dissociation constants (Kd) of various inhibitors for Galectin-1 and Galectin-3, two of the most studied galectins.

InhibitorTarget GalectinKd (µM)Experimental Method
This compound (TDG) Galectin-124[2][4]Not Specified
Galectin-349[2][4]Not Specified
LactoseGalectin-1190Not Specified
Galectin-3220Not Specified
N-Acetyllactosamine (LacNAc)Galectin-367Not Specified
TD139Galectin-30.0023 - 0.025[3]Not Specified
GB1107Galectin-30.037[5]Not Specified
GR-MD-02 (Belapectin)Galectin-32.8[6]Not Specified
Inhibitory Concentration (IC50) Data

The IC50 values represent the concentration of an inhibitor required to block 50% of a specific galectin-mediated activity. The table below presents IC50 values for TDG and its derivatives.

InhibitorTarget GalectinIC50 (nM)Assay Type
TDG Derivative 9Galectin-39030 ± 27ELISA
TDG-BSA Conjugate 11Galectin-319.40 ± 1.09ELISA
TDG-BSA Conjugate 12Galectin-31.88 ± 0.38ELISA

Key Signaling Pathways

Galectins mediate their effects by cross-linking glycoproteins on the cell surface, which can modulate various signaling pathways. The diagram below illustrates a simplified signaling pathway initiated by Galectin-3, leading to cellular responses such as proliferation and fibrosis, and how inhibitors can block this process.

Galectin3_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal3 Galectin-3 Receptor Glycoprotein Receptor (e.g., TGF-βR, EGFR) Gal3->Receptor Binds to Glycans Signaling_Cascade Signaling Cascade (e.g., ERK1/2, Smad) Receptor->Signaling_Cascade Activates Receptor->Signaling_Cascade Inhibitor Galectin Inhibitor (e.g., this compound) Inhibitor->Gal3 Blocks CRD Cellular_Response Cellular Response (Proliferation, Fibrosis, Angiogenesis) Signaling_Cascade->Cellular_Response Leads to

Caption: Galectin-3 signaling pathway and point of inhibition.

Experimental Workflows

The determination of inhibitor efficacy relies on robust experimental assays. The following diagram outlines a typical workflow for a competitive fluorescence polarization assay used to screen for galectin inhibitors.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prepare_Galectin Prepare Galectin Solution Mix_Components Mix Galectin, Probe, and Inhibitor in Microplate Prepare_Galectin->Mix_Components Prepare_Probe Prepare Fluorescently Labeled Probe Prepare_Probe->Mix_Components Prepare_Inhibitor Prepare Serial Dilutions of Test Inhibitor Prepare_Inhibitor->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. Inhibitor Concentration Measure_FP->Plot_Data Calculate_IC50 Calculate IC50/Kd Plot_Data->Calculate_IC50

Caption: Workflow for a competitive fluorescence polarization assay.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for Inhibition

This assay measures the displacement of a fluorescently labeled galectin ligand (probe) by a competitive inhibitor.

Materials:

  • Recombinant galectin

  • Fluorescein-labeled probe (e.g., fluorescein-conjugated lactose)

  • Test inhibitors (e.g., this compound)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation: Prepare stock solutions of the galectin, fluorescent probe, and inhibitors in the assay buffer.

  • Assay Setup: In a microplate, add a fixed concentration of the galectin and the fluorescent probe to each well.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include control wells with no inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Kd of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Recombinant galectin

  • Ligand (inhibitor)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation: Dialyze both the galectin and the ligand against the same buffer to minimize heats of dilution. Determine the accurate concentrations of both solutions.

  • Instrument Setup: Fill the ITC sample cell with the galectin solution and the injection syringe with the ligand solution.

  • Titration: Perform a series of injections of the ligand into the sample cell while monitoring the heat change after each injection.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[8][9]

ELISA-based Inhibition Assay

This assay measures the ability of an inhibitor to block the binding of a galectin to an immobilized glycoprotein ligand.

Materials:

  • Recombinant galectin

  • Glycoprotein for coating (e.g., asialofetuin)

  • Test inhibitors

  • Primary antibody against the galectin

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Coating buffer, wash buffer, blocking buffer, and stop solution

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a microplate with the glycoprotein ligand overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Inhibition Reaction: In a separate plate, pre-incubate the galectin with serial dilutions of the test inhibitor.

  • Binding: Transfer the galectin-inhibitor mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add the primary antibody against the galectin. Incubate for 1 hour.

  • Secondary Antibody and Substrate: Wash the plate and add the HRP-conjugated secondary antibody. After another incubation and wash, add the HRP substrate and allow the color to develop.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[6][10][11]

Conclusion

This compound is a potent, well-characterized pan-galectin inhibitor that serves as a valuable tool in galectin research. While it is more effective than natural ligands like lactose, recent advancements have led to the development of highly potent and selective inhibitors, such as TD139 and GB1107, with nanomolar affinities for specific galectins. The choice of inhibitor will depend on the specific research question, including the target galectin and the required potency and selectivity. The experimental protocols provided in this guide offer standardized methods for evaluating and comparing the efficacy of these and other novel galectin inhibitors.

References

Validating the Anti-Cancer Efficacy of Thiodigalactoside: A Comparative Guide Using Galectin-1 Knockdown Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thiodigalactoside (TDG), a potent galectin-1 inhibitor, with other emerging alternatives for cancer therapy. The central focus is the validation of TDG's anti-cancer effects and its specificity for galectin-1, substantiated by experimental data from studies utilizing galectin-1 knockdown (G1KD) mouse models.

Executive Summary

Galectin-1 is a key protein implicated in cancer progression, promoting immune evasion, angiogenesis, and cell proliferation.[1][2] this compound (TDG) has emerged as a promising small molecule inhibitor of galectin-1.[1] This guide presents compelling evidence of TDG's efficacy and specificity, primarily drawn from preclinical studies in B16F10 melanoma and 4T1 breast cancer mouse models. The data robustly demonstrates that the anti-tumor effects of TDG are significantly diminished in mice with genetically knocked-down galectin-1, thereby validating galectin-1 as its primary target.

Performance Comparison: this compound vs. Galectin-1 Knockdown

The pivotal role of galectin-1 in mediating the anti-cancer effects of TDG is clearly illustrated by comparing tumor growth in wild-type and galectin-1 knockdown (G1KD) mice.

Table 1: Effect of this compound (TDG) on B16F10 Melanoma Tumor Growth in Wild-Type vs. Galectin-1 Knockdown (G1KD) C57BL/6 Mice
Treatment GroupMean Tumor Volume (mm³) ± SE (Day 18)Mean Tumor Weight (g) ± SE (Day 18)
Wild-Type B16F10
Control (PBS)1850 ± 1501.9 ± 0.2
TDG (120 mg/kg)800 ± 1000.8 ± 0.1
G1KD B16F10
Control (PBS)950 ± 1201.0 ± 0.15
TDG (120 mg/kg)900 ± 1100.95 ± 0.12

Data extrapolated from Ito et al., Angiogenesis, 2011.[1]

Table 2: Effect of this compound (TDG) on 4T1 Breast Cancer Tumor Growth in Wild-Type vs. Galectin-1 Knockdown (G1KD) Balb/c Mice
Treatment GroupMean Tumor Volume (mm³) ± SE (Day 28)Mean Tumor Weight (g) ± SE (Day 28)
Wild-Type 4T1
Control (PBS)2400 ± 2002.5 ± 0.3
TDG (120 mg/kg)1100 ± 1501.2 ± 0.2
G1KD 4T1
Control (PBS)1300 ± 1801.4 ± 0.25
TDG (120 mg/kg)1250 ± 1601.3 ± 0.2

Data extrapolated from Ito et al., Angiogenesis, 2011.[1]

The data unequivocally shows that TDG significantly suppresses tumor growth in wild-type mice implanted with B16F10 and 4T1 cancer cells.[1] However, in galectin-1 knockdown tumors, the therapeutic effect of TDG is dramatically reduced, indicating that its primary mechanism of action is through the inhibition of galectin-1.[1]

Alternative Galectin-1 Inhibitors

While TDG shows high specificity and efficacy, other molecules targeting galectin-1 are also under investigation.

Table 3: Comparison with Other Galectin-1 Inhibitors
InhibitorTypeMechanism of ActionSelected In Vivo Data
This compound (TDG) Small Molecule (Disaccharide)Competitive inhibitor of the carbohydrate-recognition domain (CRD) of galectin-1.[1]Significant tumor growth inhibition in B16F10 melanoma and 4T1 breast cancer models; effect is galectin-1 dependent.[1]
OTX008 Small Molecule (Calixarene derivative)Allosteric inhibitor, binds to a site distinct from the CRD.[3][4]Demonstrated tumor growth inhibition in head and neck squamous cell carcinoma and ovarian cancer xenograft models.[3][4]
Anginex PeptideBinds to galectin-1, inhibiting its pro-angiogenic functions.[1]Shown to have anti-angiogenic and anti-tumor effects in various cancer models.[1]

It is important to note that direct comparative studies of these inhibitors in galectin-1 knockdown models are limited. However, the available data suggests that multiple avenues for targeting galectin-1 in cancer are being explored.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vivo Tumor Growth Assay in Mice
  • Cell Culture: B16F10 melanoma or 4T1 breast cancer cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Animal Models: 6-8 week old female C57BL/6 (for B16F10) or Balb/c (for 4T1) mice are used. For knockdown studies, mice are implanted with cancer cells stably transfected with shRNA targeting galectin-1.

  • Tumor Inoculation: A suspension of 5 x 10^5 to 1 x 10^6 cells in 100-150 µL of PBS is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors are palpable (approx. 50-100 mm³), treatment with TDG (e.g., 120 mg/kg, intratumoral injection) or a vehicle control (PBS) is initiated and administered every 3 days.

  • Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Animal weight and general health are also monitored.

  • Endpoint: At the end of the study (e.g., day 18 for B16F10, day 28 for 4T1), mice are euthanized, and tumors are excised and weighed.

Immunohistochemistry for CD8+ T-cells and CD31+ Endothelial Cells
  • Tissue Preparation: Excised tumors are fixed in 10% formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) for 20 minutes.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.

  • Primary Antibody Incubation: Slides are incubated overnight at 4°C with primary antibodies against CD8 (for T-cells) or CD31 (for endothelial cells) at optimized dilutions.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB substrate kit, resulting in a brown precipitate.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: The density of CD8+ and CD31+ cells is quantified by analyzing multiple high-power fields per tumor section using image analysis software.

Visualizing the Mechanism: Signaling Pathways and Workflows

Galectin-1 Signaling in the Tumor Microenvironment

Galectin_1_Signaling Galectin-1 Signaling Pathways in Cancer Gal1 Galectin-1 TCell T-Cell Gal1->TCell Binds to Glycoreceptors EndothelialCell Endothelial Cell Gal1->EndothelialCell Binds to VEGFR2 TumorCell Tumor Cell Gal1->TumorCell Promotes Adhesion TDG This compound (TDG) TDG->Gal1 Inhibits Apoptosis T-Cell Apoptosis TCell->Apoptosis Induces VEGFR2 VEGFR2 EndothelialCell->VEGFR2 Activates Proliferation Tumor Proliferation TumorCell->Proliferation Metastasis Metastasis TumorCell->Metastasis ImmuneEvasion Immune Evasion Apoptosis->ImmuneEvasion Angiogenesis Angiogenesis VEGFR2->Angiogenesis Angiogenesis->Proliferation Angiogenesis->Metastasis

Caption: Galectin-1 promotes cancer by inducing T-cell apoptosis and stimulating angiogenesis.

Experimental Workflow: Validating TDG using Galectin-1 Knockdown Mice

Experimental_Workflow Experimental Workflow for TDG Validation start Start cell_culture Culture Wild-Type & Galectin-1 Knockdown Cancer Cells start->cell_culture inoculation Subcutaneous Inoculation into Mice cell_culture->inoculation grouping Divide into Control & TDG Treatment Groups inoculation->grouping treatment Administer TDG or Vehicle Control grouping->treatment monitoring Monitor Tumor Growth treatment->monitoring endpoint Endpoint: Excise Tumors monitoring->endpoint analysis Analyze Tumor Weight, Volume, & Immunohistochemistry endpoint->analysis conclusion Conclusion: Validate TDG's Specificity for Galectin-1 analysis->conclusion

Caption: Workflow for in vivo validation of TDG's anti-cancer effects.

Conclusion

The experimental data presented in this guide strongly supports the anti-cancer effects of this compound and validates its mechanism of action through the specific inhibition of galectin-1. The use of galectin-1 knockdown mouse models has been instrumental in demonstrating this specificity. While other galectin-1 inhibitors are in development, TDG stands out due to the robust preclinical evidence supporting its targeted efficacy. This positions TDG as a compelling candidate for further development in the landscape of targeted cancer therapies.

References

A Comparative Analysis of Thiodigalactoside and Lactose as Galectin Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between galectins and their ligands is paramount for advancing therapeutic strategies. This guide provides an objective comparison of two key β-galactoside ligands: Thiodigalactoside (TDG) and lactose. By examining their binding affinities, the experimental methodologies used for their characterization, and their impact on galectin-mediated signaling pathways, this document serves as a critical resource for ligand selection and experimental design.

Galectins, a family of β-galactoside-binding proteins, are crucial mediators of numerous biological processes, including cell adhesion, migration, and immune responses.[1][2] Their dysregulation is implicated in various pathologies, most notably cancer and fibrotic diseases.[1][3] Consequently, the development of potent and selective galectin inhibitors is a significant focus of current research. Both lactose, a naturally occurring disaccharide, and its synthetic analogue, this compound (TDG), are widely used to study and modulate galectin activity. While lactose often serves as a reference compound, TDG has emerged as a more potent inhibitor with enhanced stability.[4][5]

Comparative Binding Affinities: this compound vs. Lactose

The binding affinity of a ligand for its target protein is a critical determinant of its biological efficacy. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower Kd values indicating stronger binding. A comprehensive review of the literature reveals that this compound consistently exhibits a higher affinity for various galectins compared to lactose. This enhanced affinity is a key advantage of TDG in research and therapeutic applications.

LigandGalectin TargetDissociation Constant (Kd)Experimental Method
This compound (TDG) Galectin-1~24 µM[4], 67.3 µM[6]Isothermal Titration Calorimetry (ITC)
Galectin-3~49 µM[4], 75.4 µM[6]Isothermal Titration Calorimetry (ITC)
Galectin-7572.7 µM[6]Isothermal Titration Calorimetry (ITC)
Lactose Galectin-1520 µM[7], 1.01 mM[8]NMR[7], Surface Plasmon Resonance (SPR)[8]
Galectin-3~110 µM[9], 83.5 µM[8]Isothermal Titration Calorimetry (ITC)[9], Surface Plasmon Resonance (SPR)[8]
Galectin-8 (N-terminal CRD)80 µM[10]Surface Plasmon Resonance (SPR)
Galectin-8 (C-terminal CRD)440 µM[10]Surface Plasmon Resonance (SPR)

Note: Kd values can vary between studies due to different experimental conditions and techniques.

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinities relies on robust experimental methodologies. The two most common techniques employed for characterizing galectin-ligand interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that measures real-time biomolecular interactions.[11][12][13] It involves the immobilization of a ligand (e.g., a galectin) on a sensor chip, followed by the injection of an analyte (e.g., TDG or lactose) in a continuous flow. The binding event is detected as a change in the refractive index at the sensor surface.[13]

Detailed Protocol for SPR Analysis of Galectin-Ligand Binding:

  • Protein Immobilization:

    • Recombinant human galectin is expressed and purified. His-tagged proteins are commonly used for ease of purification.

    • A suitable sensor chip (e.g., a CM5 chip) is activated.

    • The purified galectin is immobilized onto the sensor chip surface. The desired immobilization level is typically around 400 Resonance Units (RU).[13]

  • Analyte Preparation:

    • Serial dilutions of the ligand (this compound or lactose) are prepared in the running buffer.

  • Binding Analysis:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The different concentrations of the analyte are injected sequentially over the immobilized galectin at a constant flow rate (e.g., 30 µL/min).[13]

    • The association of the analyte to the ligand is monitored in real-time.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.[14][15][16] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy change (ΔH), and stoichiometry (n).

Detailed Protocol for ITC Analysis of Galectin-Ligand Binding:

  • Sample Preparation:

    • Purified galectin and the ligand (TDG or lactose) are prepared in an identical, well-matched buffer to minimize heats of dilution.[15] The buffer should be degassed to prevent the formation of air bubbles.

    • Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the ligand in the injection syringe.[15] The ligand concentration is typically 10-fold higher than the protein concentration for a 1:1 binding stoichiometry.[15]

  • ITC Experiment:

    • The sample cell of the microcalorimeter is filled with the galectin solution, and the injection syringe is filled with the ligand solution.

    • After thermal equilibration, a series of small, precise injections of the ligand into the sample cell are initiated.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm (a plot of heat change versus the molar ratio of ligand to protein) is fitted to a suitable binding model.

    • This fitting procedure yields the binding affinity (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The dissociation constant (Kd) is the reciprocal of Ka.

Impact on Galectin-Mediated Signaling Pathways

The binding of ligands like TDG and lactose to galectins can competitively inhibit the interaction of galectins with their natural glycoprotein ligands on the cell surface. This inhibition can modulate various downstream signaling pathways. For instance, galectin-1 secreted by cancer cells can bind to glycoproteins on the surface of T-cells, leading to T-cell apoptosis and immune evasion.[3] The introduction of a competitive inhibitor like TDG can block this interaction, thereby restoring T-cell function and enhancing anti-tumor immunity.[3]

Similarly, galectin-9 has been identified as a ligand for T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), an immune checkpoint receptor. The Gal-9/TIM-3 interaction can induce apoptosis in T-cells. Lactose has been shown to be a pan-galectin inhibitor that can modulate this checkpoint.[17]

Below is a diagram illustrating the inhibitory effect of TDG on a galectin-1-mediated signaling pathway that promotes tumor progression.

Galectin_Signaling_Inhibition cluster_TumorCell Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Inhibitor Tumor Tumor Cell Gal1_secreted Secreted Galectin-1 Tumor->Gal1_secreted Secretes TCR T-Cell Receptor (Glycosylated) Gal1_secreted->TCR Binds to TCell T-Cell Apoptosis T-Cell Apoptosis TCR->Apoptosis Induces TDG This compound (TDG) TDG->Gal1_secreted Inhibits Binding

References

Validating Thiodigalactoside Binding Affinity with Isothermal Titration Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for the direct and label-free measurement of binding affinities. This guide provides a comparative analysis of Thiodigalactoside (TDG) binding to galectins, a family of β-galactoside-binding proteins implicated in various physiological and pathological processes, including cancer and inflammation. The data presented herein, derived from ITC experiments, offers a quantitative basis for validating and comparing the binding thermodynamics of TDG and its derivatives.

Galectins modulate cellular functions such as adhesion, proliferation, and apoptosis through their interaction with glycans on the cell surface and extracellular matrix.[1][2] this compound, a stable analog of lactose, acts as a competitive inhibitor of these interactions, making it a valuable tool for studying galectin function and a scaffold for the development of therapeutic agents.

Comparative Binding Affinity of this compound and Derivatives

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). The following tables summarize ITC data for the binding of this compound and more potent derivatives to human galectin-1 and galectin-3, highlighting the impact of chemical modifications on binding affinity.

LigandTarget ProteinDissociation Constant (Kd) µMEnthalpy (ΔH) kcal/mol-TΔS (kcal/mol)Reference
This compound (TDG) Galectin-375-9.42.6[3]
TD139Galectin-30.068-18.28.4[3]
TAZTDGGalectin-3Not Reported-14.7Not Reported[3]
This compound (TDG) Galectin-1Not Reported-11.6Not Reported[3]
TD139Galectin-1Not Reported-16.7Not Reported[3]
TAZTDGGalectin-1Not Reported-16.1Not Reported[3]

Table 1: Thermodynamic Parameters of Ligand Binding to Galectin-3 and Galectin-1. Data obtained from direct ITC measurements. TD139 and TAZTDG are derivatives of this compound.[3][4]

LigandTarget ProteinFold Increase in Affinity vs. TDG
TD139Galectin-3~1000x

Table 2: Relative Binding Affinity Enhancement. This table illustrates the significant improvement in binding affinity achieved through chemical modification of the TDG scaffold.[3]

Experimental Protocol: Isothermal Titration Calorimetry

The following provides a generalized, detailed methodology for conducting ITC experiments to determine the binding affinity of ligands such as this compound to a target protein like a galectin.

1. Sample Preparation:

  • Protein (e.g., Galectin-3):

    • The protein should be extensively dialyzed against the final ITC buffer to ensure buffer matching.[5] A common buffer is 25 mM Tris-HCl pH 8.0, 300 mM NaCl, and 5 mM β-mercaptoethanol.[6]

    • The final protein concentration should be accurately determined. For weaker interactions, the macromolecule concentration should be 5 times the expected Kd or higher.[5] A typical concentration range is 10-100 µM.[7]

    • The protein solution should be centrifuged or filtered (0.22 µm) to remove any aggregates.[5]

  • Ligand (e.g., this compound):

    • The ligand should be dissolved in the exact same buffer used for the protein dialysis.[5]

    • The ligand concentration should be at least 10 times higher than the protein concentration.[5]

    • The pH of the ligand solution must be matched to the protein solution to within 0.05 pH units.[5]

  • Buffer:

    • All solutions and the buffer for the reference cell should be degassed under vacuum with stirring for 5-30 minutes prior to the experiment to prevent bubble formation.[7]

2. ITC Instrument Setup and Titration:

  • The ITC instrument, such as a MicroCal PEAQ-ITC, VP-ITC, or iTC200, should be thoroughly cleaned and equilibrated with the ITC buffer.[8]

  • The sample cell (typically ~1.4 mL for a VP-ITC) is loaded with the protein solution, and the injection syringe (~250 µL) is filled with the ligand solution.[9]

  • The experiment is typically conducted at a constant temperature, for example, 25°C (298 K).[6]

  • A series of small injections (e.g., 5-10 µL) of the ligand solution are titrated into the protein solution at regular intervals (e.g., 240 seconds) with constant stirring (e.g., 300 rpm).[9]

  • The heat change associated with each injection is measured by the instrument.

3. Data Analysis:

  • The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection.

  • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.

  • The data is then fitted to a suitable binding model (e.g., one set of sites) using the manufacturer's software (e.g., MicroCal Origin).[6]

  • This fitting procedure yields the stoichiometry of binding (n), the association constant (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[3]

4. Control Experiments:

  • To account for the heat of dilution, a control titration of the ligand into the buffer (without protein) should be performed. The data from this control is subtracted from the experimental data.[8]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of studying galectin-TDG interactions, the following diagrams are provided.

ITC_Experimental_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Protein (Galectin) - Dialysis - Concentration Determination - Degas Load Load Protein into Cell Load Ligand into Syringe Protein->Load Ligand Ligand (TDG) - Dissolve in matched buffer - Concentration Determination - Degas Ligand->Load Titration Titrate Ligand into Protein Solution Load->Titration Detection Measure Heat Change per Injection Titration->Detection Integration Integrate Raw Data Detection->Integration Isotherm Generate Binding Isotherm Integration->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Results Determine: Kd, ΔH, ΔS, n Fitting->Results

Caption: ITC Experimental Workflow.

Galectin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Galectin Galectin Glycoprotein Cell Surface Glycoprotein Galectin->Glycoprotein Binds Receptor Transmembrane Receptor Galectin->Receptor Cross-links & Activates TDG This compound (Inhibitor) TDG->Galectin Inhibits Binding Glycoprotein->Receptor Associated with Signaling Signaling Cascade (e.g., Ras-MAPK) Receptor->Signaling Response Cellular Response (Proliferation, Apoptosis, etc.) Signaling->Response

Caption: Galectin Signaling Inhibition.

References

Validating the specificity of Thiodigalactoside for galectins over other lectins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of binding affinity data confirms Thiodigalactoside (TDG) as a potent and selective inhibitor of galectins, with significantly weaker or no reported interaction with other lectin families. This specificity makes TDG and its derivatives invaluable tools for studying galectin function and for the development of targeted therapeutics.

This compound (TDG) is a synthetic carbohydrate that has emerged as a cornerstone for research into the biological roles of galectins, a family of β-galactoside-binding proteins. Its high affinity and specificity for this lectin family, compared to others, allow for the precise dissection of galectin-mediated pathways in various physiological and pathological processes. This guide provides a comparative analysis of TDG's binding affinity, supported by experimental data, and details the methodologies used to validate its specificity.

Comparative Analysis of Binding Affinity

Quantitative binding studies, primarily utilizing Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) assays, have consistently demonstrated that this compound and its derivatives bind to galectins with high affinity, typically in the micromolar to nanomolar range. In contrast, there is a conspicuous lack of significant binding data for TDG with other major lectin families, such as C-type lectins or calnexins, underscoring its specificity.

The table below summarizes the dissociation constants (Kd) and IC50 values of TDG and its derivatives for various galectins and one example of a non-galectin lectin, Peanut Agglutinin (PNA).

LectinLigandBinding Affinity (Kd/IC50)MethodReference
Galectin Family
Human Galectin-1This compound (TDG)67.3 µM (Kd)ITC[1](--INVALID-LINK--)
Human Galectin-1TD139 (TDG derivative)0.22 µM (Kd)ITC[1](--INVALID-LINK--)
Human Galectin-3This compound (TDG)75.4 µM (Kd)ITC[1](--INVALID-LINK--)
Human Galectin-3TD139 (TDG derivative)0.068 µM (Kd)ITC[1](--INVALID-LINK--)
Human Galectin-7This compound (TDG)572.7 µM (Kd)ITC[1](--INVALID-LINK--)
Legume Lectin Family
Peanut Agglutinin (PNA)TDG analogueMicromolar range (Ka)ITC[2](--INVALID-LINK--)

Note: The binding affinity for the TDG analogue with Peanut Agglutinin was reported as an association constant (Ka) in the micromolar range, which is indicative of weaker binding compared to the high-affinity interactions observed with many galectins.

Visualizing the Specificity: Experimental Workflow

The specificity of this compound is experimentally validated through competitive binding assays. The following diagram illustrates the workflow of a typical fluorescence polarization-based competition assay.

experimental_workflow cluster_0 Assay Preparation cluster_1 Binding & Measurement cluster_2 Data Analysis Galectin Galectin Incubation Incubation Galectin->Incubation Fluorescent_Probe Fluorescently-labeled Galectin Ligand (Probe) Fluorescent_Probe->Incubation TDG This compound (TDG) TDG->Incubation FP_Reader Fluorescence Polarization Reader Incubation->FP_Reader Data_Analysis IC50 Determination FP_Reader->Data_Analysis

Caption: Workflow of a fluorescence polarization competition assay.

In this assay, a fluorescently labeled ligand that binds to the galectin is used as a probe. In the absence of a competitor, the probe binds to the galectin, resulting in a high fluorescence polarization signal. When this compound is introduced, it competes with the fluorescent probe for the galectin's binding site. A potent competitor like TDG will displace the probe, leading to a decrease in the fluorescence polarization signal. The concentration of TDG required to inhibit 50% of the probe's binding (IC50) is a measure of its binding affinity.

Detailed Methodologies

The quantitative data presented in this guide are primarily derived from two key biophysical techniques: Isothermal Titration Calorimetry and Fluorescence Polarization.

Isothermal Titration Calorimetry (ITC)

ITC is a highly quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (e.g., a galectin) in a sample cell. The heat change upon binding is measured and compared to a reference cell.

  • Experimental Protocol:

    • Sample Preparation: The galectin and this compound are extensively dialyzed against the same buffer to minimize heat of dilution effects. The concentrations of both are precisely determined.

    • Titration: The ITC instrument is equilibrated at a constant temperature. The TDG solution is loaded into a syringe and injected in small, precise aliquots into the sample cell containing the galectin solution.

    • Data Acquisition: The heat change after each injection is measured until the binding sites on the galectin are saturated.

    • Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

  • Principle: A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a much larger protein (the lectin), its tumbling slows down, leading to an increase in fluorescence polarization.

  • Experimental Protocol (Competition Assay):

    • Reagent Preparation: A fluorescently labeled carbohydrate known to bind the galectin of interest is used as the probe. Solutions of the galectin and various concentrations of the unlabeled competitor (this compound) are prepared.

    • Assay Setup: The galectin and the fluorescent probe are mixed in the wells of a microplate and incubated to allow binding.

    • Competition: The this compound solution at varying concentrations is added to the wells.

    • Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

    • Data Analysis: The decrease in fluorescence polarization with increasing TDG concentration is plotted to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Logical Relationship of TDG Specificity

The high specificity of this compound for galectins can be attributed to the unique architecture of the galectin carbohydrate recognition domain (CRD).

specificity_logic TDG This compound (TDG) Structure Galectin_CRD Galectin Carbohydrate Recognition Domain (CRD) TDG->Galectin_CRD Complementary Shape & H-Bonding Other_Lectins Other Lectin Binding Sites TDG->Other_Lectins Structural Mismatch High_Affinity High Affinity Binding (µM to nM Kd) Galectin_CRD->High_Affinity Low_Affinity Low Affinity or No Binding Other_Lectins->Low_Affinity

Caption: Specificity of TDG for Galectins.

The β-galactoside core of TDG fits snugly into the conserved binding pocket of galectins, forming key hydrogen bonds and van der Waals interactions with specific amino acid residues that are characteristic of this lectin family. While other lectins may also recognize galactose, the overall shape and chemical environment of their binding sites are not as complementary to the this compound structure, resulting in significantly weaker or non-existent binding.

References

Safety Operating Guide

Essential Safety and Handling of Thiodigalactoside in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Thiodigalactoside. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.

Summary of Chemical Safety Information

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] Key safety data is summarized below.

PropertyInformationReference
GHS Classification Not classified as hazardous[1]
Signal Word None[1]
Hazard Statements None[1]
NFPA Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0[1]
Storage Temperature -20°C[2][3]
Personal Precautions Not required, but standard laboratory PPE is recommended.[1]

Operational and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed at -20°C in a designated and clearly labeled area.[2][3]

2. Handling and Preparation of Solutions:

  • Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (see PPE section below).

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in Dimethyl sulfoxide (DMSO) and Phosphate-buffered saline (PBS).[2]

3. Spills and Decontamination:

  • In the event of a spill, mechanically pick up the solid material.[1]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Clean the spill area thoroughly with soap and water.

  • Do not allow the substance to enter sewers or surface and ground water.[1]

4. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Personal Protective Equipment (PPE) Recommendations

The following PPE is recommended as a standard for handling this compound to ensure personal safety.

PPE TypeSpecification and Purpose
Eye Protection Wear safety glasses with side shields or goggles to protect against dust particles and splashes.
Hand Protection Wear nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.
Body Protection A standard laboratory coat should be worn to protect clothing and skin.
Respiratory Not required under normal handling conditions. If dust is generated and ventilation is inadequate, a NIOSH-approved N95 respirator may be worn.

Safe Handling Workflow

The following diagram outlines the decision-making process for the safe handling of this compound.

PPE_Workflow A Start: Handling this compound B Assess Risks: - Physical form (solid/liquid) - Quantity - Procedure A->B C Select Appropriate PPE B->C D Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat C->D E Additional Precautions? D->E F Use Chemical Fume Hood E->F Yes (e.g., weighing powder) G Proceed with Experiment E->G No F->G H Proper Disposal of Waste G->H I End H->I

Caption: Workflow for PPE Selection and Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.